Ferristatin II
Description
Properties
Molecular Formula |
C34H25N9Na2O7S2 |
|---|---|
Molecular Weight |
781.7 g/mol |
IUPAC Name |
disodium;(6E)-4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-oxo-6-(phenylhydrazinylidene)naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C34H27N9O7S2.2Na/c35-22-10-15-27(26(36)18-22)41-38-24-11-6-19(7-12-24)20-8-13-25(14-9-20)40-42-32-28(51(45,46)47)16-21-17-29(52(48,49)50)33(34(44)30(21)31(32)37)43-39-23-4-2-1-3-5-23;;/h1-18,39H,35-37H2,(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/b41-38?,42-40?,43-33-;; |
InChI Key |
OLVNAWLXZDRGPL-RXQMZGKISA-L |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C\2/C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)NN=C2C(=CC3=CC(=C(C(=C3C2=O)N)N=NC4=CC=C(C=C4)C5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Synonyms |
ferristatin II NSC8679 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of Ferristatin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II, a small molecule inhibitor of iron uptake, exerts its primary mechanism of action by inducing the degradation of Transferrin Receptor 1 (TfR1). This action disrupts cellular iron homeostasis, leading to a cascade of downstream effects with potential therapeutic applications in iron-overload disorders and diseases characterized by iron-dependent cell death, such as ferroptosis. This technical guide provides an in-depth exploration of the molecular pathways, experimental validation, and quantitative parameters associated with this compound's activity.
Primary Mechanism: TfR1 Degradation via a Non-Classical Pathway
This compound induces the down-regulation of TfR1, the primary receptor responsible for transferrin-mediated iron uptake in most cells.[1][2][3] This is not achieved through competitive binding inhibition but by promoting the internalization and subsequent degradation of the receptor.[4]
Clathrin- and Dynamin-Independent Endocytosis
The canonical pathway for TfR1 internalization is clathrin-mediated endocytosis.[1][4] However, this compound triggers an alternative route. Studies have demonstrated that the degradation of TfR1 induced by this compound is independent of both clathrin and dynamin, key components of the classical endocytic machinery.[2][4] This was confirmed in experiments where siRNA-mediated knockdown of clathrin did not impede this compound's effect on TfR1 levels.[4] Furthermore, the process is not dependent on the structural domains of TfR1 that are necessary for its interaction with the clathrin pathway.[1][2][3]
Involvement of Lipid Rafts and Lysosomal Degradation
The alternative endocytic pathway engaged by this compound is sensitive to cholesterol-depleting agents, implicating the involvement of lipid rafts.[1][2][4] Treatment with nystatin (B1677061), a lipid raft disruptor, reverses the this compound-induced degradation of TfR1.[1][5] Once internalized via this lipid raft-mediated pathway, the receptor is targeted for degradation in lysosomes. This is supported by evidence showing that lysosomal inhibitors, such as bafilomycin A₁, block the degradation of TfR1 in the presence of this compound.[1][2] Some studies also suggest a role for the proteasomal pathway in this degradation process.[4]
Quantitative Analysis of this compound Activity
The inhibitory and degradative effects of this compound have been quantified in various studies. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC₅₀ for ⁵⁵Fe Uptake | ~12 µM | HeLa | 4-hour treatment with ⁵⁵Fe-Tf | [1][5] |
| TfR1 Degradation | ~60-70% reduction | HeLa | 4 hours with 50 µM this compound | [1][4] |
| TfR1 Degradation | >65% reduction | HeLa | 4 hours with 50 µM Ferristatin | [4] |
Table 1: In Vitro Efficacy of this compound
| Parameter | Dosage | Treatment Duration | Effect | Organism | Reference |
| Serum Iron | 0.2, 10, 40 mg/kg | 4 days | Significantly reduced | Rat | [1][5] |
| Transferrin Saturation | 0.2, 10, 40 mg/kg | 4 days | Significantly reduced | Rat | [1][5] |
| Liver TfR1 Protein | 40 mg/kg | 4 days | ~50% decrease | Rat | [1] |
| Hepatic Non-Heme Iron | Up to 40 mg/kg | 4 days | No significant change | Rat | [1] |
| Intestinal ⁵⁹Fe Uptake | 40 mg/kg | 4 days | Reduced | Rat | [1][3] |
| Hepatic Hepcidin (B1576463) mRNA | 40 mg/kg | Not specified | ~9-fold increase | Rat | [1] |
Table 2: In Vivo Effects of this compound in Rats
Downstream Signaling and Systemic Effects
The degradation of TfR1 by this compound initiates a signaling cascade that leads to systemic changes in iron metabolism, primarily through the regulation of hepcidin.
Induction of Hepcidin Expression
In vivo studies in rats have shown that treatment with this compound leads to a significant increase in the hepatic expression of hepcidin, the master regulator of systemic iron homeostasis.[1][3][6] This is a key finding, as it explains the observed decrease in serum iron and transferrin saturation despite the lack of change in liver iron stores.[1][3] The proposed mechanism involves the liberation of HFE from its association with TfR1. With TfR1 degraded, HFE is free to interact with Transferrin Receptor 2 (TfR2), initiating a signaling cascade that upregulates hepcidin synthesis.[1][2] This induction of hepcidin occurs even in a state of hypoferremia.[1][2] this compound has been shown to synergize with BMP6 and IL-6 to enhance hepcidin expression.[6]
Effects on Other Iron Transporters
While the primary target of this compound is TfR1, it has also been shown to affect other iron transporters. It can inhibit iron transport by the Divalent Metal Transporter 1 (DMT1) and induce its internalization from the plasma membrane, also via a clathrin-independent pathway.[1][7] This effect on DMT1 likely contributes to the observed reduction in intestinal iron absorption.[1] Importantly, this compound does not cause the degradation of TfR2 or HFE.[1]
Role in Ferroptosis
Recent studies have highlighted a role for this compound in the context of ferroptosis, an iron-dependent form of programmed cell death. By reducing cellular iron availability through TfR1 degradation, this compound can suppress ferroptosis.[8][9][10] It has been shown to attenuate traumatic brain injury-induced lipid peroxidation and neuronal apoptosis by inhibiting ferroptosis.[5][8][9] In HepG2 cells, this compound was found to alleviate ferroptosis by regulating the BMP6/SMAD signaling pathway.[11]
Visualizing the Mechanism of Action
The following diagrams illustrate the key pathways and experimental workflows associated with this compound.
Caption: this compound induces TfR1 internalization via lipid rafts.
Caption: Downstream signaling cascade leading to hepcidin induction.
Caption: A typical experimental workflow to study this compound's effects.
Key Experimental Protocols
Cellular ⁵⁵Fe Uptake Assay
-
Cell Culture: Plate HeLa cells and grow to desired confluency.
-
Pre-treatment: Wash cells with serum-free medium.
-
Treatment: Incubate cells with varying concentrations of this compound (e.g., 0-100 µM) in the presence of 40 nM ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) for 4 hours at 37°C.[1]
-
Washing: Wash cells three times with ice-cold phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++) to remove unbound ⁵⁵Fe-Tf.[1][4]
-
Lysis: Lyse the cells.
-
Quantification: Measure the cell-associated radioactivity using a scintillation counter to determine the amount of iron uptake.
Western Blot Analysis for TfR1 Levels
-
Cell Treatment: Treat HeLa cells with this compound (e.g., 50 µM) for a specified time course (e.g., 0-6 hours) or with varying concentrations for a fixed time (e.g., 4 hours).[1][4]
-
Lysis: Wash cells with ice-cold PBS++ and lyse in NET lysis buffer (150 mM NaCl, 5 mM EDTA, 10 mM Tris [pH 7.4], 1% Triton X-100).[4]
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 50 µg) onto a 7.5% SDS-polyacrylamide gel, perform electrophoresis, and transfer the proteins to a nitrocellulose or PVDF membrane.[4]
-
Immunoblotting: Block the membrane and then probe with a primary antibody against TfR1. A loading control, such as actin or tubulin, should also be probed.
-
Detection: Use a corresponding secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the bands.
-
Densitometry: Quantify the band intensities to determine the relative levels of TfR1.
Nystatin and Bafilomycin A₁ Inhibition Studies
-
Pre-treatment with Inhibitors:
-
This compound Treatment: Add this compound (e.g., 50 µM) to the inhibitor-containing medium and incubate for 4 hours.
-
Analysis: Perform Western blot analysis for TfR1 levels as described above to assess whether the degradation is blocked.
Conclusion
This compound represents a valuable chemical probe for studying iron metabolism and a potential therapeutic lead. Its unique mechanism of action, centered on the clathrin-independent, lipid raft-mediated degradation of Transferrin Receptor 1, offers a novel approach to modulating cellular iron levels. The downstream induction of hepcidin further underscores its systemic effects on iron homeostasis. The growing body of evidence for its role in suppressing ferroptosis opens new avenues for its application in a range of diseases, from neurodegenerative disorders to cancer. This guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies that form the basis of our current understanding of this compound.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. This compound Inhibits Ferroptosis by Regulating the Bone Morpho...: Ingenta Connect [ingentaconnect.com]
The Function of Ferristatin II: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II, a small molecule inhibitor, has emerged as a significant tool in the study of iron metabolism and ferroptosis. Its primary mechanism of action involves the downregulation of Transferrin Receptor-1 (TfR1), a key protein responsible for cellular iron uptake. By inducing the degradation of TfR1, this compound effectively reduces intracellular iron levels, a function with profound implications for both therapeutic development and basic research. This technical guide provides a comprehensive overview of the function of this compound, its mechanism of action, its role in the context of ferroptosis, and detailed experimental protocols for its study.
Introduction to this compound
This compound is a potent inhibitor of iron uptake.[1] Initially identified through the screening of small molecule libraries, it has been characterized as an agent that promotes the degradation of Transferrin Receptor-1 (TfR1).[2][3] This activity disrupts the primary pathway for iron acquisition by most cells, leading to a reduction in intracellular iron levels. This modulation of iron homeostasis makes this compound a valuable molecule for investigating iron-dependent cellular processes and a potential therapeutic agent for conditions associated with iron overload or dysregulation.
Core Mechanism of Action: TfR1 Degradation
The principal function of this compound is to induce the degradation of TfR1.[2][3] This process is distinct from the canonical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.
Key characteristics of this compound-induced TfR1 degradation include:
-
Clathrin-Independence: The degradation pathway initiated by this compound does not rely on clathrin, a key protein in the formation of endocytic vesicles for the classical pathway.[2][3]
-
Lipid Raft Dependence: The process is sensitive to nystatin, an agent that disrupts lipid rafts, indicating that this compound mediates TfR1 degradation through these specialized membrane microdomains.[2][3]
-
Lysosomal Involvement: The degradation of TfR1 upon this compound treatment is blocked by lysosomal inhibitors such as bafilomycin A1, suggesting that the receptor is ultimately targeted to the lysosome for breakdown.[2]
This alternative degradation pathway provides a novel mechanism for modulating cellular iron uptake.
Quantitative Data Summary
The efficacy of this compound has been quantified in various studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| IC50 for 55Fe Uptake Inhibition | ~12 µM | HeLa | 4-hour treatment with this compound in the presence of 55Fe-Tf. | [2] |
| In Vivo Study Parameter | Animal Model | Dosage | Duration | Observed Effects | Reference |
| Serum Iron Levels | Rats | 0.2, 10, and 40 mg/kg | 2 and 4 days | Reduced serum iron levels and transferrin saturation. | [1][4] |
| Liver TfR1 Levels | Rats | Up to 40 mg/kg | 4 days | ~50% decrease in TfR1 protein levels in the liver. | [4] |
| Intestinal 59Fe Uptake | Rats | Not specified | Not specified | Reduced intestinal iron uptake. | [5] |
Role in Ferroptosis
Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Given its function in reducing cellular iron, this compound has been investigated as a modulator of ferroptosis.
Studies have shown that this compound exhibits a neuroprotective effect by suppressing ferroptosis.[5] In models of traumatic brain injury, this compound has been demonstrated to:
-
Reduce neuronal apoptosis and lipid peroxidation.[1]
-
Decrease the number of cortical iron deposits.[1]
-
Show anti-ferroptotic action in cell culture models when challenged with iron overload.[5]
By inhibiting iron uptake through TfR1 degradation, this compound limits the availability of intracellular iron required for the Fenton reaction and subsequent lipid peroxidation, which are central to the execution of ferroptosis.
Signaling Pathways and Experimental Workflows
This compound-Induced TfR1 Degradation Pathway
References
- 1. Western blot protocol | Abcam [abcam.com]
- 2. bosterbio.com [bosterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferristatin II: A Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II, also known by its dye name Chlorazol Black or as NSC8679, has emerged as a significant small molecule inhibitor of iron uptake with potential therapeutic applications. This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It is designed to serve as a comprehensive resource for researchers in the fields of chemical biology, pharmacology, and drug development. This document details the experimental protocols utilized in its characterization, presents quantitative data in a structured format, and visualizes the key signaling pathways and experimental workflows.
Discovery and Biological Activity
This compound was identified as a potent inhibitor of transferrin-mediated iron uptake, acting in a manner analogous to the originally discovered ferristatin (NSC30611).[1][2][3] Its discovery stemmed from the screening of small molecule libraries for compounds that could modulate cellular iron homeostasis.[3]
Mechanism of Action: Inhibition of Iron Uptake
This compound exerts its inhibitory effect on iron uptake by inducing the degradation of Transferrin Receptor 1 (TfR1).[1][2] This process is distinct from the classical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.[3][4] Instead, this compound promotes the internalization of TfR1 through a nystatin-sensitive lipid raft pathway, leading to its subsequent degradation in lysosomal compartments.[1][2] This reduction in cell surface TfR1 levels results in decreased uptake of iron-bound transferrin.[1] Dose-dependent inhibition of cellular 55Fe uptake was observed in HeLa cells treated with this compound, with an IC50 value of approximately 12 µM.[3]
Induction of Hepcidin (B1576463) Expression
Beyond its direct effect on TfR1, this compound has been shown to increase the expression of hepcidin, the master regulator of systemic iron homeostasis.[5] This effect is observed both in vivo in rats and in vitro.[5] The induction of hepcidin appears to be associated with the activation of Stat3 signaling.[5] By promoting the degradation of TfR1, this compound is thought to liberate HFE to bind to TfR2, initiating a signaling cascade that upregulates hepcidin synthesis.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 for 55Fe Uptake Inhibition | HeLa | ~12 µM | [3] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosage | Effect | Reference |
| Serum Iron Levels | 0.2, 10, and 40 mg/kg | Reduced | |
| Transferrin Saturation | 0.2, 10, and 40 mg/kg | Reduced | |
| Intestinal 59Fe Uptake | Not specified | Reduced | [2] |
| Hepatic Hepcidin Expression | Not specified | Increased | [5] |
| Liver Non-heme Iron Stores | Not specified | No change | [2] |
Chemical Synthesis
This compound is chemically known as Chlorazol Black or Direct Black 38.[6] It is a trisazo dye based on a benzidine (B372746) scaffold.[6] The manufacturing process involves a series of diazotization and coupling reactions.
Synthetic Pathway
The synthesis of this compound can be summarized as follows:
-
Diazotization of Benzidine Derivative: The process starts with the double nitriding of 4-(4-Aminophenyl)benzenamine.
-
First Coupling Reaction: The resulting diazonium salt is coupled with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid under acidic conditions.
-
Second Diazotization and Coupling: Aniline is diazotized and then coupled to the product from the first coupling reaction under alkaline conditions, specifically at the adjacent position of the 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid moiety.
-
Final Coupling Reaction: The intermediate product is then coupled with Benzene-1,3-diamine to yield the final this compound molecule.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
Cellular Iron Uptake Assay
-
Cell Culture: HeLa cells are cultured in appropriate media and seeded in multi-well plates.
-
Treatment: Cells are washed and incubated with serum-free medium containing varying concentrations of this compound for a specified period (e.g., 4 hours).
-
55Fe-Transferrin Incubation: 55Fe-labeled transferrin is added to the media, and cells are incubated to allow for iron uptake.
-
Washing: Cells are washed with ice-cold buffer to remove extracellular 55Fe-transferrin.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter to quantify iron uptake.
Western Blot Analysis for TfR1 Degradation
-
Cell Treatment: Cells are treated with this compound at various concentrations and for different time points.
-
Cell Lysis: Cells are lysed in a suitable buffer containing protease inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Electrotransfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for TfR1. A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. Actin or another housekeeping protein is used as a loading control.
Quantitative Real-Time PCR (qPCR) for Hepcidin Gene Expression
-
RNA Isolation: Total RNA is isolated from liver tissue or treated cells using a suitable method (e.g., TRIzol reagent).
-
cDNA Synthesis: The isolated RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is used as a template for qPCR with primers specific for the hepcidin gene and a reference gene (e.g., GAPDH).
-
Data Analysis: The relative expression of the hepcidin gene is calculated using the ΔΔCt method.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a typical experimental workflow for its characterization.
Caption: this compound signaling pathway leading to TfR1 degradation.
Caption: Experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzidine - Based Dyes: Direct Black 38, Direct Brown 95 and Direct Blue 6 Dyes | Occupational Safety and Health Administration [osha.gov]
- 6. worlddyevariety.com [worlddyevariety.com]
Ferristatin II: A Technical Guide to its Chemical Properties and Biological Activity
An In-depth Analysis for Researchers and Drug Development Professionals
Ferristatin II, also known by its synonyms Chlorazol Black, C.I. 30235, and NSC 8679, is a small molecule that has garnered significant interest in the scientific community for its role as a potent inhibitor of iron uptake.[1] This technical guide provides a comprehensive overview of the fundamental chemical properties of this compound, its mechanism of action, and detailed experimental protocols for its study.
Core Chemical Properties
A summary of the key chemical identifiers and properties of this compound is presented below, providing a foundational understanding of the molecule for researchers.
| Property | Value | Reference |
| CAS Number | 1937-37-7 | [1] |
| Synonyms | Chlorazol Black, C.I. 30235, NSC 8679 | [1] |
| Molecular Formula | C₃₄H₂₅N₉O₇S₂ • 2Na | [1] |
| Molecular Weight | 781.7 g/mol | [1] |
| Solubility | 1 mg/mL in PBS (pH 7.2) | [1] |
| InChI Key | XRPLBRIHZGVJIC-UHFFFAOYSA-L | [1] |
| SMILES | O=S([O-])(C1=CC2=CC(S(=O)([O-])=O)=C(C(N)=C2C(O)=C1N=NC3=CC=CC=C3)N=NC4=CC=C(C5=CC=C(N=NC6=CC=C(C=C6N)N)C=C5)C=C4)=O.[Na+].[Na+] | [1] |
Mechanism of Action: A Dual Approach to Iron Regulation
This compound exerts its biological effects primarily through the inhibition of iron uptake, with a reported IC₅₀ of approximately 12 µM.[1] Its mechanism is multifaceted, involving both the direct downregulation of the transferrin receptor 1 (TfR1) and the systemic regulation of iron homeostasis through hepcidin (B1576463) induction.
Transferrin Receptor 1 Degradation
The primary molecular action of this compound is the induction of transferrin receptor 1 (TfR1) degradation.[2][3][4] Unlike the canonical clathrin-mediated endocytosis pathway for TfR1 trafficking, this compound promotes the internalization of TfR1 through a nystatin-sensitive lipid raft pathway.[2][3][4] Following internalization via this alternative route, the receptor is targeted for degradation within lysosomal compartments, leading to a reduction in the cell's capacity for iron uptake.[4][5] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the degradative effect of this compound, suggesting that ligand binding interferes with the drug's activity.[2][3]
Caption: this compound induces TfR1 degradation via a lipid raft pathway.
Induction of Hepcidin Expression
In addition to its direct effect on TfR1, this compound also modulates systemic iron levels by inducing the expression of hepcidin, the master regulator of iron metabolism.[2][5] Treatment with this compound leads to increased hepatic hepcidin expression both in vivo and in vitro.[5] Mechanistically, the degradation of TfR1 by this compound is thought to liberate the HFE protein, allowing it to interact with transferrin receptor 2 (TfR2). This interaction initiates a signaling cascade that culminates in increased hepcidin synthesis.[4] Furthermore, this compound has been observed to synergize with bone morphogenetic protein 6 (BMP6) and interleukin-6 (IL-6) to enhance hepcidin expression, though the exact signaling pathway remains to be fully elucidated.[5]
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ferristatin II in Clathrin-Independent Endocytosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of Ferristatin II, a small molecule inhibitor of iron uptake, and its mechanism of action centered on clathrin-independent endocytosis (CIE). This compound induces the degradation of Transferrin Receptor-1 (TfR1) by redirecting it to a lipid raft-mediated endocytic pathway, bypassing the classical clathrin-dependent route. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows. The information presented herein is intended to equip researchers and drug development professionals with a comprehensive understanding of this compound as a tool to study CIE and as a potential therapeutic agent.
Introduction to this compound and Clathrin-Independent Endocytosis
This compound is a small molecule that has been identified as an inhibitor of transferrin-mediated iron uptake.[1][2] Its primary mechanism of action involves the downregulation of Transferrin Receptor-1 (TfR1), a key protein in cellular iron acquisition.[1][2] Unlike the constitutive clathrin-mediated endocytosis (CME) of TfR1, this compound induces receptor internalization and subsequent degradation through a clathrin-independent pathway.[1][2] This process is dependent on the integrity of lipid rafts, which are specialized membrane microdomains enriched in cholesterol and sphingolipids.[1][2]
Clathrin-independent endocytosis (CIE) encompasses a diverse set of internalization mechanisms that do not rely on the formation of a clathrin coat.[3][4][5][6] These pathways are crucial for the uptake of various molecules, including some toxins, pathogens, and cellular receptors like GPI-anchored proteins.[3][4][5][6] Key CIE pathways include caveolae-mediated endocytosis, and pathways dependent on small GTPases such as Cdc42, RhoA, and Arf6.[4] The action of this compound provides a specific example of pharmacologically induced CIE, making it a valuable tool for studying these alternative endocytic routes.
Quantitative Data on this compound Efficacy
The following tables summarize the key quantitative data regarding the efficacy of this compound in cellular models.
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 for ⁵⁵Fe Uptake Inhibition | ~12 µM | HeLa | 4-hour treatment with ⁵⁵Fe-Tf | [1][7] |
| Effective Concentration for TfR1 Degradation | 50 µM | HeLa, TRVb | 4-hour treatment | [1][7][8] |
| Time-dependent TfR1 Degradation | ~60-70% reduction | HeLa | 4-hour treatment with 50 µM this compound | [7] |
Table 1: In Vitro Efficacy of this compound.
| Inhibitor | Concentration | Effect on this compound-induced TfR1 Degradation | Cell Line | Reference |
| Nystatin (B1677061) | 25 µg/mL | Inhibition | HeLa | [5] |
| Bafilomycin A₁ | 10 nM | Inhibition (implicates lysosomal degradation) | Not specified | [5] |
Table 2: Inhibition of this compound-induced TfR1 Degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and this compound Treatment
-
Cell Lines: HeLa, TRVb (a CHO cell line derivative), and Hep3B cells are commonly used.[1][5]
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., DMEM for HeLa) supplemented with 10% fetal bovine serum, penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.[6]
-
This compound Treatment:
Western Blotting for TfR1 Degradation
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[9]
-
SDS-PAGE and Transfer:
-
Mix ~50 µg of protein lysate with Laemmli sample buffer and heat at 90-100°C for 5-10 minutes.[10]
-
Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TfR1 (e.g., sheep anti-TfR1) overnight at 4°C.[5]
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system.
-
Normalize TfR1 band intensity to a loading control like actin.[5]
-
⁵⁵Fe Uptake Assay
-
Cell Preparation: Plate cells in multi-well plates and allow them to adhere.
-
Treatment: Treat cells with varying concentrations of this compound for 4 hours at 37°C in the presence of ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf).[5][7]
-
Washing: After incubation, wash the cells extensively with ice-cold PBS to remove unbound ⁵⁵Fe-Tf.[8]
-
Lysis and Scintillation Counting:
Nystatin Inhibition Assay
-
Pre-treatment: Pre-treat cells with nystatin (e.g., 25 µg/mL) for 20-30 minutes at 37°C to disrupt lipid rafts.[2][5]
-
Co-treatment: Add this compound to the nystatin-containing medium and incubate for the desired time (e.g., 4 hours).[5]
-
Analysis: Analyze TfR1 levels by Western blotting as described in section 3.2.
Signaling Pathways and Mechanisms
This compound-Induced TfR1 Endocytosis and Degradation
This compound induces the internalization of TfR1 through a clathrin-independent, lipid raft-dependent pathway, leading to its degradation. The precise signaling cascade initiated by this compound at the plasma membrane is not fully elucidated but is known to be sensitive to cholesterol depletion.
Indirect Signaling Effect on Hepcidin (B1576463) Expression
This compound-induced degradation of TfR1 has a downstream effect on iron homeostasis by modulating hepcidin expression. This is thought to occur through the liberation of HFE from TfR1, allowing it to interact with TfR2 and initiate a signaling cascade that upregulates hepcidin synthesis.[5][11]
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on TfR1 degradation.
Conclusion
This compound serves as a specific and potent inducer of clathrin-independent endocytosis of the Transferrin Receptor-1. Its mechanism, which is reliant on lipid raft integrity, offers a unique avenue for dissecting the molecular machinery of CIE pathways. The provided data and protocols in this guide offer a solid foundation for researchers to utilize this compound in their studies of endocytosis, iron metabolism, and for the development of novel therapeutic strategies targeting these processes. Further investigation is warranted to elucidate the precise signaling intermediates that link this compound binding to the initiation of TfR1 internalization.
References
- 1. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endocytosis mechanism of a novel proteoglycan, extracted from Ganoderma lucidum , in HepG2 cells - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07520K [pubs.rsc.org]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nystatin Slow-Whole-Cell [labs.biology.ucsd.edu]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.sites.mtu.edu [chem.sites.mtu.edu]
- 11. Cholesterol sequestration by nystatin enhances the uptake and activity of endostatin in endothelium via regulating distinct endocytic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
The Critical Role of Lipid Rafts in the Mechanism of Ferristatin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II is a small molecule inhibitor of iron uptake that exerts its effects through a novel, lipid raft-dependent mechanism. This technical guide provides an in-depth analysis of the molecular processes governed by this compound, with a specific focus on the indispensable role of lipid raft microdomains in its action. We will dissect the signaling pathways, present quantitative data from key studies, detail relevant experimental protocols, and provide visual diagrams to elucidate the complex interplay between this compound, Transferrin Receptor 1 (TfR1), and cellular iron homeostasis.
Introduction: this compound and Iron Homeostasis
Iron is a vital element for numerous cellular processes, but its excess can be toxic. Cellular iron levels are meticulously regulated, primarily through the control of iron uptake, storage, and export. The transferrin-transferrin receptor 1 (TfR1) pathway is the main route for iron entry into most cells. This compound has been identified as a potent inhibitor of this pathway.[1][2] Unlike classical inhibitors, this compound does not directly block the receptor's binding site but instead induces its degradation.[2] This action is intricately linked to specialized microdomains of the plasma membrane known as lipid rafts. These cholesterol- and sphingolipid-rich domains act as organizing platforms for signaling molecules, and as we will explore, they are central to the endocytic pathway hijacked by this compound.[1][2][3]
Mechanism of Action: A Lipid Raft-Centric Pathway
The primary mechanism of this compound is the downregulation and degradation of TfR1.[1][2][4] This process diverts from the well-established clathrin-mediated endocytosis pathway typically used by TfR1.[2][5][6] Instead, this compound promotes the internalization of TfR1 through a clathrin-independent, lipid raft-mediated mechanism.[1][2][5] Evidence strongly supports this, as the degradation of TfR1 induced by this compound is sensitive to cholesterol-depleting agents like nystatin (B1677061) and filipin, which are known to disrupt the integrity of lipid rafts.[2][5][7] Furthermore, TfR1 mutants that are defective in clathrin-pathway interactions are still susceptible to this compound-induced degradation, reinforcing the involvement of an alternative pathway.[2][5]
Following internalization via lipid rafts, the receptor is trafficked to lysosomes for degradation, a step that can be blocked by lysosomal inhibitors such as bafilomycin A₁.[2][5] This reduction in surface TfR1 levels leads to a significant decrease in the cell's ability to take up transferrin-bound iron.[2][5]
In addition to its effect on TfR1, this compound has also been shown to induce the internalization of the Divalent Metal Transporter 1 (DMT1), another key protein in iron uptake, further contributing to its iron-inhibitory effects.[8][9]
Downstream Signaling: Upregulation of Hepcidin (B1576463)
The degradation of TfR1 in the liver has profound systemic effects on iron metabolism, primarily through the regulation of the hormone hepcidin.[1][2][5] Under normal conditions, the hemochromatosis protein (HFE) is bound to TfR1. The degradation of TfR1 induced by this compound liberates HFE.[2][5] This free HFE is then able to bind to Transferrin Receptor 2 (TfR2), initiating a signaling cascade that leads to a significant increase in the transcription and synthesis of hepcidin in the liver.[2][5]
Hepcidin is the master regulator of systemic iron homeostasis. It acts by binding to the iron exporter ferroportin on the surface of enterocytes and macrophages, inducing its internalization and degradation.[1] This blocks dietary iron absorption and the release of iron from stores, leading to the characteristic hypoferremia (low serum iron) observed in vivo upon this compound administration.[1][2][4] Interestingly, this upregulation of hepcidin occurs even in the presence of low serum iron, a condition that would normally suppress hepcidin production.[2][5] In vivo studies have also indicated an activation of the STAT3 signaling pathway, though its precise role as a direct cause or a consequence of hepcidin induction by this compound requires further investigation.[1]
Quantitative Data
The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound.
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for ⁵⁵Fe Uptake Inhibition | HeLa | ~12 µM | [2][5] |
Table 1: In Vitro Efficacy of this compound. This table shows the half-maximal inhibitory concentration (IC₅₀) for this compound in reducing transferrin-mediated iron uptake in a human cell line.
| Parameter | Treatment Group | Result | Reference |
| Serum Iron | This compound-treated rats | Significant Decrease | [1] |
| Transferrin Saturation | This compound-treated rats | Significant Decrease | [1] |
| Splenic Iron | This compound-treated rats | Increased | [1] |
| Hepatic Hepcidin mRNA | This compound-treated rats | ~4-fold Increase | [1] |
| Hepatic Hepcidin mRNA | This compound-treated rats | ~9-fold Increase | [2][5] |
Table 2: In Vivo Effects of this compound in Rats. This table outlines the significant changes in systemic iron parameters and hepatic hepcidin expression following the administration of this compound to rats.
Key Experimental Protocols
TfR1 Degradation Assay via Western Blot
This protocol is used to assess the effect of this compound on TfR1 protein levels.
-
Cell Culture: Plate HeLa cells and grow to 70-80% confluency in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.[6]
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for a specified time (e.g., 4 hours).[2][5]
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a Bradford or BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with a primary antibody against TfR1. Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase. A primary antibody against a loading control (e.g., actin) should be used on the same blot to ensure equal loading.[2][5]
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the relative decrease in TfR1 levels.[6]
Lipid Raft Disruption Assay
This experiment demonstrates the dependence of this compound's action on intact lipid rafts.
-
Cell Culture: Culture cells as described in Protocol 5.1.
-
Pre-treatment: Pre-treat cells with a lipid raft disrupting agent, such as nystatin (e.g., 50 µg/mL) or filipin, for a specified time (e.g., 30-60 minutes) to deplete membrane cholesterol.[2][5][7]
-
This compound Treatment: Add this compound to the media (already containing the disrupting agent) and incubate for the desired duration (e.g., 4 hours).[2][5]
-
Analysis: Perform the TfR1 Degradation Assay (Protocol 5.1) to assess TfR1 levels. A successful experiment will show that pre-treatment with the lipid raft disruptor antagonizes or blocks the degradation of TfR1 by this compound.[2][5][7]
Quantitative PCR (qPCR) for Hepcidin Expression
This protocol measures changes in hepcidin gene expression in response to this compound treatment in vivo.
-
Animal Treatment: Administer this compound or a vehicle control to rats via injection for a set number of days (e.g., 4 days).[5]
-
Tissue Collection: Euthanize the animals and harvest liver tissue.
-
RNA Isolation: Isolate total RNA from the liver tissue using a suitable kit (e.g., TRIzol reagent).
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.[5]
-
qPCR: Perform real-time PCR using SYBR Green or TaqMan probes with specific primers for the hepcidin gene and a housekeeping gene (e.g., 36B4 or GAPDH) for normalization.[1][5]
-
Data Analysis: Calculate the relative fold change in hepcidin mRNA expression in the this compound-treated group compared to the control group using the ΔΔCt method.
Isolation of Lipid Rafts (Detergent-Resistant Membranes)
This is a general biochemical method to determine if a protein is localized to lipid rafts.
-
Cell Lysis: Lyse cells in a cold, non-ionic detergent buffer (e.g., 1% Triton X-100 in TNE buffer) on ice.[10][11]
-
Sucrose (B13894) Gradient Ultracentrifugation: Mix the lysate with a high-concentration sucrose solution and place it at the bottom of an ultracentrifuge tube. Create a discontinuous sucrose gradient (e.g., 5-35%) on top of the lysate.[10]
-
Ultracentrifugation: Centrifuge at high speed (e.g., >100,000 x g) for several hours (e.g., 18-20 hours).[10]
-
Fraction Collection: Due to their buoyancy, lipid rafts (Detergent-Resistant Membranes or DRMs) will float to the lower-density fractions at the top of the gradient. Carefully collect fractions from top to bottom.
-
Analysis: Analyze each fraction by Western blot for the protein of interest (e.g., TfR1), a known lipid raft marker (e.g., Caveolin-1 or Flotillin), and a non-raft marker (e.g., Calnexin).[11][12]
Visualizing the Pathways and Processes
Caption: this compound signaling pathway leading to hepcidin upregulation.
Caption: Experimental workflow for a lipid raft disruption assay.
Caption: Logical relationship between this compound, lipid rafts, and TfR1.
Conclusion and Future Directions
The action of this compound provides a compelling example of how small molecules can exploit specific cellular microdomains to exert powerful biological effects. The evidence is clear that lipid rafts are not passive bystanders but are a mandatory component of the machinery that this compound uses to induce the clathrin-independent internalization and subsequent degradation of Transferrin Receptor 1.[2][5][7] This initial action at the plasma membrane precipitates a signaling cascade that culminates in the systemic regulation of iron homeostasis via hepcidin.[1][2]
This alternative trafficking pathway for TfR1, revealed by the action of the ferristatins, holds significant clinical potential for limiting iron acquisition in iron-overload disorders or in cancers that are highly dependent on iron.[2][5] Further research into the specific proteins within the lipid rafts that mediate this process could unveil new targets for therapeutic intervention. Understanding the full scope of this lipid raft-dependent mechanism will continue to be a crucial area of study for iron biology and drug development.
References
- 1. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipid raft - Wikipedia [en.wikipedia.org]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.plos.org [journals.plos.org]
- 8. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A critical survey of methods to detect plasma membrane rafts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid raft-dependent endocytosis: a new route for hepcidin-mediated regulation of ferroportin in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Effect of Ferristatin II on Divalent Metal Transporter 1 (DMT1) Internalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II, a small molecule initially identified as an inhibitor of transferrin-mediated iron uptake, has a multifaceted mechanism of action that extends beyond its effects on the transferrin receptor 1 (TfR1). A significant aspect of its function involves the regulation of the divalent metal transporter 1 (DMT1), a key protein responsible for the uptake of non-transferrin-bound iron. This technical guide synthesizes the current understanding of how this compound modulates DMT1, focusing on the induction of its internalization from the plasma membrane. This process occurs through a clathrin- and dynamin-independent pathway, distinct from the degradative pathway it initiates for TfR1. This guide provides an in-depth look at the available data, relevant experimental protocols, and the proposed signaling pathways.
Introduction
Divalent Metal Transporter 1 (DMT1), also known as SLC11A2, is a crucial transmembrane protein for iron homeostasis, responsible for the transport of ferrous iron across cell membranes.[1] It is highly expressed in the duodenum for dietary iron absorption and in the endosomes of most cells to transport iron released from transferrin into the cytoplasm.[1] Given its central role, DMT1 is a key target for therapeutic intervention in iron-overload disorders.
This compound is a small molecule inhibitor of iron transport.[2] While its best-characterized effect is the promotion of transferrin receptor 1 (TfR1) degradation through a nystatin-sensitive lipid raft pathway, emerging evidence has revealed a distinct and significant effect on DMT1.[2][3] Research indicates that this compound attenuates iron uptake by inducing the internalization of DMT1 from the plasma membrane.[4] This guide will provide a detailed examination of this specific mechanism.
Mechanism of Action: DMT1 Internalization
The primary effect of this compound on DMT1 is the induction of its removal from the cell surface through endocytosis.[4] Key characteristics of this process are:
-
Internalization without Degradation: Unlike its effect on TfR1, this compound triggers the internalization of DMT1 without causing its subsequent degradation.[4] This suggests a regulatory mechanism that sequesters DMT1 away from the plasma membrane, thereby inhibiting its iron transport function.
-
Clathrin-Independent Pathway: The internalization of DMT1 induced by this compound does not rely on the classical clathrin-mediated endocytosis pathway.[4]
-
Dynamin-Independent Mechanism: The process is also independent of dynamin, a GTPase essential for the scission of clathrin-coated pits from the plasma membrane.[4] The inhibitor dynasore (B607235) does not block the internalization of DMT1 by this compound.[4]
This points towards a less common endocytic pathway, the specifics of which are still under investigation.
Quantitative Data
Table 1: Effect of this compound on Transferrin-Mediated Iron Uptake and TfR1 Levels
| Parameter | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| 55Fe Uptake | 0 - 100 | 4 | Dose-dependent inhibition | [2] |
| ~12 (IC50) | 4 | 50% inhibition of iron uptake | [2][5] | |
| TfR1 Protein Levels | 0 - 100 | 4 | Dose-dependent degradation | [2] |
It is hypothesized that a similar dose-dependent effect would be observed for the reduction of cell surface DMT1 levels.
Experimental Protocols
The following are detailed methodologies for key experiments used to investigate the effect of this compound on DMT1 internalization. These are based on standard cell biology techniques and information from related studies.
Protocol 1: Cell Culture and Treatment
-
Cell Line: A human intestinal epithelial cell line, such as Caco-2/TC7, which endogenously expresses DMT1, is suitable.[6]
-
Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and diluted to the final working concentrations in cell culture medium immediately before use.
-
Treatment: Cells are seeded to a desired confluency (e.g., 80%) and then treated with varying concentrations of this compound (e.g., 10 µM, 25 µM, 50 µM) for different time points (e.g., 1, 2, 4, 6 hours). A vehicle control (DMSO) is run in parallel.
Protocol 2: Immunofluorescence Microscopy for DMT1 Localization
-
Cell Preparation: Cells are grown on glass coverslips and treated with this compound as described in Protocol 1.
-
Fixation: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular epitopes.
-
Blocking: Non-specific antibody binding is blocked by incubating the cells in a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Cells are incubated with a primary antibody specific for an extracellular or intracellular domain of DMT1 overnight at 4°C.
-
Secondary Antibody Incubation: After washing, cells are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Nuclei are counterstained with DAPI, and the coverslips are mounted onto microscope slides with an anti-fade mounting medium.
-
Imaging: Images are acquired using a confocal laser scanning microscope. A decrease in plasma membrane-associated fluorescence and an increase in intracellular puncta in this compound-treated cells would indicate DMT1 internalization.
Protocol 3: Cell Surface Biotinylation to Quantify Surface DMT1
-
Cell Treatment: Cells are cultured in petri dishes and treated with this compound as described in Protocol 1.
-
Biotinylation: After treatment, cells are washed with ice-cold PBS and incubated with a membrane-impermeable biotinylation reagent (e.g., Sulfo-NHS-SS-Biotin) in PBS for 30 minutes at 4°C to label cell surface proteins.
-
Quenching: The biotinylation reaction is quenched by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).
-
Cell Lysis: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease inhibitors.
-
Streptavidin Pulldown: An aliquot of the total cell lysate is saved for analysis. The remaining lysate is incubated with streptavidin-agarose beads to capture biotinylated (cell surface) proteins.
-
Elution and Western Blotting: The beads are washed, and the bound proteins are eluted. The total cell lysate and the biotinylated fraction are then analyzed by SDS-PAGE and Western blotting using a primary antibody against DMT1.
-
Quantification: The intensity of the DMT1 band in the biotinylated fraction is quantified using densitometry and normalized to a loading control. A decrease in the DMT1 signal in the biotinylated fraction of this compound-treated cells indicates a reduction in cell surface DMT1.
Signaling Pathways and Visualizations
The precise signaling cascade initiated by this compound to induce clathrin-independent DMT1 internalization is not yet fully elucidated. The following diagrams illustrate the proposed mechanism and a typical experimental workflow.
Caption: Proposed pathway for this compound-induced DMT1 internalization.
Caption: Workflow for immunofluorescence analysis of DMT1 internalization.
Conclusion and Future Directions
This compound presents a dual mechanism for inhibiting cellular iron uptake, targeting both TfR1 for degradation and DMT1 for internalization. The discovery of its effect on DMT1 internalization via a clathrin- and dynamin-independent pathway opens new avenues for research and therapeutic development.[4] Future studies should focus on elucidating the precise molecular machinery and signaling events that govern this non-classical endocytic pathway. Identifying the direct cellular target of this compound that initiates this process will be crucial for developing more specific and potent inhibitors of DMT1 for the treatment of iron-overload disorders.
References
- 1. Frontiers | Altered Iron Metabolism and Impact in Cancer Biology, Metastasis, and Immunology [frontiersin.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Intestinal DMT1 cotransporter is down-regulated by hepcidin via proteasome internalization and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core of Iron Inhibition: A Technical Guide to Ferristatin II
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the molecular mechanisms of Ferristatin II, a small molecule inhibitor of iron transport. By elucidating its primary modes of action, this document aims to provide a comprehensive resource for researchers and professionals engaged in the study of iron homeostasis and the development of novel therapeutics targeting iron metabolism.
Executive Summary
This compound is a potent inhibitor of cellular iron uptake, primarily exerting its effects through the degradation of Transferrin Receptor-1 (TfR1).[1][2][3] This action disrupts the primary pathway for iron acquisition by most cells. Furthermore, this compound has been shown to influence systemic iron regulation by modulating hepcidin (B1576463) expression, the master regulator of iron homeostasis.[1][4] Its multifaceted mechanism of action, involving both cellular and systemic pathways, makes it a valuable tool for studying iron metabolism and a potential lead compound for therapeutic development in iron-overload disorders and other related pathologies.[5][6]
Mechanism of Action
This compound's inhibitory effects on iron transport are attributed to two main mechanisms:
-
Degradation of Transferrin Receptor-1 (TfR1): The principal mechanism of this compound is the induction of TfR1 degradation.[1][2][7] Unlike the canonical clathrin-mediated endocytosis of TfR1, this compound promotes receptor internalization through a nystatin-sensitive lipid raft pathway.[1][3][8] This process is independent of clathrin and dynamin.[1][8] The degradation of TfR1 leads to a reduced number of receptors on the cell surface, thereby diminishing the cell's capacity for transferrin-bound iron uptake.[1]
-
Inhibition of Divalent Metal Transporter 1 (DMT1): In addition to its effects on TfR1, in vitro studies have indicated that this compound can also inhibit the transport of iron by DMT1.[2][9] DMT1 is crucial for the absorption of dietary non-heme iron in the duodenum and for iron transport out of the endosome.[10][11][12] By inhibiting DMT1, this compound can further contribute to the reduction of cellular iron levels.[9]
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data regarding the effects of this compound on cellular iron uptake and protein expression.
Table 1: In Vitro Inhibition of Iron Uptake and TfR1 Degradation
| Parameter | Cell Line | Concentration | Duration | Effect | Citation |
| 55Fe Uptake (IC50) | HeLa | ~12 µM | 4 hours | 50% inhibition of 55Fe-Tf uptake | [1] |
| TfR1 Degradation | HeLa | 50 µM | 4 hours | ~60-70% reduction in TfR1 levels | [1] |
| TfR1 Degradation | HeLa | Up to 100 µM | 4 hours | Dose-dependent degradation of TfR1 | [1] |
| TfR2 Levels | Hep3B | 50 µM | 4 hours | No significant decrease | [1] |
| HFE Levels | HeLa | 50 µM | 4 hours | No significant decrease | [1] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Treatment | Duration | Effect | Citation |
| Hepatic Hepcidin mRNA | 40 mg/kg | 4 days | ~9-fold increase | [1] |
| Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced uptake into blood | [1] |
| Serum Iron | 40 mg/kg | 4 days | Significantly lower | [2][4] |
| Transferrin Saturation | 40 mg/kg | 4 days | Significantly lower | [2][4] |
| Liver Non-heme Iron | 40 mg/kg | 4 days | No significant change | [2] |
| Spleen Non-heme Iron | 40 mg/kg | 4 days | Increased | [4] |
| Hepatic TfR1 Levels | 40 mg/kg | 4 days | Significantly reduced | [2] |
| Hepatic Smad7 & Id1 mRNA | 40 mg/kg | 4 days | Decreased expression | [4] |
| Hepatic α-2-macroglobulin, α-1-acid glycoprotein, C-reactive peptide mRNA | 40 mg/kg | 4 days | Increased expression | [4] |
| Hepatic Stat3 Phosphorylation | 40 mg/kg | 4 days | Increased | [4] |
Signaling Pathways Modulated by this compound
This compound not only affects cellular iron uptake directly but also influences the systemic regulation of iron homeostasis through the hepcidin signaling pathway.
Hepcidin Induction Pathway
In vivo studies have demonstrated that this compound treatment leads to a significant increase in hepatic hepcidin expression.[1][4] This effect is thought to be a consequence of TfR1 degradation, which liberates the HFE protein to interact with other proteins like TfR2, initiating a signaling cascade that upregulates hepcidin synthesis.[1][2]
Caption: this compound-induced TfR1 degradation and subsequent hepcidin induction.
Downstream Effects of Hepcidin
Increased hepcidin levels lead to the internalization and degradation of the iron exporter ferroportin (Fpn) on the surface of duodenal enterocytes and macrophages.[1][2][4] This action blocks dietary iron absorption and the release of iron from recycled red blood cells, resulting in lower serum iron levels.[2][4]
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The small-molecule iron transport inhibitor ferristatin/NSC306711 promotes degradation of the transferrin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane [ouci.dntb.gov.ua]
- 12. uniprot.org [uniprot.org]
Preliminary Studies on Ferristatin II: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristatin II (also known as NSC8679) is a small molecule inhibitor of iron uptake.[1] It is structurally similar to ferristatin (NSC306711) and functions by inducing the degradation of Transferrin Receptor-1 (TfR1), a key protein in cellular iron acquisition.[2][3] This document provides a comprehensive overview of the preliminary research on this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways and experimental workflows.
Core Mechanism of Action
The primary mechanism of action of this compound is the downregulation of TfR1.[2][4] Unlike the canonical clathrin-mediated endocytosis pathway for TfR1, this compound induces receptor degradation through a nystatin-sensitive lipid raft pathway.[3][4] This process is independent of clathrin and dynamin.[2] The degradation of TfR1 leads to reduced cellular iron uptake.[4] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the degradative action of this compound, suggesting that ligand binding interferes with the drug's activity.[3][5] This effect is lost in a ligand-binding-deficient mutant of TfR1 (G647A).[3][5]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo preliminary studies on this compound.
In Vitro Efficacy
| Parameter | Cell Line | Value | Conditions | Reference |
| IC50 for 55Fe Uptake Inhibition | HeLa | ~12 µM | 4-hour treatment with up to 100 µM this compound in the presence of 55Fe-Tf. | [4] |
| TfR1 Degradation | HeLa | ~60-70% reduction | 4-hour treatment with 50 µM this compound. | [4] |
| TfR1 Degradation | A498 and 786-O (human renal cancer) | Significant decrease | 4-hour treatment. | [6] |
In Vivo Efficacy (Rat Model)
| Parameter | Dosage | Treatment Duration | Outcome | Reference |
| Serum Iron | 0.2, 10, and 40 mg/kg | 4 days | Significantly reduced at all concentrations. | [2][4] |
| Transferrin Saturation | 0.2, 10, and 40 mg/kg | 4 days | Significantly reduced at all concentrations. | [2][4] |
| Hepatic TfR1 Protein Level | Up to 40 mg/kg | 4 days | ~50% decrease. | [2][4] |
| Hepatic Non-Heme Iron | Up to 40 mg/kg | 4 days | No significant change. | [2][4] |
| Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced. | [4] |
| Hepatic Hepcidin (B1576463) mRNA | 40 mg/kg | 4 days | ~9-fold increase. | [4] |
| Hepatic Hepcidin mRNA | Not specified | Not specified | Fourfold increase compared to saline-injected controls. | [1] |
Key Experimental Protocols
In Vitro TfR1 Degradation Assay
-
Cell Culture: HeLa cells are cultured in Dulbecco's minimal essential medium (DMEM) supplemented with fetal bovine serum and antibiotics.[3][4]
-
This compound Treatment: Cells are washed with phosphate-buffered saline (PBS) and then with serum-free medium. This compound (e.g., 50 µM) or a vehicle control (DMSO) is added to the cells in serum-free medium.[2][4]
-
Inhibitor Treatments (Optional):
-
To inhibit lysosomal degradation, cells can be pre-treated with Bafilomycin A1 (e.g., 10 nM) overnight.[2][4]
-
To disrupt lipid rafts, cells can be pre-treated with nystatin (B1677061) (e.g., 25 µg/mL) for 20-30 minutes before adding this compound.[2][4]
-
-
Incubation: Cells are incubated for a specified time (e.g., 4 hours) at 37°C with 5% CO2.[2][4]
-
Analysis: Cell lysates are collected for Western blot analysis to determine TfR1 protein levels, with actin used as a loading control.[3][4]
In Vivo Rat Study Protocol
-
Animal Model: Sprague-Dawley rats are used.[2]
-
Administration: this compound is administered intravenously or via intraperitoneal injection at specified doses (e.g., 0.2, 10, or 40 mg/kg).[1][2]
-
Treatment Schedule: Injections can be given twice daily for a period of 3 days, with a final injection on day 4.[1]
-
Fasting and Sample Collection: On the final day, rats are fasted for 6 hours before being humanely euthanized for tissue and blood collection.[1]
-
Iron Status Analysis:
-
59Fe Tracer Studies: To assess intestinal iron absorption, rats are administered 59Fe by gavage, and radioactivity in blood samples is measured over time.[2][4]
Signaling Pathways and Experimental Workflows
This compound-Induced TfR1 Degradation Pathway
This compound promotes the internalization of TfR1 through a lipid raft-dependent, clathrin-independent pathway, leading to its degradation in the lysosome.
Proposed Model of this compound Action on Hepatic Hepcidin Expression
In vivo, this compound-induced degradation of hepatic TfR1 leads to an increase in hepcidin expression. This is thought to occur through the liberation of HFE from TfR1, allowing it to interact with TfR2 and initiate a signaling cascade. Additionally, this compound treatment is associated with increased Stat3 phosphorylation, suggesting a potential interplay between different signaling pathways in regulating hepcidin.
Experimental Workflow for Assessing this compound's Effect on Ferroptosis
Recent studies have explored the role of this compound in inhibiting ferroptosis, a form of iron-dependent cell death. The workflow below outlines a typical experimental approach to investigate this effect.
Discussion and Future Directions
The preliminary studies on this compound have established its role as a potent modulator of iron homeostasis through the degradation of TfR1. Its unique mechanism of action, bypassing the classical clathrin-mediated endocytosis pathway, presents an interesting avenue for further investigation into cellular trafficking and signaling. The downstream effects on hepcidin regulation highlight its potential systemic impact on iron metabolism.[1]
The emerging role of this compound in the context of ferroptosis opens up new therapeutic possibilities, particularly in conditions where iron-mediated cell death is implicated, such as in certain cancers and neurodegenerative diseases.[7] Further research is warranted to fully elucidate the molecular players involved in the this compound-induced degradation of TfR1 and to explore its therapeutic potential in various disease models. The precise mechanism by which this compound influences the Smad and Stat3 signaling pathways to regulate hepcidin also remains an area for future investigation.[1]
References
- 1. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ferristatin II: A Technical Guide to its CAS Number, Synonyms, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristatin II is a small molecule inhibitor of iron uptake that has garnered significant interest in the scientific community for its unique mechanism of action and potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, including its chemical identifiers, mechanism of action, and key experimental data. The information is tailored for researchers, scientists, and professionals involved in drug development and cellular biology.
Chemical Identification
This compound is chemically identified as 4-amino-3-[[4'-[[2,4-diaminophenyl]azo][1,1'-biphenyl]-4-yl]azo]-5-hydroxy-6-(phenylazo)-2,7-naphthalenedisulfonic acid, disodium (B8443419) salt. Its key identifiers are summarized in the table below.
| Identifier | Value |
| CAS Number | 1937-37-7[1] |
| Synonyms | Chlorazol Black, C.I. 30235, NSC 8679[1] |
| Molecular Formula | C₃₄H₂₅N₉Na₂O₇S₂ |
| Molecular Weight | 781.7 g/mol |
Mechanism of Action: Inhibition of Iron Uptake
This compound exerts its primary effect by inhibiting cellular iron uptake. It achieves this by inducing the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for the import of iron-bound transferrin into the cell.[2][3] This process is distinct from the classical clathrin-mediated endocytosis pathway typically associated with TfR1 trafficking.
Signaling Pathway of this compound-Induced TfR1 Degradation
The mechanism involves a nystatin-sensitive, lipid raft-mediated pathway. Nystatin (B1677061) is a compound known to disrupt lipid rafts, which are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids. The sensitivity of this compound's action to nystatin indicates that the integrity of these lipid rafts is crucial for the drug-induced degradation of TfR1.[2][3][4] This clathrin-independent pathway represents an alternative route for receptor internalization and degradation.[2]
Effect on Hepcidin (B1576463) Expression
In addition to its direct effect on TfR1, this compound has been shown to influence systemic iron homeostasis by upregulating the expression of hepcidin, the master regulator of iron metabolism.[5] This effect appears to be mediated, at least in part, through the activation of the STAT3 signaling pathway.[5] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased iron absorption from the intestine and reduced iron release from macrophages.
Quantitative Data
The following tables summarize key quantitative data from in vitro and in vivo studies on this compound.
In Vitro Efficacy
| Parameter | Cell Line | Value | Reference |
| IC₅₀ for Iron Uptake Inhibition | HeLa | ~12 µM | [2] |
In Vivo Effects in Rats
| Dosage | Duration | Observed Effects | Reference |
| 0.2, 10, 40 mg/kg | 4 days | Reduced serum iron levels and transferrin saturation. | [1] |
| 10 mg/kg | 2 days | Increased hepatic hepcidin expression and STAT3 phosphorylation. | [5] |
Experimental Protocols
In Vitro Inhibition of Iron Uptake in HeLa Cells
This protocol outlines the methodology used to determine the IC₅₀ of this compound for the inhibition of transferrin-mediated iron uptake.
1. Cell Culture:
-
HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
2. Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
The culture medium is replaced with serum-free medium containing varying concentrations of this compound (e.g., 0-100 µM).
-
Cells are incubated with this compound for 4 hours.
3. Iron Uptake Assay:
-
⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) is added to each well.
-
Cells are incubated for an additional 2 hours to allow for iron uptake.
-
The cells are then washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular ⁵⁵Fe-Tf.
-
Cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
4. Data Analysis:
-
The percentage of iron uptake inhibition is calculated for each concentration of this compound relative to a vehicle-treated control.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
In Vivo Studies in Rats
This protocol describes a typical in vivo study to evaluate the effects of this compound on iron metabolism in a rat model.
1. Animal Model:
-
Adult male Sprague-Dawley rats are used for the study.
-
Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Drug Administration:
-
Rats are randomly assigned to treatment groups (e.g., vehicle control, 0.2 mg/kg, 10 mg/kg, and 40 mg/kg this compound).
-
This compound, dissolved in a suitable vehicle (e.g., saline), is administered via intraperitoneal injection twice daily for a specified duration (e.g., 4 days).
3. Sample Collection:
-
At the end of the treatment period, blood samples are collected via cardiac puncture under anesthesia.
-
Livers are harvested and snap-frozen in liquid nitrogen for subsequent analysis.
4. Biochemical Analysis:
-
Serum iron and transferrin saturation are measured using commercially available kits.
-
Liver tissue is homogenized, and protein is extracted for Western blot analysis of TfR1 and other relevant proteins.
-
Hepatic hepcidin mRNA levels are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).
5. Statistical Analysis:
-
Data are expressed as mean ± standard error of the mean (SEM).
-
Statistical significance between groups is determined using appropriate tests, such as one-way analysis of variance (ANOVA) followed by a post-hoc test.
Conclusion
This compound is a valuable tool for studying iron metabolism and holds potential as a therapeutic agent for conditions characterized by iron overload. Its well-defined chemical properties, coupled with a growing understanding of its unique mechanism of action involving lipid raft-mediated degradation of TfR1 and upregulation of hepcidin, make it a subject of ongoing research and development. The data and protocols presented in this guide provide a solid foundation for scientists and researchers working with this intriguing compound.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Ferristatin II Regulation of Hepcidin Expression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms through which Ferristatin II, a small molecule inhibitor of iron uptake, regulates the expression of hepcidin (B1576463), the master hormonal regulator of systemic iron homeostasis. This document synthesizes findings from key in vivo and in vitro studies, presenting quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate a comprehensive understanding for research and drug development applications.
Introduction: Hepcidin and the Role of this compound
Hepcidin is a peptide hormone, primarily synthesized in the liver, that plays a central role in controlling iron balance.[1][2][3][4][5] It functions by binding to the iron exporter protein ferroportin, inducing its internalization and degradation.[6][7][8] This action effectively traps iron within cells—primarily enterocytes, macrophages, and hepatocytes—thereby reducing dietary iron absorption and the release of recycled iron into the circulation.[6][7][8] Dysregulation of hepcidin is a hallmark of various iron disorders; low hepcidin leads to iron overload conditions like hemochromatosis, while excessive hepcidin contributes to the anemia of inflammation.[9][10]
This compound is a small molecule initially identified as an inhibitor of iron transport.[11][12][13] Its primary known mechanism of action is the induction of transferrin receptor-1 (TfR1) degradation through a clathrin-independent, lipid raft-mediated pathway.[11][12] Unexpectedly, this action is associated with a significant upregulation of hepatic hepcidin expression, leading to systemic effects like decreased serum iron and reduced transferrin saturation.[1][2][4][11] This guide delves into the complex and partially unresolved signaling events that connect this compound to the transcriptional control of the hepcidin gene (HAMP).
Core Signaling Pathways in Hepcidin Regulation
Hepcidin expression is primarily controlled at the transcriptional level by two major signaling pathways:
-
The BMP/SMAD Pathway: This is the principal iron-sensing pathway. Increased iron levels lead to the upregulation of Bone Morphogenetic Protein 6 (BMP6) in liver sinusoidal endothelial cells.[9] BMP6 binds to a receptor complex on hepatocytes, including the co-receptor hemojuvelin (HJV), leading to the phosphorylation of SMAD1/5/8 proteins.[1][9] These activated SMADs then complex with SMAD4, translocate to the nucleus, and directly activate hepcidin gene transcription.[1][2][10]
-
The JAK/STAT3 Pathway: This pathway mediates hepcidin upregulation in response to inflammation.[10] The inflammatory cytokine Interleukin-6 (IL-6) binds to its receptor on hepatocytes, activating the Janus kinase (JAK) family of tyrosine kinases.[1][14] JAKs then phosphorylate the Signal Transducer and Activator of Transcription 3 (STAT3), which dimerizes, translocates to the nucleus, and binds to a STAT3-responsive element in the hepcidin promoter to induce its transcription.[1]
Figure 1: Canonical BMP/SMAD and JAK/STAT pathways regulating hepcidin transcription.
The Effect of this compound on Hepcidin Signaling
Studies reveal a complex and somewhat paradoxical mechanism for this compound-induced hepcidin expression, with differing observations in in vivo and in vitro models.
In Vivo Effects (Rat Models)
In rats treated with this compound, a significant increase in hepatic hepcidin mRNA is observed.[1][2] This induction is associated with key changes in the canonical signaling pathways:
-
STAT3 Pathway Activation: this compound treatment leads to a marked increase in the phosphorylation of STAT3 in the liver.[1][15] Correspondingly, the transcript levels of STAT3 downstream targets, such as α-2-macroglobulin and C-reactive protein, are also upregulated.[1][2][3] Crucially, this activation occurs without any detectable increase in serum or hepatic levels of IL-6, the typical upstream activator.[1][2][3]
-
SMAD Pathway Modulation: Contrary to what might be expected for a hepcidin inducer, this compound treatment is associated with a decrease in the expression of SMAD downstream targets, specifically Smad7 and Id1.[1][2][3] This suggests that this compound does not directly activate, and may even negatively modulate, the BMP/SMAD signaling cascade in vivo.
Figure 2: Observed signaling effects of this compound on hepcidin regulation in vivo.
In Vitro Effects (HepG2 Cell Models)
In vitro studies using the human hepatoma cell line HepG2 provide further nuance to the mechanism:
-
Direct Induction and Synergy: this compound directly increases hepcidin expression in HepG2 cells.[1][2] Furthermore, it acts synergistically with both BMP6 and IL-6 to enhance hepcidin promoter activity and mRNA expression far beyond the effect of any of the agents alone.[1][2][3]
-
Lack of Direct Pathway Activation: In stark contrast to the in vivo findings, this compound alone does not increase the phosphorylation of either STAT3 or SMAD1/5 in HepG2 cells.[1][16] This suggests that the synergy observed is not due to a direct amplification of these canonical pathways and points towards the involvement of a novel, yet-to-be-elucidated signaling mechanism.[1][2][3][4]
The discrepancy between the in vivo STAT3 activation and the in vitro lack thereof remains a key area of investigation. It is possible that the STAT3 phosphorylation seen in animals is a secondary or consequential effect of hepcidin induction, rather than the primary cause.[1] These findings strongly suggest that this compound may activate a novel pathway that integrates with or acts parallel to the known BMP/SMAD and JAK/STAT pathways to regulate hepcidin.
Figure 3: Proposed model of this compound action in vitro, highlighting synergy.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound's effect on hepcidin and related markers.
Table 1: In Vivo Effects of this compound in Rats
| Parameter | Treatment | Fold Change vs. Control | Reference |
|---|---|---|---|
| Hepatic Hepcidin mRNA | This compound | ~4-fold increase | [1] |
| Serum Iron | This compound | Significant decrease | [1] |
| Transferrin Saturation | This compound | Significant decrease | [1] |
| Splenic Iron | This compound | Increased | [1] |
| Hepatic Smad7 mRNA | This compound | Decreased | [1] |
| Hepatic Id1 mRNA | This compound | Decreased | [1] |
| Hepatic α2M mRNA | this compound | Increased |[1] |
Table 2: In Vitro Effects of this compound in HepG2/Luc Cells
| Treatment | Luciferase Activity (Fold Change) | Hepcidin mRNA (Fold Change) | Reference |
|---|---|---|---|
| This compound (1 µM) | ~2-fold increase | ~2-fold increase | [1] |
| BMP6 (100 ng/ml) | ~100-fold increase | ~10-fold increase | [1] |
| This compound + BMP6 | ~250-fold increase | ~20-fold increase | [1] |
| IL-6 (10 ng/ml) | No significant change | - | [1] |
| BMP6 + IL-6 | >200-fold increase | - | [2] |
| this compound + BMP6 + IL-6 | Synergistic Increase | - |[1] |
Experimental Protocols
This section details the methodologies employed in the cited studies to investigate the effects of this compound.
In Vivo Animal Studies
-
Animal Model: 3-week-old male Sprague-Dawley rats were used.[1][2]
-
This compound Administration: Rats were injected intravenously twice daily for 3 days, followed by a single injection on day 4. The total cumulative dose was 40 mg/kg over the course of the experiment. The vehicle control was saline.[1][2]
-
Sample Collection: Six hours after the final injection on day 4, rats were fasted and humanely euthanized for tissue (liver, spleen) and blood collection.[1][2]
-
Analysis:
-
Serum and Tissue Iron: Measured using established colorimetric assays.[2]
-
RNA Isolation and qPCR: Total RNA was extracted from liver tissue. cDNA was synthesized via reverse transcription. Quantitative real-time PCR (qPCR) was performed using SYBR Green chemistry to measure the relative transcript levels of hepcidin, Smad7, Id1, α-2-macroglobulin, AGP, CRP, and a reference gene (e.g., 36B4). The comparative ΔΔCt method was used for quantification.[1][2]
-
Immunoblotting: Liver lysates were prepared for protein analysis. Western blotting was performed to detect total and phosphorylated STAT3.[1]
-
ELISA: Serum IL-6 levels were quantified using a commercial rat IL-6 ELISA kit.[2]
-
In Vitro Cell Culture Experiments
-
Cell Line: HepG2 cells, a human hepatoma cell line, were used. For promoter studies, a stable HepG2 cell line transfected with a luciferase reporter gene under the control of the human hepcidin promoter (HepG2/Luc) was utilized.[1][2]
-
Cell Culture Conditions: Cells were maintained in standard media (e.g., DMEM) supplemented with 10% FBS, penicillin, and streptomycin.[2]
-
Treatment Protocol: For experiments, cells were typically serum-starved for 24-48 hours prior to treatment. They were then incubated with this compound (e.g., 1 µM), BMP6 (e.g., 100 ng/ml), and/or IL-6 (e.g., 10 ng/ml) for specified durations (e.g., 1 hour for phosphorylation studies, 6 hours for mRNA/luciferase studies).[1][2]
-
Analysis:
-
Luciferase Reporter Assay: After treatment, cell lysates were collected, and firefly luciferase activity was measured using a luminometer to determine hepcidin promoter activation.[1]
-
qPCR: Endogenous hepcidin mRNA levels were measured using RNA isolation and qPCR as described for the in vivo studies.[1][2]
-
Immunoblotting: Whole-cell lysates were subjected to SDS-PAGE and Western blotting to detect total and phosphorylated forms of SMAD1/5 and STAT3 using specific antibodies.[1][2]
-
Figure 4: Generalized experimental workflow for studying this compound effects.
Conclusion and Future Directions
This compound is a potent inducer of hepcidin expression both in vivo and in vitro.[1][2] While its ability to upregulate hepcidin is well-documented, the precise molecular mechanism remains an active area of research. In vivo evidence points towards an IL-6-independent activation of the STAT3 pathway, whereas in vitro data contradict a direct role for STAT3 or SMAD phosphorylation, suggesting the existence of a novel regulatory pathway.[1][2][3][15] This novel pathway appears to synergize with the canonical BMP/SMAD and JAK/STAT signaling cascades to robustly increase hepcidin transcription.[1]
For drug development professionals, the pharmacological induction of hepcidin by a small molecule like this compound holds therapeutic potential for treating iron overload diseases.[15] However, the incomplete understanding of its mechanism and potential off-target effects, including the metabolic formation of the carcinogen benzidine, warrant further investigation and caution.[16] Future research should focus on elucidating the specific molecular target(s) of this compound and the components of the novel signaling pathway it appears to activate. This knowledge is critical for designing safer and more effective hepcidin-modulating therapeutics.
References
- 1. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro. | Semantic Scholar [semanticscholar.org]
- 6. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 7. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Physiological and pathophysiological mechanisms of hepcidin regulation: clinical implications for iron disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
- 11. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hepcidin and ferritin levels as markers of immune cell activation during septic shock, severe COVID-19 and sterile inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Ferristatin II in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferristatin II (also known as NSC8679) is a small molecule inhibitor of iron uptake.[1] It functions primarily by inducing the degradation of Transferrin Receptor-1 (TfR1), a key protein involved in the cellular import of iron via transferrin.[2][3] This activity makes this compound a valuable tool for studying iron metabolism and a potential therapeutic agent for conditions associated with iron overload or cancers that exhibit high iron dependency. These application notes provide detailed protocols for utilizing this compound in cell culture experiments.
Mechanism of Action
This compound induces the down-regulation of TfR1 by promoting its degradation through a nystatin-sensitive, lipid raft-mediated pathway.[2][3][4] This mechanism is distinct from the typical clathrin-mediated endocytosis pathway that TfR1 constitutively traffics through.[2][3][4] The degradation of TfR1 is blocked by lysosomal inhibitors like bafilomycin A₁, indicating that the receptor is internalized for degradation in lysosomes.[2][5] Interestingly, the presence of holo-transferrin (Tf), the iron-bound form of transferrin, can block the degradative action of this compound, suggesting that ligand binding to the receptor interferes with the drug's activity.[2][3][4]
In vivo studies have shown that this compound administration leads to lower serum iron and transferrin saturation.[2][6] This is associated with an upregulation of hepcidin, the master regulatory hormone of iron metabolism, which in turn blocks iron mobilization and intestinal absorption.[2][5][7] this compound has also been shown to induce the internalization of Divalent Metal Transporter 1 (DMT1) from the plasma membrane, further contributing to the inhibition of iron uptake.[8]
Quantitative Data Summary
The following tables summarize the key quantitative parameters for the experimental use of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| IC₅₀ (Iron Uptake Inhibition) | HeLa | ~12 µM | [1][2][9] |
| Effective Concentration (TfR1 Degradation) | HeLa | 50 µM | [5][9] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosage | Effect | Reference |
| Liver TfR1 Protein Level | Up to 40 mg/kg | ~50% decrease | [2][5] |
| Serum Iron & Transferrin Saturation | Up to 40 mg/kg | Significantly reduced | [2][6] |
| Hepatic Hepcidin mRNA | 40 mg/kg | ~9-fold increase | [2] |
| Intestinal ⁵⁹Fe Uptake | Not specified | Reduced | [2][3] |
Experimental Protocols
Protocol 1: General Cell Culture and this compound Treatment
This protocol is a general guideline for treating adherent cells like HeLa with this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Minimal Essential Medium (DMEM)
-
10% Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (50 U/mL penicillin, 50 µg/mL streptomycin)
-
This compound (Sigma-Aldrich, NSC8679)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Culture cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Stock: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock. Store at -20°C.
-
Treatment:
-
On the day of the experiment, aspirate the old medium from the cells.
-
Prepare fresh medium containing the desired concentration of this compound (e.g., 10-100 µM). A vehicle control (DMSO) should be run in parallel. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.5%).
-
Add the treatment medium to the cells.
-
-
Incubation: Incubate the cells for the desired period. For TfR1 degradation studies, a 4-hour incubation is typically sufficient.[2][5][9] For cytotoxicity assays, longer incubation times (e.g., 48 hours) may be required.[10]
-
Downstream Analysis: After incubation, cells can be harvested for analysis, such as Western blotting or iron uptake assays.
Protocol 2: ⁵⁵Fe-Tf Iron Uptake Assay
This protocol measures the inhibition of transferrin-mediated iron uptake.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
⁵⁵Fe-Tf (radiolabeled transferrin)
-
Serum-free medium
-
Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Scintillation counter
Procedure:
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0-100 µM) for 4 hours at 37°C.[2][9]
-
Addition of ⁵⁵Fe-Tf: During the treatment period, add ⁵⁵Fe-Tf (e.g., 40 nM) to the culture medium.[9]
-
Washing: After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS to remove extracellular ⁵⁵Fe-Tf.
-
Cell Lysis: Add lysis buffer to each well and incubate on ice to lyse the cells.
-
Measurement: Collect the cell lysates and measure the cell-associated radioactivity using a gamma or scintillation counter.
-
Protein Quantification: Determine the protein concentration of each lysate using a Bradford or BCA assay to normalize the radioactivity counts.
-
Data Analysis: Express the results as a percentage of the iron uptake observed in the vehicle-treated control cells. Calculate the IC₅₀ value.
Protocol 3: Western Blot for TfR1 Degradation
This protocol is used to visualize the decrease in TfR1 protein levels following treatment.
Materials:
-
Cells treated with this compound as described in Protocol 1.
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
SDS-PAGE gels
-
Transfer membrane (PVDF or nitrocellulose)
-
Primary antibody: anti-TfR1 (e.g., clone OKT9)
-
Primary antibody: anti-Actin or anti-Tubulin (for loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treatment: Treat cells with 50 µM this compound for 4-6 hours.[2][9] Include a DMSO vehicle control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them directly in the well with lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.
-
Protein Quantification: Measure the protein concentration of the lysates.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-TfR1 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Image the blot using a digital imager.
-
Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody (e.g., actin) to confirm equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative decrease in TfR1 levels compared to the control.
Protocol 4: Cell Viability (MTT) Assay
This protocol assesses the cytotoxicity of this compound.
Materials:
-
Vero cells (or other cell line)
-
96-well tissue culture plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: The next day, treat the cells with a range of this compound concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 48 hours).[10]
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Aspirate the medium (or not, depending on the solubilization solution) and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of ~570 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizations
This compound Mechanism of Action
Caption: Signaling pathway of this compound-induced TfR1 degradation and its downstream effects.
Experimental Workflow for TfR1 Degradation Analysis
Caption: Workflow for analyzing this compound-induced TfR1 degradation by Western Blot.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vivo Administration and Dosage of Ferristatin II in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo administration, dosage, and mechanism of action of Ferristatin II in rat models, based on preclinical research. The protocols outlined below are intended to serve as a guide for designing and executing experiments to evaluate the effects of this compound on iron metabolism and related signaling pathways.
Introduction
This compound (also known as NSC8679) is a small molecule inhibitor of iron uptake.[1] It functions by promoting the degradation of Transferrin Receptor-1 (TfR1), a key protein involved in cellular iron import.[2][3][4][5][6] This action leads to a reduction in systemic iron levels, making this compound a valuable tool for studying iron homeostasis and a potential therapeutic agent for conditions associated with iron overload or dysregulation. In vivo studies in rats have demonstrated that administration of this compound leads to decreased serum iron, reduced transferrin saturation, and lower TfR1 levels in the liver.[2][3][4][5][6]
Mechanism of Action
This compound induces the degradation of TfR1 through a nystatin-sensitive, lipid raft-mediated pathway, which is distinct from the typical clathrin-mediated endocytosis.[2][3][4][5][6] The degradation of TfR1 is believed to release HFE (hemochromatosis protein) from its association with TfR1. The freed HFE can then interact with Transferrin Receptor 2 (TfR2), initiating a signaling cascade that upregulates the expression of hepcidin (B1576463), the master regulator of iron metabolism.[2][3][7] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, resulting in decreased intestinal iron absorption and reduced iron mobilization from stores.[7]
Signaling Pathway
The proposed signaling pathway for this compound's effect on iron metabolism is depicted below.
Caption: Signaling pathway of this compound in hepatocytes.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies of this compound in rats.
Table 1: Dosage and Treatment Regimen
| Parameter | Details | Reference |
| Animal Model | Male Rats | [2][3] |
| Dosages | 0.2, 10, and 40 mg/kg | [1][2][3] |
| Administration Route | Injection (Vehicle: Saline) | [2][3] |
| Treatment Duration | 2 or 4 days | [2][3] |
| Frequency | Daily injections | [2][3] |
Table 2: Summary of In Vivo Effects in Rats
| Parameter | Dosage (mg/kg) | Duration | Outcome | Reference |
| Serum Iron | 0.2, 10, 40 | 4 days | Significantly reduced | [2][3] |
| Transferrin Saturation | 0.2, 10, 40 | 4 days | Significantly reduced | [2][3] |
| Liver TfR1 Protein | 40 | 4 days | ~50% decrease | [2][3] |
| Hepatic Non-Heme Iron | 0.2, 10, 40 | 2 and 4 days | No significant change | [2][3] |
| Intestinal 59Fe Uptake | 40 | 4 days | Reduced | [2][3] |
| Hepatic Hepcidin Expression | Not specified | Not specified | Increased | [7] |
Experimental Protocols
Animal Model and Housing
-
Species: Male Sprague-Dawley or Wistar rats.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water, unless otherwise specified by the experimental design.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Ethics: All animal procedures must be performed in strict accordance with the recommendations in the Guide for the Care and Use of Laboratory Animals and approved by the local Institutional Animal Care and Use Committee (IACUC).[2][3]
Preparation and Administration of this compound
-
Compound: this compound (NSC8679) can be obtained from commercial suppliers.
-
Vehicle: Prepare a stock solution of this compound in a suitable vehicle, such as sterile saline (0.9% NaCl).
-
Dosage Preparation: Dilute the stock solution to the desired final concentrations (e.g., 0.2, 10, and 40 mg/kg) for injection. The final injection volume should be adjusted based on the animal's body weight.
-
Administration: Administer this compound or vehicle control via intraperitoneal (IP) or intravenous (IV) injection daily for the specified duration of the study (e.g., 2 or 4 days).
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound in rats.
Caption: Experimental workflow for in vivo this compound studies in rats.
Sample Collection and Analysis
-
Blood Collection: Collect blood samples at specified time points. For terminal studies, blood can be collected via cardiac puncture following euthanasia. Serum should be separated for the analysis of iron and transferrin saturation.
-
Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse tissues with saline to remove blood. Collect tissues of interest, such as the liver and intestine, for further analysis.
-
Iron Status Analysis:
-
Serum Iron and Transferrin Saturation: Use commercially available colorimetric assay kits.
-
Tissue Non-Heme Iron: Measure using the perchloric acid/trichloroacetic acid method followed by a colorimetric assay.
-
-
Protein Analysis:
-
Gene Expression Analysis:
-
Quantitative PCR (qPCR): Isolate RNA from liver tissue to analyze the expression of hepcidin (HAMP) and other target genes.
-
-
59Fe Tracer Studies:
Safety and Toxicology
In the reported studies, this compound was metabolized by acetylation with minimal toxicity observed over the time course and at the doses administered (up to 40 mg/kg for 4 days).[2] However, researchers should always perform their own safety assessments and be aware of potential adverse effects, especially with longer treatment durations or higher doses.
Conclusion
This compound serves as a potent tool for modulating iron metabolism in vivo. The protocols and data presented here provide a solid foundation for researchers to investigate its effects in rat models. Careful experimental design and adherence to established protocols are crucial for obtaining reliable and reproducible results. Further studies are warranted to fully elucidate the therapeutic potential of this compound in various disease models.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 6. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Using Ferristatin II for Transferrin Receptor 1 (TfR1) Detection by Western Blot: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristatin II is a small molecule inhibitor of iron transport that has been shown to induce the degradation of Transferrin Receptor 1 (TfR1).[1][2][3] This property makes it a valuable tool for studying iron metabolism, TfR1 trafficking, and for the development of therapeutics targeting iron uptake pathways, which are often dysregulated in cancer.[4][5][6] This document provides detailed application notes and protocols for utilizing this compound in Western blot analysis to monitor the induced degradation of TfR1.
Mechanism of Action
Under normal physiological conditions, iron-bound transferrin (Tf) binds to TfR1, leading to its internalization through clathrin-mediated endocytosis.[7] this compound, however, promotes the degradation of TfR1 through a distinct, nystatin-sensitive, clathrin-independent pathway, likely involving lipid rafts.[1][2][8] This degradation of TfR1 leads to the release of the associated HFE protein. The released HFE can then bind to Transferrin Receptor 2 (TfR2), initiating a signaling cascade that results in the upregulation of hepcidin (B1576463), the master regulator of systemic iron homeostasis.[1][2] Increased hepcidin levels lead to the degradation of the iron exporter ferroportin, ultimately reducing iron absorption and release from stores.[1][2] It is important to note that the presence of transferrin can block the this compound-induced degradation of TfR1, an effect that is dependent on ligand binding to the receptor.[1][2][9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for its use in Western blot analysis.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 4. Transferrin receptor targeting chimeras for membrane protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Experimental Drug Metarrestin Targets Metastatic Tumors - NCI [cancer.gov]
- 6. Ferroptosis as a Therapeutic Target: Advances in Drug Development for Cancer and Neurodegenerative Diseases - Journal of Young Pharmacists [jyoungpharm.org]
- 7. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Analysis of Transferrin Receptor 1 (TfR1) Localization Following Ferristatin II Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transferrin Receptor 1 (TfR1), a key protein in cellular iron uptake, is a promising target in various diseases, including cancer. Modulating its expression and localization can impact cell proliferation and survival. Ferristatin II is a small molecule that has been shown to induce the degradation of TfR1.[1][2][3][4] This document provides detailed protocols for the immunofluorescence-based analysis of TfR1 localization in response to this compound treatment, enabling researchers to investigate the cellular mechanisms of this compound.
This compound promotes the degradation of TfR1 through a nystatin-sensitive lipid raft pathway, which is distinct from the conventional clathrin-mediated endocytosis route.[1][2][3][4] The degradation of TfR1 is hypothesized to release HFE, which in turn can bind to Transferrin Receptor 2 (TfR2) and stimulate the synthesis of hepcidin, a key regulator of iron homeostasis.[1][2] Understanding the effect of this compound on TfR1 trafficking is crucial for evaluating its therapeutic potential.
Data Presentation
The following table summarizes the expected quantitative outcomes from immunofluorescence analysis of TfR1 localization following this compound treatment. These values are representative and may vary depending on the cell line and experimental conditions.
| Treatment Group | Parameter | Measurement | Representative Value |
| Vehicle Control (DMSO) | Mean TfR1 Fluorescence Intensity (per cell) | Arbitrary Fluorescence Units (AFU) | 15,000 |
| Percentage of Cells with Predominant Plasma Membrane TfR1 Staining | % | 95% | |
| Percentage of Cells with Punctate Intracellular TfR1 Staining | % | 5% | |
| This compound (50 µM) | Mean TfR1 Fluorescence Intensity (per cell) | Arbitrary Fluorescence Units (AFU) | 5,000 |
| Percentage of Cells with Predominant Plasma Membrane TfR1 Staining | % | 20% | |
| Percentage of Cells with Punctate Intracellular TfR1 Staining | % | 80% | |
| This compound + Bafilomycin A1 (10 nM) | Mean TfR1 Fluorescence Intensity (per cell) | Arbitrary Fluorescence Units (AFU) | 12,000 |
| Percentage of Cells with Predominant Plasma Membrane TfR1 Staining | % | 30% | |
| Percentage of Cells with Punctate Intracellular TfR1 Staining (colocalized with lysosomal markers) | % | 70% | |
| This compound + Nystatin (B1677061) (25 µg/mL) | Mean TfR1 Fluorescence Intensity (per cell) | Arbitrary Fluorescence Units (AFU) | 13,500 |
| Percentage of Cells with Predominant Plasma Membrane TfR1 Staining | % | 85% | |
| Percentage of Cells with Punctate Intracellular TfR1 Staining | % | 15% |
Experimental Protocols
Cell Culture and Treatment
This protocol is designed for HeLa cells, but can be adapted for other cell lines.
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin
-
This compound (Sigma-Aldrich, NSC8679)
-
DMSO (vehicle control)
-
Bafilomycin A1 (Sigma-Aldrich, B1793)
-
Nystatin (Sigma-Aldrich)
-
Phosphate-Buffered Saline (PBS) with 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++)
-
Serum-free DMEM
Procedure:
-
Cell Seeding: Seed HeLa cells onto glass coverslips in a 24-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Overnight Incubation: Culture the cells overnight at 37°C in a 5% CO₂ incubator.
-
Pre-treatment (for lysosomal and lipid raft inhibition):
-
This compound Treatment:
Immunofluorescence Staining of TfR1
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (Permeabilization Buffer)
-
5% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
Primary Antibody: Mouse anti-TfR1 (CD71) antibody (e.g., clone OKT9)
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
Procedure:
-
Fixation: After treatment, wash the cells twice with ice-cold PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-TfR1 antibody in blocking buffer according to the manufacturer's instructions. Incubate the coverslips with the primary antibody solution overnight at 4°C.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Secondary Antibody Incubation: Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
Nuclear Staining: Wash the cells three times with PBS for 5 minutes each. Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Mounting: Wash the cells a final three times with PBS. Mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence or confocal microscope. Capture images using appropriate filters for DAPI (blue) and Alexa Fluor 488 (green).
Visualizations
Caption: Experimental workflow for immunofluorescence analysis of TfR1.
Caption: TfR1 signaling pathway and the effect of this compound.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 4. researchgate.net [researchgate.net]
Application Notes: Studying Ferroptosis with Ferrostatin-1 in Traumatic Brain Injury Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ferrostatin-1 (Fer-1), a potent and specific ferroptosis inhibitor, in preclinical models of traumatic brain injury (TBI). TBI initiates a complex cascade of secondary injury mechanisms, with ferroptosis—an iron-dependent form of regulated cell death characterized by lipid peroxidation—emerging as a critical contributor to neuronal loss and subsequent neurological deficits.[1][2][3] Ferrostatin-1 offers a valuable pharmacological tool to investigate the role of ferroptosis in TBI and to explore its therapeutic potential.
Introduction to Ferrostatin-1
Ferrostatin-1 is a synthetic antioxidant that effectively prevents ferroptotic cell death by acting as a radical-trapping agent, thereby inhibiting lipid peroxidation.[4] Its specificity makes it an excellent tool for dissecting the ferroptotic pathway in various disease models, including TBI. In animal models of TBI, administration of Fer-1 has been shown to reduce neuronal death, decrease iron accumulation, and improve long-term cognitive and motor functions.[1][3][5]
Chemical Properties of Ferrostatin-1:
| Property | Value |
| IUPAC Name | Ethyl 3-amino-4-(cyclohexylamino)benzoate |
| Molecular Formula | C₁₅H₂₂N₂O₂ |
| Molecular Weight | 262.35 g/mol |
| CAS Number | 347174-05-4 |
| Solubility | Soluble in DMSO (up to 100 mg/ml) and Ethanol (up to 100 mg/ml)[2] |
| Mechanism of Action | Inhibits ferroptosis by preventing lipid peroxidation (EC₅₀ = 60 nM)[2] |
Ferroptosis Signaling in Traumatic Brain Injury
Following a traumatic insult to the brain, a cascade of events leads to iron dysregulation and lipid peroxidation, culminating in ferroptotic cell death. Key events include the breakdown of hemoglobin, leading to iron overload, and the generation of reactive oxygen species (ROS). This environment promotes the peroxidation of polyunsaturated fatty acids (PUFAs) within cell membranes, a hallmark of ferroptosis. The glutathione (B108866) peroxidase 4 (GPX4) enzyme is a crucial negative regulator of this process, and its inactivation or depletion sensitizes cells to ferroptosis. Ferrostatin-1 acts downstream in this pathway to neutralize lipid radicals and halt the propagation of lipid peroxidation.
References
- 1. Frontiers | The Potential Value of Targeting Ferroptosis in Early Brain Injury After Acute CNS Disease [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Frontiers | Progress in Understanding Ferroptosis and Its Targeting for Therapeutic Benefits in Traumatic Brain and Spinal Cord Injuries [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Ferroptosis contributes to neuronal death and functional outcome after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Antiviral Potential of Ferristatin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferristatin II, a small molecule inhibitor of iron uptake, has emerged as a promising candidate for antiviral drug development.[1] Its mechanism of action, centered on the degradation of Transferrin Receptor 1 (TfR1), presents a unique host-targeted approach to inhibit the replication of a variety of viruses.[2][3][4] This document provides detailed application notes and experimental protocols to guide researchers in exploring the antiviral potential of this compound.
Mechanism of Action
This compound induces the degradation of TfR1, a type II membrane glycoprotein (B1211001) essential for iron uptake in most human cells.[2][3] Many viruses exploit TfR1 for cellular entry, including SARS-CoV-2, Hepatitis C virus (HCV), and Reovirus.[2] By downregulating TfR1, this compound effectively blocks the portal of entry for these viruses, thereby inhibiting infection.[2] The degradation of TfR1 by this compound occurs through a nystatin-sensitive lipid raft pathway, distinct from the constitutive clathrin-mediated endocytosis of TfR1.[3][4][5][6]
Data Presentation
Antiviral Activity of this compound
| Virus | Cell Line | Assay Type | Endpoint | IC50 Value (µM) | Reference |
| SARS-CoV-2 (Wuhan D614G) | Vero | Cell-based ELISA | Viral Antigen | 26.5 | [2] |
| SARS-CoV-2 (Wuhan D614G) | Vero | TCID50 | Virus Titer | 24.0 | [2] |
| SARS-CoV-2 (Delta) | Vero | Cell-based ELISA | Viral Antigen | 40.4 | [2] |
| SARS-CoV-2 (Delta) | Vero | TCID50 | Virus Titer | 25.2 | [2] |
| SARS-CoV-2 (Omicron) | Vero | TCID50 | Virus Titer | >6.25 (Significant reduction) | [2][7] |
| Hepatitis C Virus (HCV) | Not Specified | Not Specified | Cell-to-cell spread | Significant reduction at 25-50 µM | [2] |
| Reovirus | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time | CC50 Value (µM) | Reference |
| Vero | MTT | 48 hours | >400 | [2][7] |
| HeLa | 55Fe Uptake | 4 hours | ~12 | [3] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from studies assessing the cytotoxicity of this compound in Vero cells.[2]
Materials:
-
Vero cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (0.5 mg/mL)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed Vero cells in 96-well plates and grow to form a monolayer.
-
Prepare two-fold serial dilutions of this compound in DMEM/2%FBS, starting from a concentration of 400 µM.
-
Remove the culture medium from the cells and add 100 µL of the this compound dilutions to the respective wells.
-
Incubate the plates for 48 hours at 37°C.
-
After incubation, remove the medium and gently wash the cells with warm PBS.
-
Add 100 µL of 0.5 mg/mL MTT reagent to each well and incubate for 2 hours at 37°C.
-
Remove the MTT reagent and wash the cells with PBS.
-
Add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the this compound concentration.
Viral Titer Reduction Assay (TCID50 Assay)
This protocol is based on the methodology used to determine the antiviral efficacy of this compound against SARS-CoV-2.[2]
Materials:
-
Vero cells
-
Virus stock (e.g., SARS-CoV-2)
-
DMEM with 2% FBS
-
This compound
-
96-well plates
Procedure:
-
Seed Vero cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with various non-toxic concentrations of this compound for a designated time (e.g., 18 hours).[2]
-
Infect the cells with a specific multiplicity of infection (MOI) of the virus.
-
After a 1-hour adsorption period, remove the virus inoculum and add fresh medium containing the same concentrations of this compound.
-
Incubate the plates for a period suitable for the virus to cause a cytopathic effect (CPE), typically 48-72 hours.
-
Observe the plates for CPE and score each well as positive or negative.
-
Calculate the 50% tissue culture infectious dose (TCID50) using the Reed-Muench method.
-
The IC50 value is the concentration of this compound that reduces the virus titer by 50%.
Viral Entry Assay (RBD Uptake Assay)
This protocol is designed to assess the effect of this compound on viral entry, using the SARS-CoV-2 Receptor-Binding Domain (RBD) as a surrogate.[2]
Materials:
-
Vero cells
-
This compound
-
Labeled RBD of the viral spike protein (e.g., TAMRA-labeled RBD)
-
Labeled transferrin (Tf) as a positive control
-
Confocal microscope
Procedure:
-
Culture Vero cells on coverslips in a suitable plate.
-
Pre-treat the cells with a non-toxic concentration of this compound (e.g., 100 µM) for 18 hours.[2]
-
Add TAMRA-labeled RBD to the culture medium and incubate for a specific period to allow for uptake.
-
In a parallel experiment, add TAMRA-labeled Tf as a positive control for TfR1-mediated endocytosis.
-
After incubation, wash the cells to remove unbound labeled proteins.
-
Fix and permeabilize the cells as required for microscopy.
-
Mount the coverslips on slides and visualize the uptake of the labeled RBD and Tf using a confocal microscope.
-
Compare the fluorescence intensity and localization in this compound-treated cells versus untreated control cells. A reduction in intracellular fluorescence indicates inhibition of uptake.
Visualizations
Caption: Mechanism of this compound antiviral action.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Ferristatin II Stock Solution in DMSO
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ferristatin II is a small molecule inhibitor of iron uptake. It functions by inducing the degradation of transferrin receptor protein 1 (TfR1), a key protein involved in cellular iron import.[1][2] This compound is a valuable tool for studying iron metabolism and has potential applications in conditions where iron dysregulation is a factor. Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation of a this compound stock solution using dimethyl sulfoxide (B87167) (DMSO) as the solvent.
Quantitative Data Summary
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Parameter | Value | Reference |
| Molecular Formula | C₃₄H₂₅N₉O₇S₂ · 2Na | [1][2] |
| Formula Weight | 781.7 g/mol | [1][2] |
| Purity | >95% | [1] |
| Appearance | Solid | [1][2] |
| Storage of Solid | -20°C | [2] |
| In Vitro IC₅₀ | ~12 µM (for iron uptake inhibition in HeLa cells) | [1][3] |
| Recommended Stock Concentration | 10 mM in DMSO | N/A |
| Storage of Stock Solution | -20°C for short-term, -80°C for long-term | [4] |
Signaling Pathway of this compound
This compound exerts its biological effect by targeting the transferrin receptor 1 (TfR1). The binding of this compound to TfR1 leads to the degradation of the receptor, thereby inhibiting cellular iron uptake.
Caption: Signaling pathway of this compound.
Experimental Protocol: Preparation of 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
-
Sterile pipette and tips
-
Vortex mixer
Procedure:
-
Pre-weighing Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing this compound: Carefully weigh out 7.82 mg of this compound solid using a calibrated analytical balance and transfer it to a sterile microcentrifuge tube.
-
Calculation: To prepare a 10 mM (0.010 mol/L) solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 1 mL x 781.7 g/mol = 7.817 mg
-
-
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound solid.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.[5] Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for short-term use (up to one month) or at -80°C for long-term storage (up to one year).[4] When ready to use, thaw an aliquot at room temperature and dilute it to the desired working concentration in the appropriate cell culture medium or buffer.
Workflow for Preparing this compound Stock Solution
Caption: Workflow for preparing this compound stock solution.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling this compound and DMSO.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Handle with caution.[6]
-
Work in a well-ventilated area or a chemical fume hood.
Conclusion
This protocol provides a standardized method for the preparation of this compound stock solutions in DMSO, which is essential for ensuring the accuracy and reproducibility of experimental results. Adherence to these guidelines will aid researchers in effectively utilizing this inhibitor in their studies of iron metabolism and related cellular processes. In published studies, DMSO has been used as a vehicle control in in vitro experiments with this compound.[3][7]
References
- 1. This compound | CAS 1937-37-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. selleckchem.com [selleckchem.com]
- 5. researchgate.net [researchgate.net]
- 6. lifetein.com [lifetein.com]
- 7. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ferristatin II Treatment of HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the treatment of HeLa cells with Ferristatin II, a small molecule inhibitor of iron transport. The protocols detailed below are designed to investigate the effects of this compound on iron metabolism, specifically through the degradation of Transferrin Receptor-1 (TfR1). This document outlines methodologies for cell culture, cytotoxicity assays, and mechanistic studies to facilitate research into the therapeutic potential of this compound.
Mechanism of Action
This compound induces the degradation of TfR1, a key protein involved in cellular iron uptake.[1][2][3][4] This action leads to a reduction in the amount of iron that can be transported into the cell. The mechanism involves a nystatin-sensitive lipid raft pathway, which is an alternative to the classic clathrin-mediated endocytosis.[1][3][4] The binding of transferrin (Tf) to its receptor can interfere with the activity of this compound.[1][2][3][4] Studies have shown that this compound selectively targets TfR1 and does not affect the levels of Transferrin Receptor 2 (TfR2) or the HFE protein.[1][2]
Data Presentation
The following tables summarize the quantitative data from studies on the effects of this compound on HeLa cells.
Table 1: Dose-Dependent Inhibition of Cellular ⁵⁵Fe Uptake by this compound
| This compound Concentration (µM) | Treatment Duration | Effect on ⁵⁵Fe Uptake | IC₅₀ Value |
| Up to 100 µM | 4 hours | Dose-dependent inhibition | ~12 µM[1][2][5] |
Table 2: Time-Dependent Degradation of TfR1 by this compound
| This compound Concentration | Treatment Duration | Effect on TfR1 Levels |
| 50 µM | Up to 6 hours | ~60-70% reduction within 4 hours[2] |
Table 3: Modulators of this compound Activity
| Modulator | Concentration | Pre-treatment/Co-treatment | Effect on this compound-induced TfR1 Degradation |
| Nystatin | 25 µg/mL | 20-30 minutes pre-treatment | Antagonized/Inhibited[1][2] |
| Bafilomycin A₁ | 10 nM | Overnight pre-treatment | Inhibited lysosomal degradation, leading to accumulation of TfR1[1][2] |
| Transferrin (Tf) | 1 mg/mL | Co-treatment for 4 hours | Blocked degradation[1][2] |
Experimental Protocols
HeLa Cell Culture
Aseptic techniques should be strictly followed to maintain a contamination-free cell culture environment.[6]
-
Growth Medium: HeLa cells are typically grown in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 50 U/mL penicillin, and 50 µg/mL streptomycin.[1][2][7]
-
Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[7][8][9]
-
Subculturing: Passage the cells when they reach 70-85% confluency.[8]
-
Aspirate the old medium.
-
Wash the cells with sterile Phosphate-Buffered Saline (PBS).[7][10]
-
Add Trypsin-EDTA solution to detach the cells from the flask surface.[7][8][10]
-
Incubate for a few minutes at 37°C until cells detach.[7][10]
-
Neutralize the trypsin with complete growth medium.[7][8][10]
-
Centrifuge the cell suspension and resuspend the cell pellet in fresh medium.
-
Seed new flasks at a recommended subcultivation ratio of 1:2 to 1:6.[8]
-
This compound Treatment Protocol
-
Cell Seeding: Seed HeLa cells in appropriate culture vessels (e.g., 6-well plates or 96-well plates) and allow them to attach overnight.
-
Preparation of this compound: Prepare a stock solution of this compound (Sigma, Product No. C1144) in a suitable solvent like DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations.[1][2]
-
Cell Washing: Before treatment, wash the HeLa cells three times with PBS containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++), followed by one wash with serum-free medium.[1][2]
-
Treatment: Add the diluted this compound or a vehicle control (e.g., DMSO) to the cells in serum-free medium.[1][2]
-
Incubation: Incubate the cells for the desired duration (e.g., 4 hours for iron uptake assays or up to 6 hours for time-course studies of TfR1 degradation).[1][2][5]
⁵⁵Fe-Tf Uptake Assay
This assay measures the cellular uptake of iron mediated by the transferrin receptor.
-
Follow the this compound treatment protocol as described above. During the treatment period, include 40 nM ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) in the medium.[1][2][5]
-
After the 4-hour incubation, wash the cells thoroughly with ice-cold PBS to remove extracellular ⁵⁵Fe-Tf.
-
Lyse the cells using a suitable lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
Normalize the counts to the total protein concentration in each sample, determined by a protein assay such as the Bradford assay.
Western Blot Analysis for TfR1 Degradation
This method is used to quantify the levels of TfR1 protein following this compound treatment.
-
After treating HeLa cells with this compound for the desired time, wash the cells with cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease inhibitors.[11]
-
Determine the protein concentration of the lysates.[11]
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific for TfR1. Also, probe for a loading control protein like actin or GAPDH.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Quantify the band intensities and normalize the TfR1 signal to the loading control.
Cell Viability (MTT) Assay
This assay assesses the effect of this compound on the metabolic activity and viability of HeLa cells.[12][13]
-
Seed HeLa cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and allow them to attach overnight.[14]
-
Treat the cells with varying concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[14][15]
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[11][14][15]
-
The MTT is converted to formazan (B1609692) crystals by metabolically active cells.[12][13]
-
Remove the medium and dissolve the formazan crystals in a solubilization solution like DMSO.[11][14][15]
-
Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.[12][14]
Visualizations
Caption: Experimental Workflow for this compound Treatment.
Caption: this compound Signaling Pathway.
Caption: Iron Homeostasis Regulation.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Essential Dos and Don'ts for Maintaining Contamination-Free Cell Cultures [cytion.com]
- 7. static.igem.org [static.igem.org]
- 8. hela-transfection.com [hela-transfection.com]
- 9. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. rsc.org [rsc.org]
- 15. Cytotoxicity of ICD-85 NPs on Human Cervical Carcinoma HeLa Cells through Caspase-8 Mediated Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Changes in Iron Homeostasis with Ferristatin II: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferristatin II is a potent small molecule inhibitor of cellular iron uptake. Its primary mechanism of action involves the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for the import of iron-bound transferrin into the cell.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to investigate and manipulate iron homeostasis in both in vitro and in vivo models.
Introduction
Iron is an essential element for numerous physiological processes, including oxygen transport, DNA synthesis, and cellular respiration.[2] The regulation of systemic and cellular iron levels, known as iron homeostasis, is tightly controlled. Dysregulation of this process can lead to iron-deficiency anemia or iron-overload disorders such as hemochromatosis.
This compound offers a valuable tool for studying the intricacies of iron metabolism. It induces a state of cellular iron deprivation by promoting the degradation of TfR1 through a nystatin-sensitive, clathrin-independent pathway.[1][2] This targeted action allows for the specific investigation of the consequences of impaired iron uptake on various cellular and systemic pathways.
Mechanism of Action
This compound exerts its effects primarily through the following mechanisms:
-
TfR1 Degradation: It induces the internalization and subsequent lysosomal degradation of TfR1, leading to a reduction in the number of receptors on the cell surface available for iron uptake.[2][3]
-
DMT1 Internalization: this compound also promotes the internalization of Divalent Metal Transporter 1 (DMT1), another crucial protein involved in iron import, from the plasma membrane.[4]
-
Hepcidin (B1576463) Induction: In vivo, treatment with this compound leads to an increase in the expression of hepcidin, the master regulator of systemic iron homeostasis.[2][5] This effect appears to be independent of high iron levels and may be a consequence of TfR1 degradation and the subsequent release of HFE to interact with TfR2, initiating a signaling cascade that promotes hepcidin synthesis.[2][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters of iron homeostasis as reported in the literature.
In Vitro Effects of this compound
| Parameter | Cell Line | Concentration | Time | Result | Reference |
| 55Fe Uptake Inhibition (IC50) | HeLa | ~12 µM | 4 hours | 50% inhibition of iron uptake | [2] |
| TfR1 Degradation | HeLa | 50 µM | 4 hours | ~60-70% reduction in TfR1 protein levels | [2] |
| TfR2 Levels | Hep3B | 50 µM | 4 hours | No significant change | [2] |
| HFE Levels | HeLa | 50 µM | 4 hours | No significant change | [2] |
In Vivo Effects of this compound in Rats
| Parameter | Dosage | Treatment Duration | Result | Reference |
| Serum Iron | 40 mg/kg | 4 days | Significantly reduced | [2] |
| Transferrin Saturation | 40 mg/kg | 4 days | Significantly reduced | [2] |
| Liver TfR1 Protein | 40 mg/kg | 4 days | ~50% decrease | [2] |
| Hepatic Non-Heme Iron | 40 mg/kg | 4 days | No significant change | [2] |
| Hepcidin mRNA | 40 mg/kg | 4 days | ~9-fold increase | [2] |
| Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced | [2] |
Experimental Protocols
Protocol 1: In Vitro Analysis of this compound-Induced TfR1 Degradation
This protocol describes the treatment of cultured cells with this compound to assess its effect on TfR1 protein levels.
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (Sigma-Aldrich)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Primary antibodies: anti-TfR1, anti-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate HeLa cells in 6-well plates and grow to 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Wash cells with serum-free medium.
-
Treat cells with 50 µM this compound (or a range of concentrations) in serum-free medium for 4 hours at 37°C. Treat control cells with an equivalent volume of DMSO.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Scrape cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and probe with primary antibodies against TfR1 and a loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
-
Analysis: Quantify the band intensities to determine the relative levels of TfR1 protein.
Protocol 2: In Vivo Assessment of this compound on Systemic Iron Homeostasis in Rats
This protocol outlines the procedure for treating rats with this compound to measure changes in systemic iron parameters.
Materials:
-
Sprague-Dawley rats
-
This compound
-
Saline (vehicle control)
-
Blood collection tubes
-
Reagents for measuring serum iron and transferrin saturation
-
Tissue homogenization buffer
-
RNA extraction kit
-
qRT-PCR reagents and primers for hepcidin and a housekeeping gene
Procedure:
-
Animal Husbandry: Acclimate rats to standard housing conditions. All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Treatment:
-
Prepare a solution of this compound in saline.
-
Administer this compound (e.g., 40 mg/kg) or saline to rats via an appropriate route (e.g., intravenous or intraperitoneal injection) for the desired duration (e.g., 4 days).
-
-
Sample Collection:
-
At the end of the treatment period, collect blood samples for serum analysis.
-
Euthanize the animals and harvest tissues such as the liver for protein and RNA analysis.
-
-
Serum Analysis:
-
Separate serum from the blood.
-
Measure serum iron and transferrin saturation using commercially available kits or standard laboratory methods.
-
-
Tissue Analysis:
-
For protein analysis (e.g., liver TfR1), homogenize the tissue and perform Western blotting as described in Protocol 1.
-
For gene expression analysis (e.g., hepatic hepcidin), extract total RNA from the liver, synthesize cDNA, and perform qRT-PCR.
-
-
Data Analysis: Analyze the data to determine the effect of this compound on the measured parameters compared to the vehicle-treated control group.
Mandatory Visualizations
References
- 1. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Ferristatin II Concentration
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Ferristatin II concentration for various cell lines. This compound is a small molecule that inhibits iron uptake by inducing the degradation of Transferrin Receptor-1 (TfR1), a key protein in cellular iron import.[1][2][3] This property makes it a valuable tool for studying iron metabolism and a potential therapeutic agent.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound inhibits cellular iron uptake by inducing the degradation of Transferrin Receptor-1 (TfR1).[1][2][3] This process occurs through a nystatin-sensitive, clathrin-independent lipid raft pathway.[3][4] By promoting the degradation of TfR1, this compound reduces the cell's ability to import iron-bound transferrin, leading to a decrease in intracellular iron levels.
Q2: What is a typical starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of this compound is highly cell-line dependent. A good starting point for a dose-response experiment is a range from 1 µM to 100 µM. For example, in HeLa cells, the half-maximal inhibitory concentration (IC50) for iron uptake is approximately 12 µM, with significant TfR1 degradation observed at 50 µM.[3][4] In contrast, Vero cells show no toxicity at concentrations up to 400 µM.[5]
Q3: How can I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined empirically by performing a dose-response experiment. This typically involves treating your cells with a range of this compound concentrations and then assessing cell viability (e.g., using an MTT or similar assay) and the extent of TfR1 degradation (e.g., via Western blot). This will allow you to determine the IC50 value for your cell line and the concentration that achieves the desired biological effect with minimal cytotoxicity.
Q4: How long does it take for this compound to induce TfR1 degradation?
A4: The degradation of TfR1 is a relatively rapid process. In HeLa cells, a significant reduction in TfR1 levels can be observed within 4 to 6 hours of treatment with 50 µM this compound.[3][4][6] The exact timing may vary between cell lines, so a time-course experiment (e.g., 2, 4, 6, 8, and 24 hours) is recommended to determine the optimal treatment duration.
Q5: Can this compound induce ferroptosis?
A5: Yes, by depleting intracellular iron, which is essential for the function of certain antioxidant enzymes, this compound can induce a form of iron-dependent cell death called ferroptosis. This has been observed in various cancer cell lines and is an active area of research for cancer therapy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low TfR1 degradation observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Insufficient incubation time: The treatment duration may not be long enough. 3. Cell line resistance: Some cell lines may be inherently resistant to this compound. 4. Reagent integrity: The this compound may have degraded. | 1. Perform a dose-response experiment with a wider concentration range (e.g., 1-200 µM). 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24 hours). 3. Verify the expression of TfR1 in your cell line. Consider using a different cell line as a positive control. 4. Use a fresh stock of this compound and store it properly according to the manufacturer's instructions. |
| High cytotoxicity observed at low concentrations | 1. Cell line sensitivity: The cell line may be particularly sensitive to iron depletion. 2. Off-target effects: At high concentrations, off-target effects may contribute to cytotoxicity. | 1. Use a lower concentration range in your dose-response experiment. 2. Ensure that the observed cell death is due to the intended mechanism by performing rescue experiments with iron supplementation or ferroptosis inhibitors. |
| Inconsistent results between experiments | 1. Variability in cell health and density: Differences in cell confluency or passage number can affect the response. 2. Inaccurate reagent preparation: Errors in diluting this compound or other reagents. 3. Inconsistent incubation times: Variations in the duration of treatment. | 1. Standardize your cell culture procedures, including seeding density and passage number. 2. Prepare fresh dilutions of this compound for each experiment and double-check calculations. 3. Use a precise timer for all incubation steps. |
| Difficulty detecting TfR1 by Western blot | 1. Low protein expression: The cell line may have low endogenous levels of TfR1. 2. Poor antibody quality: The primary antibody may not be specific or sensitive enough. 3. Inefficient protein transfer: Suboptimal transfer conditions from the gel to the membrane. | 1. Use a positive control cell line known to express high levels of TfR1. 2. Validate your primary antibody using a positive control. Try a different antibody if necessary. 3. Optimize your Western blot transfer protocol (e.g., transfer time, voltage). |
Data Summary: Effective Concentrations of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| HeLa | Iron Uptake Assay | IC50 ≈ 12 µM | Inhibition of iron uptake | [3] |
| HeLa | Western Blot | 50 µM | Significant TfR1 degradation | [3][4] |
| Vero | Cytotoxicity Assay | Up to 400 µM | Non-toxic | [5] |
| Vero | SARS-CoV-2 Inhibition | IC50 = 27-40 µM | Inhibition of viral replication | [5] |
| A498 (Renal Cancer) | Western Blot | 50 µM | Decreased TfR1 expression | |
| 786-O (Renal Cancer) | Western Blot | 50 µM | Decreased TfR1 expression |
Experimental Protocols
Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a given cell line.
Materials:
-
96-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.[7]
Western Blot Analysis of TfR1 Degradation
This protocol describes how to assess the degradation of TfR1 in response to this compound treatment.
Materials:
-
6-well cell culture plates
-
Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against TfR1
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the desired concentrations of this compound for the determined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody against TfR1 and the loading control overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the TfR1 signal to the loading control to determine the relative decrease in TfR1 expression.
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Signaling pathway of this compound-induced TfR1 degradation.
References
- 1. researchgate.net [researchgate.net]
- 2. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 5. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Ferristatin II solubility in PBS and other aqueous buffers
Technical Support Center: Ferristatin II
This technical support guide provides detailed information on the solubility of this compound in PBS and other aqueous buffers, along with troubleshooting advice and protocols for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
For maximum solubility, it is recommended to first dissolve this compound in an organic solvent like DMSO before making further dilutions in aqueous buffers. While some suppliers indicate solubility in PBS, creating a concentrated stock solution in DMSO is a common practice in published research to ensure complete dissolution before introducing it to an aqueous environment for experiments.
Q2: What is the solubility of this compound in PBS?
The solubility of this compound in PBS (pH 7.2) is approximately 1 mg/mL[1]. However, for cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in cell culture media or a modified PBS solution.
Q3: I am observing precipitation of this compound in my aqueous buffer. What can I do?
If you observe precipitation, consider the following troubleshooting steps:
-
Ensure the initial stock solution is fully dissolved: Before diluting in an aqueous buffer, make sure the this compound is completely dissolved in the organic solvent (e.g., DMSO). Gentle warming or vortexing can aid this process.
-
Check the final concentration: The final concentration in the aqueous buffer might be exceeding its solubility limit. Try preparing a more dilute solution.
-
pH of the buffer: The solubility of compounds can be pH-dependent. Ensure your buffer's pH is within a suitable range. The documented solubility is in PBS at pH 7.2[1].
-
Buffer composition: The presence of other salts or components in your buffer could affect solubility. For cellular assays, researchers have successfully used PBS containing 1 mM MgCl₂ and 0.1 mM CaCl₂[2][3].
Q4: How should I prepare this compound for in vitro cell-based assays?
A common method is to prepare a concentrated stock solution in DMSO and then dilute this stock to the desired final concentration in the cell culture medium. For example, a 50 µM working solution can be prepared from a higher concentration DMSO stock[2][3]. It is crucial to ensure the final concentration of DMSO in the cell culture is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound stable in aqueous solutions?
While specific stability data in various aqueous buffers is not extensively documented, it is generally recommended to prepare fresh aqueous solutions of this compound for each experiment. One technical data sheet for a related compound, Ferrostatin-1, advises against storing the aqueous solution for more than one day[4]. Given this, it is best practice to avoid long-term storage of this compound in aqueous buffers.
Quantitative Solubility Data
| Solvent/Buffer | Concentration | Notes | Reference |
| PBS (pH 7.2) | 1 mg/mL | Direct solubility in an aqueous buffer. | [1] |
| DMSO | Not specified, but used for stock solutions | Recommended as a primary solvent for making concentrated stock solutions before dilution in aqueous media. | [2][3] |
| Serum-free medium | 50 µM | Prepared by diluting a DMSO stock solution for use in cell culture experiments. | [2][3] |
| 0.9% Saline | 10 mg/kg | Used for preparing doses for in vivo administration in rats. | [5] |
Experimental Protocol: Preparation of this compound for Cell-Based Assays
This protocol describes the preparation of a this compound working solution for treating cells in culture, based on methods from published literature[2][3].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile cell culture medium or PBS (supplemented with 1 mM MgCl₂ and 0.1 mM CaCl₂ if required for the specific cell line)
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Aseptically weigh out a known amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a concentrated stock solution (e.g., 10 mM). Ensure the powder is completely dissolved by vortexing. This stock solution can be stored at -20°C for future use.
-
-
Prepare the Working Solution:
-
Thaw the DMSO stock solution if frozen.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 1 mL of a 50 µM working solution from a 10 mM stock, you would need 5 µL of the stock solution.
-
Add the calculated volume of the this compound stock solution to the appropriate volume of serum-free cell culture medium or supplemented PBS. Mix well by gentle pipetting or inversion.
-
-
Treating the Cells:
-
Wash the cells three times with PBS (containing 1 mM MgCl₂ and 0.1 mM CaCl₂ if necessary)[2][3].
-
Remove the wash medium and add the freshly prepared this compound working solution to the cells.
-
As a control, treat a separate set of cells with a medium containing the same final concentration of DMSO used to prepare the this compound working solution.
-
Visualized Experimental Workflow
Caption: Workflow for preparing this compound working solution.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
potential off-target effects of Ferristatin II
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Ferristatin II. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as an inhibitor of iron uptake.[1] Its main on-target effect is inducing the degradation of Transferrin Receptor-1 (TfR1).[2][3][4] This process occurs when this compound promotes the internalization of TfR1 through a lipid raft-dependent pathway, which is distinct from the typical clathrin-mediated endocytosis.[2][3][5] Following internalization via this alternative pathway, TfR1 is targeted for lysosomal degradation, leading to reduced cellular iron uptake.[2][5]
Q2: How specific is this compound for Transferrin Receptor-1 (TfR1)? Are there any known direct off-target proteins?
A2: Current research indicates that this compound is highly specific for TfR1.[2][6] Studies have shown that it does not induce the degradation of the structurally related Transferrin Receptor 2 (TfR2) or the hemochromatosis protein (HFE).[2][5][6] While most observed cellular effects are downstream consequences of TfR1 degradation, it has been suggested that this compound might also inhibit the Divalent Metal Transporter 1 (DMT1), which would also contribute to reduced iron absorption.[2] However, the primary and most well-documented target remains TfR1.
Q3: My experiment shows that this compound is affecting hepcidin (B1576463) expression. Is this an off-target effect?
A3: The effect on hepcidin is considered a downstream, indirect effect of this compound's primary action on TfR1, not a direct off-target interaction. The degradation of TfR1 liberates the HFE protein, allowing it to interact with TfR2.[2][6] This interaction initiates a signaling cascade that leads to an increase in the expression of hepcidin, the master regulator of iron homeostasis.[2][5][6] Interestingly, some evidence suggests this compound may also synergize with BMP6 and IL-6 signaling to enhance hepcidin expression through a potentially novel pathway, but this is still considered a consequence of the initial disruption of iron metabolism.[5]
Q4: What are the expected systemic effects of this compound based on in vivo studies?
A4: In vivo studies, primarily in rats, have demonstrated that this compound significantly alters systemic iron homeostasis. Administration of the compound leads to:
-
A decrease in serum iron levels and transferrin saturation.[1][2][3]
-
A significant increase in hepatic hepcidin expression.[2][3][5]
-
No significant change in non-heme iron levels in the liver, which is consistent with hepcidin-mediated blocking of iron mobilization from stores.[2][3][6]
Troubleshooting Guide
Issue 1: I am not observing the expected degradation of TfR1 in my cell culture experiment.
-
Possible Cause 1: Presence of Transferrin (Tf) in the Culture Medium. The action of this compound is blocked by the presence of holo-transferrin (iron-saturated transferrin).[2][3] Tf binding to its receptor appears to interfere with the drug's activity.
-
Solution: Ensure that your experiments are conducted in serum-free medium. If serum is required, use iron-depleted (apo-) transferrin or a serum-free formulation. Wash cells thoroughly with phosphate-buffered saline (PBS) before adding this compound in serum-free medium.[2]
-
-
Possible Cause 2: Incorrect Drug Concentration or Incubation Time. The effect of this compound is dose- and time-dependent.
-
Solution: Refer to the quantitative data below. A typical starting concentration is 50 µM for 4-6 hours to observe significant TfR1 degradation.[2] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
-
Possible Cause 3: Cell Line Resistance. While effective in many cell lines (e.g., HeLa, HepG2, A498), the response may vary.
-
Solution: Confirm TfR1 expression in your cell line via Western blot or flow cytometry. If expression is low, the effect of this compound may be minimal.
-
Issue 2: My cells are exhibiting unexpected cytotoxicity.
-
Possible Cause 1: High Concentration or Prolonged Exposure. Although generally well-tolerated at effective concentrations (e.g., non-toxic up to 400 µM in Vero cells), very high concentrations or long-term treatment may induce cytotoxicity due to severe iron depletion.[7][8]
-
Solution: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations and time points to establish a non-toxic working concentration for your experimental setup.
-
-
Possible Cause 2: Off-Target Effects in a Specific Context. While highly specific, unknown off-target effects could manifest in certain cell types or under specific experimental conditions.
-
Solution: As this compound is also considered a ferroptosis inhibitor, it generally protects against certain types of cell death.[1][9] If you observe toxicity, consider if your system is uniquely sensitive to disruptions in lipid raft-mediated trafficking or other downstream consequences of iron depletion.
-
Issue 3: I want to confirm that the TfR1 degradation I'm seeing is via the reported lipid raft pathway.
-
Possible Cause: You need to verify the mechanism of action in your experimental system.
-
Solution: Use pathway inhibitors as controls. Pre-treatment of cells with nystatin (B1677061) (a lipid raft disruptor) should reverse or block the this compound-induced degradation of TfR1.[2] Conversely, inhibitors of the clathrin-mediated pathway should not affect its action. To confirm lysosomal involvement, pre-treatment with bafilomycin A₁ (a lysosomal inhibitor) should prevent the final degradation of the receptor.[2]
-
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Conditions | Reference |
| IC₅₀ (Iron Uptake) | HeLa | ~12 µM | 4-hour treatment with ⁵⁵Fe-Tf | [2][4] |
| TfR1 Degradation | HeLa | ~60-70% reduction | 50 µM for 4 hours | [2] |
| TfR1 Degradation | A498 & 786-O | Significant reduction | 50 µM for 4 hours | [10] |
| SARS-CoV-2 Inhibition (IC₅₀) | Vero | 27 µM (Wuhan), 40 µM (Delta) | 18-hour pretreatment | [8] |
Table 2: In Vivo Effects of this compound in Rats
| Parameter | Dosage | Effect | Reference |
| Liver TfR1 Protein | 40 mg/kg for 4 days | ~50% decrease | [2] |
| Serum Iron & Tf Saturation | 0.2, 10, and 40 mg/kg | Significantly reduced after 4 days | [1][2] |
| Hepcidin mRNA | 40 mg/kg for 4 days | ~9-fold increase | [2] |
Key Signaling and Experimental Workflow Diagrams
Caption: On-target mechanism of this compound leading to TfR1 degradation.
Caption: Downstream signaling cascade of this compound leading to hepcidin upregulation.
Caption: Troubleshooting workflow for experiments where TfR1 degradation is not observed.
Detailed Experimental Protocols
Protocol 1: Assay for this compound-Induced TfR1 Degradation
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 6-well plate and grow to 70-80% confluency in standard growth medium (e.g., DMEM with 10% FBS).
-
Serum Starvation: Wash the cells three times with sterile PBS. Replace the growth medium with serum-free medium and incubate for at least 2 hours to remove any residual transferrin.
-
Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 50 µM). The final DMSO concentration should be <0.1%. Include a vehicle control (DMSO only).
-
Incubation: Add the this compound or vehicle control medium to the cells and incubate at 37°C with 5% CO₂ for the desired time period (e.g., 4 hours).
-
Cell Lysis: After incubation, place the plate on ice, aspirate the medium, and wash cells once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer containing protease inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a Bradford or BCA assay.
-
Western Blot Analysis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against TfR1 and a loading control (e.g., Actin or Tubulin). Follow with an appropriate HRP-conjugated secondary antibody and detect using an ECL substrate. Quantify band density to determine the percentage of TfR1 degradation relative to the vehicle control.
Protocol 2: ⁵⁵Fe-Transferrin Uptake Inhibition Assay
Note: This protocol involves radioactive material and requires appropriate safety precautions and licensing.
-
Cell Seeding: Plate cells (e.g., HeLa cells) in a 24-well plate and grow to near confluency.
-
Preparation of ⁵⁵Fe-Tf: Prepare iron-saturated transferrin by incubating human apo-transferrin with ⁵⁵FeCl₃ in a 1:2 molar ratio in a suitable buffer (e.g., HEPES-buffered saline with sodium bicarbonate) for 1 hour at room temperature.
-
Serum Starvation: Wash cells twice with serum-free medium.
-
Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 0-100 µM) to the wells.
-
Iron Uptake: Immediately add ⁵⁵Fe-Tf to each well to a final concentration of ~40 nM. Incubate the plate at 37°C for 4 hours.
-
Washing: Place the plate on ice to stop the uptake process. Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound ⁵⁵Fe-Tf.
-
Cell Lysis and Scintillation Counting: Lyse the cells in each well with a solution of 0.1 M NaOH. Transfer the lysate to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the counts per minute (CPM) against the concentration of this compound. Determine the IC₅₀ value by fitting the data to a dose-response curve.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cytotoxicity Assessment of Ferristatin II using MTT Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the MTT assay to assess the cytotoxicity of Ferristatin II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cytotoxicity?
This compound is a small molecule inhibitor of iron uptake.[1] Its primary mechanism of action involves inducing the degradation of Transferrin Receptor 1 (TfR1), a protein crucial for iron import into cells.[2] By reducing the levels of TfR1, this compound effectively starves cells of iron, which is essential for numerous cellular processes, including DNA synthesis and cellular respiration. This iron deprivation ultimately leads to cell cycle arrest and cytotoxicity.
Q2: What is the principle of the MTT assay?
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3] The assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals.[3][4] These insoluble crystals are then dissolved using a solubilizing agent, and the absorbance of the resulting solution is measured, typically at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of metabolically active (and therefore viable) cells.
Q3: Are there known interferences between this compound and the MTT assay?
While direct chemical interference by this compound with the MTT reagent has not been extensively reported, its biological mechanism of action can indirectly affect the assay results. The MTT assay relies on mitochondrial dehydrogenase activity.[4] Iron is a critical cofactor for several mitochondrial enzymes involved in the electron transport chain, which is linked to the reduction of MTT. Therefore, by depleting intracellular iron, this compound may decrease mitochondrial activity, leading to a reduction in formazan production that is not solely due to cell death. This can potentially lead to an overestimation of cytotoxicity. It is crucial to be aware of this potential biological interference when interpreting results.
Q4: What are typical IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line and experimental conditions. It is always recommended to perform a dose-response experiment to determine the IC50 in your specific cell model. The following table provides illustrative IC50 values based on available data for iron chelators and related compounds in common cancer cell lines.
| Cell Line | Compound | Illustrative IC50 (µM) |
| HeLa | This compound | ~12 |
| A549 | Iron Chelator Analogs | 10 - 50 |
| MCF-7 | Iron Chelator Analogs | 15 - 60 |
Note: The IC50 values for A549 and MCF-7 are representative of similar iron-chelating compounds and should be experimentally determined for this compound.
Experimental Protocols
Standard MTT Assay Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate vehicle controls) and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified CO2 incubator, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Gently shake the plate for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Absorbance | 1. Contamination of culture medium. 2. Direct reduction of MTT by components in the medium or by this compound itself. | 1. Use fresh, sterile medium and reagents. 2. Include a "no-cell" control with medium and this compound to check for direct reduction. Subtract this background from all readings. |
| Low Signal or No Formazan Crystals | 1. Insufficient number of viable cells. 2. Sub-optimal incubation time with MTT. 3. Reduced mitochondrial activity due to this compound's iron chelation, not necessarily cell death. | 1. Optimize cell seeding density. 2. Increase the MTT incubation time (up to 4 hours). 3. Corroborate results with a non-metabolic cytotoxicity assay (e.g., Trypan Blue exclusion or LDH assay). |
| Inconsistent Results Between Replicates | 1. Uneven cell seeding. 2. Incomplete dissolution of formazan crystals. 3. "Edge effect" in the 96-well plate. | 1. Ensure a single-cell suspension before seeding and mix gently after seeding. 2. After adding the solubilizer, shake the plate thoroughly and visually inspect for complete dissolution. 3. Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium. |
| Overestimation of Cytotoxicity | 1. This compound-induced reduction in mitochondrial metabolic activity due to iron depletion, independent of cell death. | 1. Use a lower concentration of MTT or a shorter incubation time to minimize the impact of metabolic changes. 2. Validate findings with an alternative cytotoxicity assay that measures a different cellular parameter, such as membrane integrity (LDH assay) or cell counting (Trypan Blue). |
Visualizations
MTT Assay Experimental Workflow
This compound Signaling Pathway
MTT Assay Troubleshooting Logic
References
stability of Ferristatin II in solution over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Ferristatin II in solution. The following sections offer troubleshooting advice and frequently asked questions to ensure the effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is typically supplied as a solid. For in vitro experiments, a common practice is to prepare a stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO). For example, a stock solution can be made by dissolving this compound in DMSO to a desired concentration, which can then be diluted into an aqueous buffer for your experiment.
Q2: What is the recommended storage condition for this compound stock solutions?
Q3: How stable is this compound in aqueous solutions or cell culture media?
A3: The stability of this compound in aqueous solutions and cell culture media over time has not been extensively reported. For sensitive experiments, it is recommended to prepare fresh dilutions from a frozen stock solution immediately before use. If the experimental design requires prolonged incubation, it is best to perform a stability assessment under your specific experimental conditions. For instance, one study mentions adding a 50 µM this compound or DMSO control to cells in serum-free medium for incubations of up to 6 hours.[1]
Q4: Are there any known incompatibilities of this compound with common buffers or media?
A4: There is no specific information available regarding the incompatibility of this compound with common laboratory reagents. However, as with any small molecule, it is crucial to observe the solution for any signs of precipitation or color change upon dilution into your experimental buffer or media.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Precipitation observed upon dilution of DMSO stock into aqueous buffer. | - Poor solubility of this compound in the aqueous buffer. - The final concentration of DMSO is too low to maintain solubility. | - Increase the final percentage of DMSO in the working solution (ensure it is compatible with your experimental system). - Try a different aqueous buffer or adjust the pH. - Prepare a more dilute stock solution in DMSO. |
| Inconsistent or unexpected experimental results. | - Degradation of this compound in the stock or working solution. - Repeated freeze-thaw cycles of the stock solution. | - Prepare fresh stock and working solutions. - Aliquot the stock solution to avoid multiple freeze-thaw cycles. - Perform a stability assessment of this compound under your experimental conditions (see protocol below). |
| Loss of compound activity over the course of a long-term experiment. | - Instability of this compound in the experimental medium at the incubation temperature (e.g., 37°C). | - Design experiments with shorter incubation times where possible. - Replenish the experimental medium with freshly diluted this compound at regular intervals. - Conduct a time-course stability study to determine the rate of degradation. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solution over time.
1. Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer or cell culture medium of interest
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Incubator or water bath set to the desired temperature(s)
2. Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare Working Solution: Dilute the stock solution to the final experimental concentration (e.g., 50 µM) in the aqueous buffer or medium to be tested.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the working solution and analyze it by HPLC or LC-MS to determine the initial peak area of this compound. This will serve as the 100% reference.
-
Incubation: Aliquot the remaining working solution into several vials and incubate them at the desired temperature(s) (e.g., 4°C, 25°C, 37°C).
-
Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from each incubation temperature.
-
Analysis: Analyze the samples from each time point by HPLC or LC-MS.
-
Data Analysis:
-
Measure the peak area of the intact this compound at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time for each temperature.
-
Table 1: Example Data for this compound Stability Assessment
| Time (hours) | % Remaining at 4°C | % Remaining at 25°C | % Remaining at 37°C |
| 0 | 100 | 100 | 100 |
| 1 | 99 | 98 | 95 |
| 2 | 98 | 96 | 90 |
| 4 | 97 | 92 | 82 |
| 8 | 95 | 85 | 70 |
| 24 | 90 | 70 | 45 |
| 48 | 85 | 55 | 20 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for stability assessment.
References
troubleshooting inconsistent results in Ferristatin II experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with Ferristatin II. The information is tailored for researchers, scientists, and drug development professionals to ensure consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an inhibitor of iron uptake.[1] Its primary mechanism involves inducing the degradation of Transferrin Receptor-1 (TfR1).[2][3][4] This process occurs through a nystatin-sensitive, clathrin-independent lipid raft pathway, leading to the internalization and subsequent lysosomal degradation of TfR1.[2][3][4] The reduction in TfR1 levels on the cell surface results in decreased uptake of transferrin-bound iron.[2]
Q2: I am observing inconsistent inhibition of iron uptake. What are the potential causes?
A2: Inconsistent results in iron uptake inhibition assays can stem from several factors:
-
Presence of Transferrin (Tf): The presence of holo-transferrin (iron-saturated transferrin) can block the degradative action of this compound on TfR1.[2][4] This is because the binding of transferrin to its receptor interferes with the activity of this compound.[2][4] Ensure that your experimental medium conditions are consistent regarding transferrin concentration.
-
Compound Stability and Storage: Improper storage of this compound can lead to its degradation. Solid this compound should be stored at -20°C.[1] Once in solution, it is recommended to prepare fresh solutions for each experiment or store aliquots at -20°C for no longer than a month.
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound due to differences in TfR1 expression levels, membrane composition, or endocytic pathway efficiencies.[5]
-
Experimental Conditions: Factors such as incubation time, cell confluency, and serum concentration in the media can all influence the outcome. It is crucial to maintain consistency in these parameters across experiments.
Q3: My Western blot results show variable TfR1 degradation. How can I troubleshoot this?
A3: Variable TfR1 degradation can be addressed by considering the following:
-
Lysosomal Function: The degradation of TfR1 induced by this compound is dependent on lysosomal activity. If lysosomal function is impaired, or if you are co-treating with lysosomal inhibitors like bafilomycin A1, you will observe a blockage of TfR1 degradation.[2][3]
-
Lipid Raft Integrity: The mechanism of this compound is dependent on lipid rafts.[2][3] Co-treatment with lipid raft disrupting agents, such as nystatin, will antagonize the effects of this compound on TfR1 degradation.[1][2][3]
-
Treatment Duration and Concentration: The degradation of TfR1 is time and dose-dependent.[2] Ensure you are using an appropriate concentration and treatment duration for your specific cell line. A time-course and dose-response experiment is recommended to optimize these conditions.
-
Transferrin in Serum: Fetal bovine serum (FBS) in cell culture media contains transferrin. Variations in serum batches or concentrations can lead to inconsistent results. For certain experiments, a serum-free medium may be necessary to eliminate this variable.[2]
Q4: Is this compound specific to Transferrin Receptor-1?
A4: Yes, studies have shown that this compound is selective for TfR1. It does not induce the degradation of the closely related homolog, Transferrin Receptor 2 (TfR2), or the hemochromatosis protein (HFE).[2][3][6] However, it has been shown to induce the internalization of Divalent Metal Transporter 1 (DMT1) from the plasma membrane, which also contributes to the inhibition of iron uptake.[7]
Troubleshooting Guides
Issue 1: Low Potency or No Effect of this compound
| Potential Cause | Recommended Action |
| Degraded Compound | Purchase a new vial of this compound. Ensure proper storage at -20°C for solid compound and for aliquoted solutions.[1] Avoid repeated freeze-thaw cycles. |
| Presence of Holo-Transferrin | If your experiment is sensitive to transferrin, consider using a serum-free medium or dialyzed FBS to control for transferrin levels.[2] |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line. The IC50 for iron uptake inhibition in HeLa cells is approximately 12 µM.[1][2] |
| Incorrect Incubation Time | Conduct a time-course experiment to identify the optimal treatment duration. Significant TfR1 degradation is observed within 4 hours in HeLa cells.[2] |
Issue 2: High Variability Between Replicates
| Potential Cause | Recommended Action |
| Inconsistent Cell Seeding | Ensure uniform cell density across all wells. Variations in cell number can significantly impact results. |
| Inconsistent Reagent Addition | Use calibrated pipettes and ensure all wells receive the same volume of media and treatment solutions. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Batch-to-Batch Variation in Serum | If possible, use a single lot of FBS for the entire set of experiments. If not, test new lots for their effect on your assay. |
Quantitative Data Summary
| Parameter | Cell Line/System | Value/Effect | Reference |
| IC50 for ⁵⁵Fe Uptake Inhibition | HeLa cells | ~12 µM | [1][2] |
| TfR1 Degradation | HeLa cells | ~60-70% reduction after 4 hours with 50 µM | [2] |
| Effect on TfR2 and HFE | Hep3B and HeLa cells | No degradation observed | [2][3] |
| In Vivo Effect on Serum Iron | Rats (40 mg/kg) | Significant reduction | [1][2] |
| In Vivo Effect on TfR1 | Rat Liver | ~50% decrease in protein level | [2][3] |
| In Vivo Effect on Hepcidin (B1576463) | Rats | ~9-fold increase in mRNA levels | [2] |
Experimental Protocols
Protocol 1: In Vitro this compound Treatment for TfR1 Degradation Analysis
-
Cell Seeding: Plate cells (e.g., HeLa) in a suitable culture vessel and allow them to adhere and reach 70-80% confluency.
-
Preparation of this compound: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in serum-free medium to the desired final concentrations.
-
Cell Washing: Before treatment, wash the cells three times with phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++), followed by one wash with serum-free medium.[2]
-
Treatment: Add the prepared this compound solutions or a vehicle control (e.g., DMSO) to the cells in serum-free medium.
-
Incubation: Incubate the cells at 37°C with 5% CO₂ for the desired duration (e.g., 4 hours).[2]
-
Cell Lysis: After incubation, wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against TfR1 and a loading control (e.g., actin).
Protocol 2: Iron Uptake Assay
-
Cell Seeding: Plate cells in a multi-well plate and grow to 70-80% confluency.
-
Treatment with this compound: Treat the cells with varying concentrations of this compound in serum-free medium for a predetermined time (e.g., 4 hours).
-
Preparation of ⁵⁵Fe-Tf: Prepare a solution of ⁵⁵Fe-labeled transferrin in the assay medium.
-
Iron Uptake: Add the ⁵⁵Fe-Tf solution to the cells and incubate at 37°C for the desired uptake period.
-
Washing: After incubation, wash the cells extensively with cold PBS to remove unbound ⁵⁵Fe-Tf.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactivity counts to the protein concentration of each sample and compare the uptake in treated versus untreated cells.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound leading to TfR1 degradation and downstream effects.
Experimental Workflow for a this compound Experiment
Caption: A typical experimental workflow for investigating the effects of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
how transferrin in media affects Ferristatin II efficacy
Welcome to the technical support center for Ferristatin II. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers understand how media components, particularly transferrin, affect the experimental efficacy of this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered when using this compound, focusing on its interaction with cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an inhibitor of transferrin-mediated iron uptake.[1] It functions by inducing the down-regulation and degradation of Transferrin Receptor-1 (TfR1), the primary receptor responsible for cellular uptake of iron-bound transferrin.[2][3][4] This degradation occurs through a clathrin-independent, lipid raft-mediated pathway.[4][5] By reducing the number of TfR1 on the cell surface, this compound effectively limits the cell's ability to acquire iron from the surrounding medium, which can lead to the inhibition of iron-dependent processes like ferroptosis.
Q2: My this compound is showing lower-than-expected efficacy or no effect. What is a common cause?
A2: A primary reason for reduced this compound efficacy is the composition of the cell culture medium, specifically the concentration of transferrin (Tf).[4] Transferrin, especially when saturated with iron (holo-transferrin), is often a key component of fetal bovine serum (FBS) and can also be added as a supplement to serum-free media.[6] High concentrations of transferrin in the media can directly block the activity of this compound.[4]
Q3: How does transferrin interfere with this compound?
A3: The presence of transferrin has been shown to block the this compound-induced degradation of its target, the Transferrin Receptor-1 (TfR1).[4] Studies suggest that the binding of transferrin to TfR1 interferes with the activity of this compound.[4][5] This interference prevents the receptor degradation, meaning the cell can continue to uptake iron, thus negating the intended effect of the drug.
Q4: Should I use serum-free or serum-containing media for my this compound experiments?
A4: The choice depends on your experimental goals. If you are studying the direct effects of iron uptake inhibition by this compound, using serum-free medium or a medium with a precisely known, low concentration of transferrin is highly recommended. Standard media supplemented with 10% FBS contains significant and variable amounts of transferrin, which can confound results. If serum is required for cell health, reducing the serum percentage or using dialyzed FBS may help, but characterizing the impact of the media on baseline this compound efficacy is crucial.
Q5: Besides transferrin, are there other factors that could affect this compound efficacy?
A5: While transferrin is a major factor, other variables can influence outcomes. These include the specific cell line's expression level of TfR1, the overall iron concentration in the basal medium, and the presence of other iron carriers or chelators that might alter the cellular iron pool. High expression of TfR1, for instance, is associated with increased sensitivity to ferroptosis inducers.[7]
Troubleshooting Guide: Inconsistent this compound Activity
If you are observing variable or weak results with this compound, follow these steps to diagnose the issue.
-
Analyze Media Composition :
-
Serum: Are you using Fetal Bovine Serum (FBS)? FBS is a major source of transferrin. Efficacy of this compound will likely be lower in serum-containing media.
-
Supplements: Is your medium supplemented with purified transferrin? Many serum-free formulations include transferrin to support cell growth.[8]
-
Action: To observe the maximum effect of this compound, switch to a serum-free basal medium without transferrin supplementation for the duration of the experiment. If this is not feasible, establish a baseline IC50 in your standard medium and use it consistently.
-
-
Verify the Target Pathway :
-
TfR1 Expression: Confirm that your cell line expresses Transferrin Receptor-1 (TfR1). You can verify this via Western Blot, flow cytometry, or qPCR.
-
TfR1 Degradation: Treat cells with an effective dose of this compound (e.g., 20-50 µM) for 4-6 hours and perform a Western Blot to confirm a reduction in TfR1 protein levels.[2][3] No change in TfR1 suggests the drug is not working as expected in your system.
-
-
Optimize Experimental Conditions :
-
Dose Response: Perform a dose-response curve to determine the IC50 in your specific cell line and media conditions. An IC50 of ~12 µM has been reported for inhibiting iron uptake in HeLa cells.[2][9]
-
Time Course: The degradation of TfR1 can be time-dependent, with significant reduction observed within 4 hours of treatment.[2][3] Ensure your experimental endpoint is appropriate.
-
Quantitative Data Summary
| Parameter | Condition | Observation | Reference |
| IC50 of this compound | HeLa cells in the presence of 55Fe-Tf | ~12 µM for inhibition of iron uptake | [2][3] |
| TfR1 Degradation | Treatment with this compound | Dose-dependent decrease in TfR1 protein levels | [2][9] |
| TfR1 Degradation | Co-treatment with this compound and Transferrin | Transferrin blocks this compound-induced degradation of TfR1 | [4] |
| Cellular Iron Uptake | Treatment with this compound | Dose-dependent inhibition of transferrin-mediated iron uptake | [1][2] |
Key Experimental Protocols
Below are summarized protocols for experiments relevant to investigating this compound's effects.
Protocol 1: Assessing this compound-Induced TfR1 Degradation
This protocol determines if this compound is actively degrading its target in your cell line.
-
Cell Seeding: Plate cells (e.g., HeLa, Hep3B) in 6-well plates to reach 70-80% confluency on the day of the experiment.
-
Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 25, 50 µM) in your chosen cell culture medium.
-
Include a vehicle control (DMSO only).
-
-
Incubation: Incubate the cells for a set time, for example, 4 to 6 hours at 37°C.[2]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[10]
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with a primary antibody against TfR1. Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize bands using a chemiluminescence substrate.[10]
-
-
Analysis: Quantify band intensity to determine the relative decrease in TfR1 levels compared to the vehicle control.
Protocol 2: Measuring Inhibition of Iron Uptake
This protocol measures the functional effect of this compound on its primary role.
-
Cell Seeding: Plate cells in a 24-well or 12-well plate and grow to 80-90% confluency.
-
Pre-treatment: Treat cells with desired concentrations of this compound (e.g., 0-100 µM) for 4 hours at 37°C.
-
Iron Uptake Assay:
-
Prepare an uptake solution containing radio-labeled iron (55Fe) bound to transferrin (55Fe-Tf) in serum-free medium. A typical concentration is 40 nM.[2]
-
Remove the pre-treatment medium, wash the cells once, and add the 55Fe-Tf uptake solution.
-
Incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
-
Washing: Stop the uptake by placing the plate on ice and washing the cells thoroughly with ice-cold PBS to remove extracellular 55Fe-Tf.
-
Lysis and Measurement: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the radioactive counts to the protein concentration of each sample. Plot the percentage of iron uptake relative to the vehicle control against the this compound concentration to determine the IC50.
Visualizations
Mechanism of Action and Interference by Transferrin
This diagram illustrates the cellular pathway of transferrin-mediated iron uptake and shows how this compound acts on this pathway and how transferrin interferes with its function.
Troubleshooting Workflow for this compound Experiments
This workflow provides a logical sequence of steps to diagnose and resolve common issues with this compound efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. invitria.com [invitria.com]
- 7. Transferrin Receptor is Associated with Sensitivity to Ferroptosis Inducers in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cellculturedish.com [cellculturedish.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
appropriate vehicle control for Ferristatin II experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ferristatin II in their experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle control for in vitro experiments with this compound?
For in vitro experiments, the recommended vehicle control is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] this compound is typically dissolved in DMSO, and therefore, the same concentration of DMSO used to dissolve this compound should be added to the control cells to account for any potential solvent effects.
Q2: What is the appropriate vehicle control for in vivo experiments with this compound?
For in vivo experiments, particularly in rodent models like rats, saline is a commonly used vehicle control for this compound administration.[1]
Q3: What is the mechanism of action of this compound?
This compound acts as an inhibitor of iron uptake by promoting the degradation of Transferrin Receptor-1 (TfR1).[1][2][4][5][6] This degradation occurs through a nystatin-sensitive lipid raft pathway, which is an alternative to the clathrin-mediated endocytosis pathway.[1][2][5][6] The loss of TfR1 from the cell surface leads to reduced uptake of transferrin-bound iron.
Q4: Does this compound affect Transferrin Receptor 2 (TfR2) or HFE protein levels?
No, studies have shown that this compound is specific for TfR1 and does not induce the degradation of TfR2 or the hemochromatosis protein (HFE).[1][2]
Troubleshooting Guide
Issue 1: No observable effect of this compound on iron uptake or TfR1 levels.
-
Possible Cause 1: Inappropriate Vehicle or Solvent.
-
Possible Cause 2: Presence of Holo-Transferrin in Media.
-
Possible Cause 3: Disruption of Lipid Rafts.
Issue 2: Unexpected or off-target effects observed.
-
Possible Cause: High Concentration of DMSO Vehicle.
-
Solution: High concentrations of DMSO can be toxic to cells. Always include a vehicle-only control group to assess the baseline effect of the solvent on your experimental system. The final concentration of DMSO should typically be kept low (e.g., <0.5%).[3]
-
Experimental Protocols and Data
In Vitro Experiment: Inhibition of Iron Uptake
This protocol describes a typical experiment to measure the inhibition of iron uptake in cultured cells.
Methodology:
-
Cell Culture: HeLa cells are grown in Dulbecco's minimal essential medium.
-
Treatment: Cells are washed and incubated in serum-free medium. This compound, dissolved in DMSO, is added at various concentrations (e.g., 0-100 µM). A DMSO-only group serves as the vehicle control.
-
Iron Uptake Assay: ⁵⁵Fe-labeled transferrin (⁵⁵Fe-Tf) is added to the cells, and they are incubated for 4 hours at 37°C.
-
Measurement: After incubation, cells are washed, and the amount of intracellular ⁵⁵Fe is measured to determine the rate of iron uptake.
Data Summary:
| This compound Concentration (µM) | Inhibition of ⁵⁵Fe Uptake (%) |
| 0 (Vehicle Control) | 0 |
| 10 | ~45 |
| 25 | ~60 |
| 50 | ~70 |
| 100 | ~80 |
Note: The IC₅₀ for this compound in inhibiting iron uptake is approximately 12 µM in HeLa cells.[1][4]
In Vivo Experiment: Effect on Serum Iron
This protocol outlines a typical experiment to assess the in vivo efficacy of this compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Administration: this compound is administered via injection at varying doses (e.g., 0.2, 10, and 40 mg/kg). The control group receives injections of the vehicle (saline).
-
Sample Collection: Blood samples are collected at specified time points (e.g., after 2 and 4 days of treatment).
-
Analysis: Serum iron and transferrin saturation are measured.
Data Summary:
| Treatment Group | Serum Iron Reduction (Day 4) | Transferrin Saturation Reduction (Day 4) |
| Vehicle Control (Saline) | Baseline | Baseline |
| This compound (0.2 mg/kg) | Significant Reduction | Significant Reduction |
| This compound (10 mg/kg) | Significant Reduction | Significant Reduction |
| This compound (40 mg/kg) | Significant Reduction | Significant Reduction |
Note: A dose of 40 mg/kg of this compound has been shown to decrease TfR1 protein levels in the liver by approximately 50%.[1]
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced TfR1 degradation.
Experimental Workflow for In Vitro Studies
Caption: Workflow for a typical in vitro this compound experiment.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
preventing Ferristatin II precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the common issue of Ferristatin II precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound (also known as NSC8679 or Chlorazol Black) is a small molecule inhibitor of iron uptake.[1] Its primary mechanism of action is to induce the degradation of Transferrin Receptor-1 (TfR1), a key protein responsible for importing iron into the cell.[2][3][4] This process occurs through a clathrin-independent pathway involving lipid rafts, leading to the internalization and subsequent lysosomal degradation of the receptor.[2][3][5] By reducing the number of TfR1 proteins on the cell surface, this compound effectively lowers the cell's ability to take up iron from transferrin.[1][2][3] It has also been shown to cause the internalization of Divalent Metal Transporter 1 (DMT1).[6]
Q2: Why is my this compound precipitating when I add it to culture media?
A2: Precipitation of hydrophobic small molecules like this compound in aqueous solutions such as culture media is a common challenge.[7] Several factors can contribute to this:
-
Low Aqueous Solubility: While soluble in organic solvents like DMSO, this compound has limited solubility in water-based media.[1][7] One report indicates a solubility of 1 mg/mL in PBS (pH 7.2).[1]
-
"Salting Out" Effect: Rapidly diluting a highly concentrated DMSO stock solution into the aqueous culture medium changes the solvent environment abruptly, causing the compound to "crash out" or precipitate.[7]
-
High Final Concentration: The desired experimental concentration may exceed the solubility limit of this compound in the specific culture medium being used.[7]
-
Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components can reduce the compound's solubility.[7][8]
-
Temperature and pH: Differences in temperature and pH between the stock solution and the final culture medium can negatively affect solubility.[7]
Q3: What is the recommended solvent and storage condition for this compound?
A3: The most common solvent for preparing stock solutions of this compound is high-purity dimethyl sulfoxide (B87167) (DMSO).[2][3][7] For storage, it is crucial to aliquot the stock solution into small, single-use volumes and store them at -20°C or -80°C to maintain stability and avoid repeated freeze-thaw cycles.[9]
Q4: What is a typical working concentration for this compound in cell culture?
A4: The effective working concentration can vary by cell type and experimental design. Published studies have used concentrations ranging up to 100 µM.[2][3] The half-maximal inhibitory concentration (IC50) for iron uptake in HeLa cells was found to be approximately 12 µM.[1][2][3] Many in vitro experiments have successfully used a concentration of 50 µM.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Troubleshooting Guide
Problem: A precipitate forms immediately after I add the this compound stock solution to my media.
| Possible Cause | Suggested Solution |
| "Salting Out" Effect | The rapid change in solvent polarity from DMSO to aqueous media is causing the compound to precipitate.[7] |
| 1. Use Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilution steps. See Protocol 2 for a detailed workflow.[7] | |
| 2. Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound.[7] | |
| 3. Modify Addition Technique: Add the this compound solution dropwise to the vortexing media. This rapid dispersal can prevent localized high concentrations that lead to precipitation. | |
| Concentration Exceeds Solubility | The final concentration is too high for the compound to remain dissolved in your specific media formulation. |
| 1. Lower the Final Concentration: Test a lower concentration range to find the highest soluble and effective dose. | |
| 2. Review Media Composition: Some protocols specifically use serum-free media for this compound treatment, as serum proteins can sometimes contribute to precipitation or binding.[2][3] |
Problem: The culture media appears clear initially but becomes cloudy or shows precipitate after incubation.
| Possible Cause | Suggested Solution |
| Delayed Precipitation | The compound is slowly coming out of solution over time at 37°C due to borderline solubility or instability.[8] |
| 1. Confirm Complete Dissolution: Ensure the initial DMSO stock is fully dissolved. Gentle warming or brief sonication might be necessary.[9] | |
| 2. Prepare Fresh Solutions: Do not use old or repeatedly thawed working solutions. Prepare the final diluted solution fresh for each experiment.[10] | |
| Interaction with Media Components | Components in the media, potentially including serum proteins or secreted cellular factors, are interacting with this compound over time. |
| 1. Test in Serum-Free Media: As described in published protocols, conduct the this compound incubation in serum-free media to see if this resolves the issue.[2][3] Remember to return cells to complete media after the treatment period if necessary. | |
| 2. Filter the Final Solution: As a last resort, you can sterile-filter the final working solution before adding it to cells. Be aware this could lower the effective concentration if the compound binds to the filter membrane.[7] |
Quantitative Data Summary
The table below summarizes key quantitative information for using this compound.
| Parameter | Value / Information | Source(s) |
| Synonyms | NSC8679, Chlorazol Black, C.I. 30235 | [1] |
| Molecular Formula | C₃₄H₂₅N₉O₇S₂ · 2Na | [1] |
| Formula Weight | 781.7 g/mol | [1] |
| Solubility | PBS (pH 7.2): ~1 mg/mL | [1] |
| Recommended Solvent | DMSO | [2][3][7] |
| Recommended Stock Conc. | 10-50 mM in DMSO | General Practice[7] |
| IC₅₀ (Iron Uptake) | ~12 µM in HeLa cells | [1][2][3] |
| Common Working Conc. | 10 - 100 µM | [2][3] |
| Mechanism of Action | Induces degradation of Transferrin Receptor-1 (TfR1) | [2][3][5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Calculate Required Mass: Use the formula: Mass (mg) = 10 mmol/L × Volume (L) × 781.7 g/mol .
-
Example: To make 1 mL (0.001 L) of a 10 mM stock: Mass = 10 × 0.001 × 781.7 = 7.82 mg.
-
-
Weigh this compound: Carefully weigh out the calculated mass of solid this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the corresponding volume of high-purity, anhydrous DMSO (e.g., 1 mL).
-
Ensure Complete Dissolution: Vortex the tube thoroughly. If needed, gently warm the solution in a 37°C water bath or sonicate briefly until all solid is dissolved.[7][9]
-
Store Properly: Aliquot the stock solution into single-use, light-protected tubes and store at -20°C or -80°C.[9]
Protocol 2: Preparing the Final Working Solution (e.g., 50 µM)
This protocol uses a serial dilution method to minimize precipitation.
-
Thaw Stock and Pre-warm Media: Thaw a single aliquot of the 10 mM this compound stock solution and pre-warm the required volume of cell culture medium to 37°C.
-
Prepare an Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:100 in pre-warmed media to create a 100 µM intermediate solution.
-
To do this, add 5 µL of the 10 mM stock to 495 µL of media. Mix gently but thoroughly by pipetting.
-
-
Prepare the Final Working Solution:
-
Add the intermediate solution to the final volume of pre-warmed culture media to achieve the desired 50 µM concentration.
-
Example: To make 10 mL of 50 µM media, add 5 mL of the 100 µM intermediate solution to 5 mL of fresh, pre-warmed media.
-
If diluting directly from the 10 mM stock (not recommended for high concentrations), add 50 µL of the 10 mM stock to 9.95 mL of media for a 1:200 dilution. Add this dropwise while gently swirling the media.
-
-
Mix and Use Immediately: Gently invert the container to mix. Do not vortex vigorously if the media contains serum to avoid protein denaturation. Add the final solution to your cells immediately.
-
Prepare Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the media and treating a set of control cells.[7]
Visualizations
Experimental Workflow for Compound Preparation
Caption: Recommended workflow for preparing this compound solutions.
This compound Mechanism of Action
Caption: this compound induces TfR1 degradation via a lipid raft pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of iron uptake by this compound is exerted through internalization of DMT1 at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Time-Course Study of TfR1 Degradation by Ferristatin II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the time-course of Transferrin Receptor 1 (TfR1) degradation induced by Ferristatin II.
Frequently Asked Questions (FAQs)
Q1: What is the expected time-course of TfR1 degradation upon this compound treatment?
A1: Treatment of cells with this compound typically leads to a time-dependent degradation of TfR1. Approximately 60-70% of the receptor is lost within 4 hours of treatment with 50 µM this compound.[1][2][3]
Q2: What is the mechanism of this compound-induced TfR1 degradation?
A2: this compound induces TfR1 degradation through a nystatin-sensitive, clathrin-independent lipid raft pathway.[1][2][4][5] This means the receptor is internalized via lipid rafts and then targeted for degradation in lysosomes. The process is sensitive to bafilomycin A1, an inhibitor of lysosomal acidification.[1][2]
Q3: Does this compound affect other related proteins like TfR2 or HFE?
A3: Studies have shown that this compound does not induce the degradation of Transferrin Receptor 2 (TfR2) or the HFE protein.[1][2]
Q4: Can the presence of transferrin (Tf) affect the degradation of TfR1 by this compound?
A4: Yes, the presence of transferrin (Tf), the natural ligand for TfR1, blocks the degradation induced by this compound.[1][4][5] This effect is dependent on Tf binding to the receptor.[1][2]
Q5: Are the domains of TfR1 required for clathrin-mediated endocytosis necessary for this compound-induced degradation?
A5: No, the structural domains of TfR1 that are necessary for its interaction with the clathrin-mediated endocytosis machinery are not required for this compound to induce its degradation.[1][2][4][5]
Troubleshooting Guides
This section addresses common issues encountered during the experimental study of TfR1 degradation by this compound.
Problem 1: No or weak TfR1 degradation observed after this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Inactive this compound | Ensure this compound is properly stored and has not expired. Prepare fresh stock solutions in an appropriate solvent (e.g., DMSO). |
| Incorrect Drug Concentration | Verify the final concentration of this compound in the cell culture medium. A concentration of 50 µM is commonly used for significant degradation within 4-6 hours.[1][2][3] |
| Presence of Transferrin (Tf) in Serum | If using serum-containing medium, the presence of Tf can inhibit this compound's effect.[1][4][5] Consider using serum-free medium or medium with very low serum for the duration of the treatment. |
| Cell Line Resistance | While many cell lines are sensitive, the response to this compound might vary. Confirm that your cell line expresses TfR1 and is known to be responsive. HeLa cells are a commonly used sensitive cell line.[1][3] |
| Sub-optimal Incubation Time | Ensure the incubation time is sufficient. Significant degradation is typically observed between 4 to 6 hours.[1][2][3] Perform a time-course experiment (e.g., 0, 2, 4, 6, 8 hours) to determine the optimal time point for your specific cell line. |
| Western Blotting Issues | See "Problem 2: Issues with Western Blotting for TfR1" below. |
Problem 2: Issues with Western Blotting for TfR1.
| Possible Cause | Troubleshooting Steps |
| Weak or No Signal | - Increase Primary Antibody Concentration: Optimize the concentration of your anti-TfR1 antibody.[6] - Check Antibody Viability: Ensure the antibody has been stored correctly and is not expired.[6] - Increase Protein Load: Load a sufficient amount of total protein lysate (20-40 µg is a common range). - Optimize Transfer: Ensure efficient protein transfer from the gel to the membrane. Check transfer conditions (time, voltage/amperage).[6][7] |
| High Background | - Blocking: Ensure adequate blocking of the membrane (e.g., 5% non-fat milk or BSA in TBST for at least 1 hour).[7][8] - Washing Steps: Increase the number and duration of washes between antibody incubations.[9] - Antibody Concentration: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.[6][8] |
| Multiple or Non-specific Bands | - Antibody Specificity: Verify the specificity of your anti-TfR1 antibody. Check the manufacturer's datasheet for expected band size and validation data. - Sample Degradation: Prepare fresh cell lysates and use protease inhibitors to prevent protein degradation.[10] - Reduce Antibody Concentration: High antibody concentrations can lead to non-specific binding.[6] |
Quantitative Data Summary
The following tables summarize the quantitative data from a typical time-course study of TfR1 degradation by this compound.
Table 1: Time-Dependent Degradation of TfR1 by this compound
| Treatment Time (hours) | TfR1 Level (% of Control) |
| 0 | 100% |
| 1 | ~80% |
| 2 | ~60% |
| 4 | ~30-40%[1][2] |
| 6 | ~30%[1][2] |
| Data is approximate and based on densitometric analysis of Western blots from published studies.[1][2] |
Table 2: Dose-Dependent Effect of this compound on TfR1 Levels
| This compound Concentration (µM) | TfR1 Level (% of Control) after 4 hours |
| 0 | 100% |
| 10 | ~80% |
| 25 | ~60% |
| 50 | ~40%[1] |
| 100 | ~30% |
| Data is approximate and based on densitometric analysis of Western blots from published studies.[1] |
Experimental Protocols
Protocol 1: Time-Course Analysis of TfR1 Degradation by Western Blot
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa) in 6-well plates and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
For the time-course experiment, treat cells with 50 µM this compound in serum-free or low-serum medium for 0, 1, 2, 4, and 6 hours. Include a vehicle control (DMSO) for the longest time point.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or a similar lysis buffer) containing a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 30 µg) per lane onto an SDS-polyacrylamide gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against TfR1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, probe the same membrane for a loading control protein such as β-actin or GAPDH.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Caption: this compound induced TfR1 degradation pathway.
Caption: Experimental workflow for Western blot analysis.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. search.lib.uts.edu.au [search.lib.uts.edu.au]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. blog.addgene.org [blog.addgene.org]
- 8. bosterbio.com [bosterbio.com]
- 9. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 10. Western blot troubleshooting guide! [jacksonimmuno.com]
dealing with low potency of Ferristatin II in specific assays
Welcome to the technical support center for Ferristatin II. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in various assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of iron uptake.[1] Its primary mechanism involves inducing the degradation of Transferrin Receptor-1 (TfR1).[2][3] This process occurs through a nystatin-sensitive lipid raft pathway, which is independent of the classical clathrin-mediated endocytosis pathway.[2][3][4] The degradation of TfR1 leads to reduced cellular iron uptake.[2]
Q2: What is the reported potency of this compound?
A2: The potency of this compound can vary depending on the cell line and experimental conditions. In HeLa cells, the reported half-maximal inhibitory concentration (IC50) for the inhibition of iron uptake is approximately 12 µM.[2][5]
Q3: How should I store and handle this compound?
Q4: Can this compound be used to induce ferroptosis?
A4: While this compound is not a direct inducer of ferroptosis, it can sensitize cells to ferroptosis.[6] By inhibiting iron uptake and reducing intracellular iron levels, this compound can protect cells from iron-dependent ferroptotic cell death.[7] It has been used in research to study the role of iron metabolism in ferroptosis.
Troubleshooting Guide: Low Potency of this compound
Experiencing lower than expected potency with this compound can be frustrating. This guide provides a step-by-step approach to identify and resolve common issues.
Initial Checks
-
Compound Integrity:
-
Source and Purity: Ensure you are using a high-purity compound from a reputable supplier. Impurities can significantly affect experimental outcomes.
-
Storage: Confirm that the compound has been stored correctly (solid at -20°C) to prevent degradation.
-
-
Concentration Calculation:
-
Double-check all calculations for preparing your stock and working solutions. Simple errors in dilution can lead to inaccurate final concentrations.
-
Experimental Parameters
Issue: Observed IC50 is significantly higher than the reported ~12 µM in HeLa cells.
Possible Cause 1: Presence of Serum in the Culture Medium
-
Explanation: Serum contains high levels of transferrin (Tf). Transferrin binds to the Transferrin Receptor-1 (TfR1) and has been shown to block the activity of this compound.[2][8]
-
Solution: Conduct your this compound treatment in serum-free medium. A recommended protocol is to wash the cells with phosphate-buffered saline (PBS) before adding this compound diluted in a serum-free medium.[2][9]
Possible Cause 2: Cell Line Variability
-
Explanation: The expression level of TfR1 can vary significantly between different cell lines. Cell lines with lower TfR1 expression may be less sensitive to this compound.
-
Solution:
-
Verify the TfR1 expression level in your cell line of interest using techniques like western blotting or flow cytometry.
-
Consider using a positive control cell line known to be sensitive to this compound, such as HeLa cells.
-
Possible Cause 3: Assay-Specific Issues
-
Explanation: The choice of assay to measure the effect of this compound is critical. Assays that do not directly measure iron uptake or TfR1 levels might not accurately reflect its potency.
-
Solution:
-
The most direct method to assess this compound activity is to measure the inhibition of ⁵⁵Fe-Tf uptake.[2]
-
Alternatively, you can measure the degradation of TfR1 protein levels via western blot. A time-course experiment is recommended to determine the optimal treatment duration, as significant degradation is observed within 4 hours in HeLa cells.[2]
-
Possible Cause 4: Compound Stability in Experimental Conditions
-
Explanation: Although generally stable, prolonged incubation in aqueous media at 37°C could potentially lead to some degradation of the compound.
-
Solution: For long-term experiments, consider refreshing the medium with freshly diluted this compound every 24-48 hours.
Data Summary
Table 1: Reported IC50 Values for this compound
| Cell Line | Assay | IC50 (µM) | Reference |
| HeLa | ⁵⁵Fe-Tf Uptake Inhibition | ~12 | [2][5] |
| Vero | SARS-CoV-2 (Wuhan D614G) Inhibition | 27 | [10] |
| Vero | SARS-CoV-2 (Delta) Inhibition | 40 | [10] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Cells with this compound
This protocol is adapted from Byrne et al., 2013.[2]
Materials:
-
Cells of interest (e.g., HeLa)
-
Complete culture medium
-
Serum-free culture medium
-
Phosphate-buffered saline (PBS) with 1 mM MgCl₂ and 0.1 mM CaCl₂ (PBS++)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Plate cells and allow them to adhere and reach the desired confluency.
-
Aspirate the complete culture medium.
-
Wash the cells three times with PBS++.
-
Wash the cells once with serum-free medium.
-
Prepare the desired concentrations of this compound and a vehicle control by diluting the stock solution in a serum-free medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) and be consistent across all treatments, including the vehicle control.
-
Add the treatment solutions to the cells.
-
Incubate the cells at 37°C with 5% CO₂ for the desired duration (e.g., 4 hours for TfR1 degradation studies).
-
Proceed with your downstream assay (e.g., ⁵⁵Fe-Tf uptake assay or cell lysis for western blotting).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Recommended experimental workflow for in vitro cell treatment.
Caption: Troubleshooting decision tree for low this compound potency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. mdpi.com [mdpi.com]
- 7. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.biomol.com [resources.biomol.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Efficiently Inhibits SARS-CoV-2 Replication in Vero Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Hepatotoxicity of Ferristatin II in Vivo
This technical support center provides researchers, scientists, and drug development professionals with guidance on managing the potential hepatotoxicity of Ferristatin II in in vivo experiments. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to potential hepatotoxicity?
This compound is an inhibitor of iron uptake.[1] It functions by inducing the degradation of Transferrin Receptor-1 (TfR1), a protein crucial for iron import into cells.[2][3][4] This action can lead to a state of cellular iron depletion. In vivo studies in rats have shown that this compound administration reduces serum iron levels and transferrin saturation.[1][2][4] While existing studies have not reported direct hepatotoxicity and have noted no change in liver non-heme iron stores,[2][4] any compound that significantly alters systemic iron homeostasis warrants careful monitoring of liver function. The liver is the central organ for iron metabolism, primarily through its production of hepcidin, a key regulator of iron levels.[5][6] Disruption of iron balance can lead to oxidative stress, a known mechanism of drug-induced liver injury (DILI).[5][7]
Q2: Have in vivo studies with this compound shown any signs of liver damage?
To date, published in vivo studies with this compound have not reported significant signs of hepatotoxicity. Studies in rats have indicated that while this compound lowers serum iron and transferrin saturation, it does not significantly alter liver non-heme iron levels.[2][4] However, it is crucial for researchers to proactively monitor for potential liver injury, as the absence of reported toxicity in specific study designs does not preclude its possibility under different experimental conditions (e.g., higher doses, longer duration of treatment, or in different animal models).
Q3: What are the standard biomarkers to monitor for potential drug-induced liver injury (DILI)?
Standard serum biomarkers for DILI include:
-
Alanine Aminotransferase (ALT): An enzyme primarily found in the liver; an increase in serum ALT is a sensitive indicator of hepatocellular injury.[8][9][10]
-
Aspartate Aminotransferase (AST): Another liver enzyme that, when elevated, can indicate liver damage, although it is also found in other tissues.[8][9][10]
-
Alkaline Phosphatase (ALP): Elevated levels can indicate cholestatic injury (damage to the bile ducts).[8]
-
Total Bilirubin (TBIL): Increased levels may suggest impaired liver function in conjugating and excreting bilirubin.[8]
Q4: Are there more sensitive or specific biomarkers for early detection of hepatotoxicity?
Yes, several emerging biomarkers are considered more sensitive and specific for detecting early-stage liver injury:
-
Glutamate Dehydrogenase (GLDH): A mitochondrial enzyme that is more liver-specific than ALT and AST.[8]
-
Keratin-18 (K18): A marker of hepatocyte apoptosis.[8]
-
MicroRNA-122 (miR-122): A liver-specific microRNA that is released into the circulation upon liver injury and is considered a highly sensitive and specific biomarker.[1][8]
-
High Mobility Group Box-1 (HMGB1): A nuclear protein released during cell death that can act as a danger signal.[2][8]
Troubleshooting Guide
Issue 1: Elevated ALT and/or AST levels are observed in animals treated with this compound.
-
Possible Cause: Potential hepatocellular injury induced by this compound.
-
Troubleshooting Steps:
-
Confirm the finding: Repeat the liver function tests on fresh serum samples to rule out sample handling errors.
-
Dose-response assessment: If not already done, perform a dose-response study to determine if the elevation in liver enzymes is dose-dependent. Consider reducing the dose of this compound.
-
Time-course analysis: Collect samples at multiple time points to understand the kinetics of the enzyme elevation.
-
Histopathological analysis: Euthanize a subset of animals and perform a thorough histopathological examination of the liver to assess for necrosis, inflammation, and other signs of injury.[11][12]
-
Investigate alternative causes: Ensure that the observed liver injury is not due to other experimental variables, such as vehicle effects, animal stress, or underlying infections.
-
Issue 2: Histopathological analysis reveals signs of liver damage (e.g., necrosis, inflammation, steatosis).
-
Possible Cause: Direct or indirect hepatotoxic effects of this compound.
-
Troubleshooting Steps:
-
Quantify the injury: Use a semi-quantitative scoring system to grade the severity of the histopathological findings.[12]
-
Correlate with biomarkers: Correlate the histopathological findings with the serum biomarker data to build a stronger case for DILI.
-
Investigate mechanism:
-
Oxidative Stress: Measure markers of oxidative stress in liver tissue, such as malondialdehyde (MDA) levels and glutathione (B108866) (GSH) content.[10]
-
Apoptosis: Perform assays for apoptosis, such as TUNEL staining or caspase activity assays.
-
Mitochondrial Dysfunction: Assess mitochondrial function in isolated liver mitochondria.[13]
-
-
Consider mitigation strategies: Explore co-administration with a hepatoprotective agent, such as N-acetylcysteine or silymarin, in subsequent experiments to see if the liver injury can be ameliorated.[14]
-
Experimental Protocols
Protocol 1: In Vivo Assessment of Potential Hepatotoxicity in Rodents
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Groups:
-
Group 1: Vehicle control (e.g., saline, DMSO).
-
Group 2: this compound (low dose).
-
Group 3: this compound (mid dose).
-
Group 4: this compound (high dose).
-
Group 5 (Optional): Positive control for hepatotoxicity (e.g., acetaminophen).
-
-
Dosing: Administer this compound or vehicle daily for a predetermined period (e.g., 7, 14, or 28 days) via an appropriate route (e.g., intraperitoneal injection).
-
Sample Collection:
-
Collect blood via tail vein or cardiac puncture at baseline and at the end of the study.
-
At the end of the study, euthanize animals and collect the liver.
-
-
Analyses:
-
Serum Biochemistry: Analyze serum for ALT, AST, ALP, and total bilirubin.[9][15]
-
Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin (B1166041), section, and stain with Hematoxylin and Eosin (H&E) for morphological evaluation.[11][12][16]
-
Oxidative Stress Markers (optional): Snap-freeze a portion of the liver in liquid nitrogen for subsequent analysis of MDA and GSH.
-
Protocol 2: Histopathological Evaluation of Liver Tissue
-
Tissue Processing: Process formalin-fixed liver tissues and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
H&E Staining: For general morphology, assess for hepatocellular necrosis, apoptosis, inflammation, steatosis, and cholestasis.[12][17]
-
Sirius Red Staining (optional): To evaluate for fibrosis if chronic injury is suspected.[16]
-
Oil Red O Staining (optional): On frozen sections to assess for lipid accumulation (steatosis).[16]
-
-
Microscopic Examination: A board-certified veterinary pathologist should blindly evaluate the slides.
-
Scoring: Utilize a semi-quantitative scoring system to grade the observed lesions for severity and distribution.[12]
Data Presentation
Table 1: Serum Biochemistry Parameters in Rats Treated with this compound (Hypothetical Data)
| Treatment Group | ALT (U/L) | AST (U/L) | ALP (U/L) | Total Bilirubin (mg/dL) |
| Vehicle Control | 45 ± 5 | 110 ± 12 | 250 ± 30 | 0.2 ± 0.05 |
| This compound (10 mg/kg) | 50 ± 7 | 120 ± 15 | 260 ± 35 | 0.2 ± 0.06 |
| This compound (40 mg/kg) | 150 ± 20 | 300 ± 35 | 280 ± 40 | 0.3 ± 0.08 |
| This compound (100 mg/kg) | 400 ± 50 | 750 ± 80 | 350 ± 45 | 0.8 ± 0.1** |
| Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Table 2: Histopathological Findings in Rat Livers After 28-Day Treatment with this compound (Hypothetical Data)
| Treatment Group | Hepatocellular Necrosis (Score 0-4) | Inflammatory Infiltration (Score 0-3) | Steatosis (Score 0-3) |
| Vehicle Control | 0.1 ± 0.2 | 0.2 ± 0.3 | 0.1 ± 0.2 |
| This compound (10 mg/kg) | 0.2 ± 0.3 | 0.3 ± 0.4 | 0.2 ± 0.3 |
| This compound (40 mg/kg) | 1.5 ± 0.5 | 1.2 ± 0.4 | 0.5 ± 0.4 |
| This compound (100 mg/kg) | 3.2 ± 0.6 | 2.5 ± 0.5 | 1.8 ± 0.6 |
| Data are presented as mean score ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. |
Visualizations
Caption: Experimental workflow for assessing potential hepatotoxicity of this compound in vivo.
Caption: Potential signaling pathway for this compound-induced hepatotoxicity.
Caption: Troubleshooting decision tree for elevated liver enzymes.
References
- 1. scispace.com [scispace.com]
- 2. Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of drug-induced liver injury by signal transduction pathways: critical role of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Drug-Induced Liver Injury: Cascade of Events Leading to Cell Death, Apoptosis or Necrosis | Semantic Scholar [semanticscholar.org]
- 5. The Role of Iron and Iron Overload in Chronic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Iron homeostasis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current Concepts of Mechanisms in Drug-Induced Hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Biomarkers in Drug-Induced Liver Injury: Challenges and Future Perspectives [frontiersin.org]
- 9. repository.unizik.edu.ng [repository.unizik.edu.ng]
- 10. Hepatotoxicity and Ultra Structural Changes in Wistar Rats treated with Al2O3 Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical and Histological Study of Rat Liver and Kidney Injury Induced by Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Mechanisms of Pathogenesis in Drug Hepatotoxicity Putting the Stress on Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Drug-Induced Liver Toxicity and Prevention by Herbal Antioxidants: An Overview [frontiersin.org]
- 15. oamjms.eu [oamjms.eu]
- 16. mdpi.com [mdpi.com]
- 17. veterinaryworld.org [veterinaryworld.org]
Validation & Comparative
Validating Ferristatin II-Induced TfR1 Degradation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ferristatin II's performance in inducing Transferrin Receptor 1 (TfR1) degradation against other alternatives. The information presented is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Mechanism of Action: this compound
This compound is a small molecule that induces the degradation of TfR1, a key protein in cellular iron uptake.[1][2] Unlike the classical clathrin-mediated endocytosis pathway for TfR1, this compound triggers a distinct mechanism. It promotes the internalization of TfR1 through a nystatin-sensitive, clathrin-independent lipid raft pathway.[1][3][4] Following internalization, TfR1 is targeted for degradation through both lysosomal and proteasomal pathways.[4] This degradation is inhibited by agents such as the lysosomal inhibitor bafilomycin A1 and the lipid raft-disrupting agent nystatin.[3][5] Interestingly, the presence of transferrin (Tf), the natural ligand for TfR1, can block the degradative action of this compound.[5][6]
Performance Comparison: this compound vs. Alternatives
This section compares the efficacy of this compound with its predecessor, Ferristatin, and other molecules known to induce TfR1 degradation.
| Compound | Mechanism of Action | Effective Concentration | Efficacy | Cell Type(s) | Reference(s) |
| This compound | Induces TfR1 degradation via a nystatin-sensitive, clathrin-independent lipid raft pathway. | IC₅₀ ≈ 12 µM (for iron uptake inhibition) | 50 µM treatment for 4 hours results in ~60-70% reduction of TfR1. | HeLa, A498, 786-O | [3][5][7] |
| Ferristatin | Induces internalization and degradation of TfR1 through a clathrin-independent, cholesterol-dependent pathway. | IC₅₀ similar to this compound | Induces ~60-70% reduction in total TfR1 after 4 hours at 50 µM. | HeLa | [4] |
| Anti-TfR1 Antibodies (e.g., 7579, B3/25) | Can be neutralizing (block Tf binding) or non-neutralizing (disrupt TfR1 cycling and induce degradation). | Varies by antibody | Can downregulate TfR1 surface levels and induce apoptosis. | Glioma cells (U87MG, U251, A172), Hepatoma (HepG2), Breast cancer (MCF7) | [8] |
| Muriceidine A Derivative (12b) | Binds to TfR1, leading to its degradation through the proteasome pathway. | 1-4 µM | Induces degradation of TfR1 and other oncoproteins. | Breast cancer (MDA-MB-231) | [9] |
Experimental Protocols
Detailed methodologies for key experiments to validate TfR1 degradation are provided below.
Western Blotting for TfR1 Quantification
This protocol allows for the quantification of total TfR1 protein levels within cells.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound or alternative compounds for the specified time and concentration.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease inhibitors.
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
2. Gel Electrophoresis and Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for TfR1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software. Normalize TfR1 band intensity to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Surface TfR1 Analysis
This method quantifies the level of TfR1 expressed on the cell surface.
1. Cell Preparation:
-
Harvest cells and wash with ice-cold FACS buffer (PBS with 1-2% BSA).
-
Resuspend cells to a concentration of 1x10⁶ cells/mL in FACS buffer.
2. Staining:
-
Aliquot 100 µL of the cell suspension into FACS tubes.
-
Add a fluorescently conjugated primary antibody against TfR1 (e.g., anti-CD71).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer by centrifugation and resuspension.
3. Data Acquisition and Analysis:
-
Resuspend the cells in 500 µL of FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the stained cell population to determine the relative amount of surface TfR1.
Immunofluorescence for TfR1 Localization
This technique visualizes the subcellular localization of TfR1.
1. Cell Seeding and Treatment:
-
Seed cells on glass coverslips in a multi-well plate and allow them to adhere.
-
Treat the cells with this compound or other compounds as required.
2. Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash again with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes (this step is optional if only staining surface proteins).
3. Staining:
-
Block non-specific binding with a blocking buffer (e.g., PBS with 5% BSA) for 30 minutes.
-
Incubate with a primary antibody against TfR1 diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium, which may contain a nuclear counterstain like DAPI.
-
Image the cells using a fluorescence or confocal microscope.
Visualizing the Pathways
This compound-Induced TfR1 Degradation Pathway
Caption: this compound signaling pathway for TfR1 degradation.
Experimental Workflow for Validating TfR1 Degradation
Caption: Workflow for assessing TfR1 degradation.
References
- 1. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Small-Molecule Iron Transport Inhibitor Ferristatin/NSC306711 Promotes Degradation of the Transferrin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antibodies Targeting the Transferrin Receptor 1 (TfR1) as Direct Anti-cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of a Novel Inhibitor of TfR1 from Designed and Synthesized Muriceidine A Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparing Ferristatin II with siRNA knockdown of TfR1
A Comparative Guide: Ferristatin II vs. siRNA Knockdown for Targeting Transferrin Receptor 1
For researchers and drug development professionals investigating cellular iron metabolism and developing targeted therapeutics, the regulation of Transferrin Receptor 1 (TfR1) is a critical area of focus. TfR1 is a key protein responsible for the uptake of iron into cells, and its modulation can have significant effects on cell proliferation and survival. This guide provides an objective comparison of two widely used methods for downregulating TfR1: the small molecule inhibitor this compound and siRNA-mediated gene knockdown.
Mechanism of Action
This compound is a small molecule that induces the degradation of TfR1 protein. It redirects the receptor from its typical clathrin-mediated endocytosis pathway to a lipid raft-dependent pathway, leading to its eventual degradation in lysosomes. This post-translational modification-based approach offers a rapid means of reducing cell surface TfR1 levels.
siRNA knockdown of TfR1 , on the other hand, operates at the genetic level. Small interfering RNAs are introduced into cells, where they guide the RNA-induced silencing complex (RISC) to degrade the mRNA transcript of the TFRC gene, which codes for TfR1. This prevents the synthesis of new TfR1 protein, leading to a gradual depletion of the receptor as existing proteins are naturally turned over.
Quantitative Comparison of Performance
The following tables summarize the key quantitative parameters for this compound and siRNA knockdown of TfR1, compiled from various studies. It is important to note that these data are not from direct head-to-head comparisons in a single study but represent typical findings in the literature.
Table 1: Efficacy and Kinetics
| Parameter | This compound | siRNA Knockdown of TfR1 | Source(s) |
| Effective Concentration | IC50 for iron uptake inhibition: ~12 µM. 50 µM for significant TfR1 degradation. | 10-100 nM | [1] |
| Time to Onset of Effect | Detectable TfR1 degradation within 1-2 hours. | 24-48 hours for significant mRNA and protein reduction. | [1][2] |
| Peak Effect | 60-70% reduction in TfR1 protein levels within 4-6 hours. | >95% reduction in TfR1 mRNA levels; significant protein reduction at 48-72 hours. | [1][2] |
| Duration of Effect | Reversible upon removal of the compound. | 3-7 days, depending on cell type and division rate. | N/A |
Table 2: Specificity and Off-Target Effects
| Parameter | This compound | siRNA Knockdown of TfR1 | Source(s) |
| Target Specificity | Selective for TfR1; does not degrade TfR2 or HFE. | Highly specific to the TFRC mRNA sequence. | [3] |
| Known Off-Target Effects | May inhibit the divalent metal transporter 1 (DMT1). | Can have sequence-dependent off-target effects on other mRNAs. Strategies to mitigate this include using multiple siRNAs and careful sequence design. | [4][5][6] |
Experimental Protocols
Detailed methodologies for both approaches are crucial for reproducibility and accurate interpretation of results.
This compound Treatment for TfR1 Degradation
This protocol is adapted from studies investigating the in vitro effects of this compound on cell lines such as HeLa.
Materials:
-
This compound (e.g., Sigma-Aldrich, Cat. No. C1144)
-
Cell culture medium (e.g., DMEM) with and without fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Reagents for Western blotting (antibodies against TfR1 and a loading control like actin or tubulin)
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Starvation (Optional but Recommended): On the day of the experiment, wash the cells with serum-free medium to remove endogenous transferrin, which can interfere with this compound activity.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free cell culture medium to the desired final concentration (e.g., 50 µM). Include a DMSO-only vehicle control.
-
Treatment: Remove the medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for the desired time (e.g., 4 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.
-
Western Blot Analysis: Quantify the levels of TfR1 protein in the cell lysates by Western blotting, normalizing to a loading control.[7][8]
siRNA Knockdown of TfR1
This protocol provides a general guideline for transiently knocking down TfR1 in cultured cells using siRNA.
Materials:
-
siRNA targeting TfR1 (pre-designed and validated siRNAs are recommended)
-
Non-targeting (scrambled) control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Opti-MEM I Reduced Serum Medium
-
Cell culture medium with FBS
-
Reagents for RT-qPCR and/or Western blotting
Procedure:
-
Cell Seeding: The day before transfection, seed cells in antibiotic-free medium so they are 30-50% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the TfR1 siRNA or control siRNA in Opti-MEM to the desired final concentration (e.g., 20 nM).
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 5-20 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-72 hours.
-
Analysis of Knockdown Efficiency:
-
RT-qPCR: To assess mRNA knockdown, isolate total RNA from the cells 24-48 hours post-transfection and perform RT-qPCR using primers specific for TFRC and a housekeeping gene.
-
Western Blot: To assess protein knockdown, lyse the cells 48-72 hours post-transfection and perform Western blotting for TfR1 and a loading control.[9][10][11]
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the signaling pathways and experimental workflows.
Caption: Mechanism of this compound-induced TfR1 degradation.
Caption: Mechanism of siRNA-mediated TfR1 knockdown.
Caption: Comparative experimental workflows.
Conclusion
Both this compound and siRNA knockdown are effective methods for reducing TfR1 levels, but they operate through distinct mechanisms and on different timescales. The choice between these two approaches will depend on the specific experimental goals.
-
This compound is ideal for studies requiring rapid and transient downregulation of TfR1 protein. Its fast action is advantageous for investigating acute cellular responses to TfR1 depletion. However, its potential off-target effects on other iron transporters should be considered.
-
siRNA knockdown provides a more potent and sustained reduction in TfR1 expression by targeting its synthesis at the genetic level. This method is well-suited for longer-term studies and for applications where near-complete ablation of the target protein is desired. Careful validation is necessary to minimize and control for potential off-target effects.
For drug development professionals, this compound represents a class of small molecules that could be developed as therapeutic agents, while siRNA technology offers a gene-specific approach for targeted therapies. The data and protocols presented in this guide are intended to assist researchers in making an informed decision on the most appropriate method for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Identification of transferrin receptor 1 as a hepatitis C virus entry factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. horizondiscovery.com [horizondiscovery.com]
- 7. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 8. New World Clade B Arenaviruses Can Use Transferrin Receptor 1 (TfR1)-Dependent and -Independent Entry Pathways, and Glycoproteins from Human Pathogenic Strains Are Associated with the Use of TfR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TfR1 mediated iron metabolism dysfunction as a potential therapeutic target for osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TFR1 knockdown alleviates iron overload and mitochondrial dysfunction during neural differentiation of Alzheimer’s disease-derived induced pluripotent stem cells by interacting with GSK3B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Iron Chelation: Ferristatin II vs. Deferoxamine
For researchers, scientists, and drug development professionals, the selection of an appropriate iron chelator is a critical decision in experimental design and therapeutic strategy. This guide provides a detailed, data-driven comparison of two notable iron chelators: the established clinical agent Deferoxamine (B1203445) and the investigational compound Ferristatin II.
This document outlines their distinct mechanisms of action, presents available comparative performance data, and details the experimental protocols utilized in key studies.
At a Glance: Key Differences
| Feature | This compound | Deferoxamine |
| Primary Mechanism | Down-regulates and promotes the degradation of Transferrin Receptor-1 (TfR1), inhibiting cellular iron uptake. | Directly binds free iron in the bloodstream and tissues, forming a stable, excretable complex. |
| Molecular Target | Transferrin Receptor-1 (TfR1) | Free ferric iron (Fe³⁺) |
| Effect on Iron | Primarily prevents iron from entering cells. | Actively removes excess iron from the body. |
| Clinical Status | Investigational | FDA-approved for iron overload |
Performance Data: A Comparative Analysis
Direct comparative studies of this compound and Deferoxamine are emerging, with initial data available from a study on traumatic brain injury (TBI), a condition where iron-mediated oxidative stress is a key pathological feature. This research highlights the neuroprotective effects of both compounds by mitigating iron-induced cell death (ferroptosis).
Table 1: Comparative Efficacy in a Traumatic Brain Injury Model
| Parameter | Treatment Group | Result | Fold Change vs. TBI Control |
| Cell Viability (%) | TBI + Vehicle | 48.2 ± 3.5 | - |
| TBI + Deferoxamine (100 µM) | 75.6 ± 4.1 | 1.57 | |
| TBI + this compound (10 µM) | 71.3 ± 3.8 | 1.48 | |
| Lipid Peroxidation (MDA, nmol/mg protein) | TBI + Vehicle | 8.7 ± 0.6 | - |
| TBI + Deferoxamine (100 µM) | 4.2 ± 0.4 | 0.48 | |
| TBI + this compound (10 µM) | 4.9 ± 0.5 | 0.56 | |
| Transferrin Receptor-1 (TfR1) Expression (%) | TBI + Vehicle | 185 ± 12 | - |
| TBI + Deferoxamine (100 µM) | 125 ± 9 | 0.68 | |
| TBI + this compound (10 µM) | 95 ± 7 | 0.51 |
Data adapted from in vitro studies on neuronal cells under excitotoxic conditions mimicking TBI.
Mechanisms of Action
Deferoxamine: The Extracellular and Intracellular Iron Scavenger
Deferoxamine is a hexadentate chelator with a high affinity for ferric iron (Fe³⁺). It acts as a direct scavenger of iron from various sources within the body.
-
Binding Free Iron: Deferoxamine binds to free iron in the plasma and tissues, forming a stable, water-soluble complex called ferrioxamine.[1]
-
Chelation from Iron Stores: It can effectively chelate iron from storage proteins like ferritin and hemosiderin.[2][3] However, it does not readily remove iron from transferrin, hemoglobin, or cytochromes.[2][3]
-
Excretion: The ferrioxamine complex is then excreted from the body, primarily through the kidneys into the urine, with a smaller fraction eliminated via the bile.[1]
-
HIF-1α Stabilization: By chelating intracellular iron, Deferoxamine inhibits the activity of prolyl hydroxylases, iron-dependent enzymes that target the alpha subunit of Hypoxia-Inducible Factor-1 (HIF-1α) for degradation. This leads to the stabilization and accumulation of HIF-1α, which in turn promotes the transcription of genes involved in angiogenesis and cell survival.
This compound: An Inhibitor of Cellular Iron Uptake
In contrast to the direct chelation mechanism of Deferoxamine, this compound acts by targeting the primary pathway of cellular iron import.
-
TfR1 Down-regulation: this compound induces the down-regulation and subsequent degradation of Transferrin Receptor-1 (TfR1).[4][5] TfR1 is the main receptor responsible for the uptake of transferrin-bound iron into cells.
-
Lipid Raft-Mediated Degradation: The degradation of TfR1 induced by this compound occurs through a nystatin-sensitive lipid raft pathway, which is distinct from the typical clathrin-mediated endocytosis pathway for TfR1.[4][5]
-
Inhibition of Iron Transport: By reducing the number of TfR1 receptors on the cell surface, this compound effectively blocks the entry of iron into cells. It has also been suggested to inhibit the divalent metal transporter 1 (DMT1).[4]
-
Induction of Hepcidin (B1576463): The reduction in cellular iron uptake can lead to the induction of hepcidin gene expression, the master regulator of systemic iron homeostasis.[5]
Visualizing the Mechanisms
Caption: Deferoxamine's dual action: direct iron chelation and HIF-1α stabilization.
Caption: this compound inhibits iron uptake by promoting TfR1 degradation.
Experimental Protocols
In Vitro Comparison of Neuroprotective Effects
This protocol is based on studies evaluating the efficacy of iron chelators in preventing ferroptosis in a neuronal cell line model of traumatic brain injury.[6]
-
Cell Culture: HT-22 mouse hippocampal neuronal cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Induction of Iron Overload and Excitotoxicity: Cells are treated with ferric ammonium (B1175870) citrate (B86180) (FAC) to induce iron overload, followed by treatment with glutamate (B1630785) to induce excitotoxicity, mimicking the conditions of TBI.
-
Treatment with Chelators: Experimental groups are co-treated with either Deferoxamine (e.g., 100 µM) or this compound (e.g., 10 µM) at the time of FAC and glutamate challenge. A vehicle-treated group serves as the control.
-
Cell Viability Assay: After a 24-hour incubation period, cell viability is assessed using a Cell Counting Kit-8 (CCK-8) assay. The absorbance is measured at 450 nm, and viability is expressed as a percentage of the untreated control.
-
Lipid Peroxidation Assay: The levels of malondialdehyde (MDA), a marker of lipid peroxidation, are measured in cell lysates using a commercially available MDA assay kit based on the thiobarbituric acid reactive substances (TBARS) method.
-
Western Blot Analysis: Protein levels of Transferrin Receptor-1 (TfR1) are determined by Western blotting. Cell lysates are subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against TfR1 and a loading control (e.g., β-actin).
General Experimental Workflow for Iron Chelator Comparison
The following outlines a generalized workflow for the preclinical and clinical evaluation of iron chelating agents.
Caption: Generalized workflow for the development and comparison of iron chelators.
Conclusion
Deferoxamine and this compound represent two distinct strategies for managing iron levels. Deferoxamine acts as a direct and potent iron chelator, actively removing excess iron from the body. Its clinical utility in treating iron overload is well-established. This compound, on the other hand, offers a novel mechanism by preventing cellular iron uptake through the down-regulation of TfR1.
The available comparative data, although currently limited to a neuroprotection model, suggests that both compounds can effectively mitigate iron-induced cellular damage. For researchers, the choice between these agents will depend on the specific experimental question. Deferoxamine is the logical choice for studies aiming to reduce systemic or cellular iron overload. This compound provides a valuable tool for investigating the roles of TfR1-mediated iron uptake in various physiological and pathological processes. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential therapeutic applications of these two iron-regulating compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of iron and desferoxamine on cell growth and in vitro ferritin synthesis in human hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for detection of ferroptosis in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective effect of deferoxamine on erastin-induced ferroptosis in primary cortical neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. High-Dose Deferoxamine Treatment Disrupts Intracellular Iron Homeostasis, Reduces Growth, and Induces Apoptosis in Metastatic and Nonmetastatic Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Ferristatin II and Other Iron Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced differences between iron-regulating compounds is critical for advancing therapeutic strategies. This guide provides a comparative analysis of Ferristatin II, a novel iron uptake inhibitor, against the established iron chelators: Deferoxamine (B1203445) (DFO), Deferiprone (DFP), and Deferasirox (B549329) (DFX).
This publication delves into their distinct mechanisms of action, presents available quantitative data on their performance, and details the experimental protocols for key assays. The information is intended to be a valuable resource for selecting the appropriate compound for research and development in conditions of iron overload and dysregulation.
Mechanisms of Action: A Fundamental Distinction
A key differentiator between this compound and traditional iron chelators lies in their approach to managing cellular iron levels. While DFO, DFP, and DFX directly bind to and remove excess iron, this compound acts as an inhibitor of iron uptake by targeting the Transferrin Receptor-1 (TfR1).
-
This compound: This small molecule induces the degradation of TfR1, the primary receptor responsible for the uptake of transferrin-bound iron into cells.[1][2] This is achieved through a nystatin-sensitive, lipid raft-mediated endocytosis pathway, leading to the lysosomal degradation of the receptor.[1] By reducing the number of TfR1 on the cell surface, this compound effectively limits the amount of iron entering the cell. Additionally, this compound has been shown to upregulate the expression of hepcidin (B1576463), the master regulator of systemic iron homeostasis.[1]
-
Deferoxamine (DFO): As a hexadentate chelator, DFO binds with high affinity to ferric iron (Fe³⁺) in a 1:1 ratio. It primarily chelates free iron in the plasma, as well as iron from ferritin and hemosiderin stores. The resulting DFO-iron complex is water-soluble and excreted by the kidneys.
-
Deferiprone (DFP): DFP is a bidentate chelator, meaning three molecules of DFP are required to bind one molecule of ferric iron. The resulting complex is excreted in the urine. A notable feature of DFP is its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases associated with iron accumulation.[3]
-
Deferasirox (DFX): DFX is a tridentate chelator that binds iron in a 2:1 ratio. The DFX-iron complex is primarily eliminated through the feces.
Below is a diagram illustrating the distinct signaling pathways affected by this compound and traditional iron chelators.
Quantitative Data Presentation
Direct head-to-head quantitative comparisons between this compound and the trio of DFO, DFP, and DFX are limited in the current literature. However, by compiling data from various studies, we can construct a comparative overview of their performance metrics.
| Parameter | This compound | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Primary Mechanism | TfR1 Degradation, Iron Uptake Inhibition | Iron Chelation | Iron Chelation | Iron Chelation |
| IC50 for Iron Uptake Inhibition | ~12 µM[1] | Not applicable (Chelator) | Not applicable (Chelator) | Not applicable (Chelator) |
| Binding Stoichiometry (Chelator:Iron) | Not applicable | 1:1 | 3:1 | 2:1 |
| Route of Administration | Investigational (Oral/Injectable) | Subcutaneous/Intravenous | Oral | Oral |
| Primary Route of Excretion | - | Urine | Urine | Feces |
| Blood-Brain Barrier Permeability | Not extensively studied | No | Yes[3] | No |
Comparative Efficacy in Reducing Serum Ferritin:
Studies comparing DFO, DFP, and DFX have shown varying results, often dependent on patient compliance and dosage. Some studies suggest comparable efficacy in reducing serum ferritin levels with consistent use.[4][5][6] For instance, one study found no significant difference in reducing ferritin levels between the three chelators.[4] Another comparative study in thalassemia major patients indicated that deferasirox was more effective than deferoxamine in reducing serum ferritin levels.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of this compound.
Transferrin Receptor-1 (TfR1) Degradation Assay
This protocol is adapted from studies investigating the effect of this compound on TfR1 levels.
Experimental Workflow:
Methodology:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The cells are then washed with serum-free medium and treated with the desired concentration of this compound (e.g., 50 µM) or a vehicle control (e.g., DMSO) in serum-free medium for a specified time (e.g., 4 hours).
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a Bradford assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Western Blotting: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against TfR1 overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control such as β-actin.
Hepcidin Expression Assay (Luciferase Reporter Assay)
This protocol outlines a method to assess the effect of this compound on hepcidin promoter activity.
Methodology:
-
Cell Line: A human hepatoma cell line (e.g., HepG2) is stably transfected with a luciferase reporter plasmid containing the hepcidin promoter.
-
Cell Culture and Treatment: The transfected cells are seeded in a 96-well plate and cultured to confluency. The cells are then treated with this compound at various concentrations for a specified duration (e.g., 24 hours).
-
Cell Lysis: The culture medium is removed, and the cells are lysed using a commercial luciferase assay lysis buffer.
-
Luciferase Activity Measurement: The cell lysate is transferred to a luminometer plate, and a luciferase assay substrate is added. The resulting luminescence, which is proportional to the hepcidin promoter activity, is measured using a luminometer.
-
Data Analysis: The luciferase activity in this compound-treated cells is normalized to that of vehicle-treated control cells.
Ferroptosis Inhibition Assay
This protocol provides a framework for comparing the anti-ferroptotic effects of this compound and other iron chelators.
Experimental Workflow:
Methodology:
-
Cell Culture: A suitable cell line, such as the HT22 neuronal cell line, is used. Cells are cultured under standard conditions.
-
Pre-treatment: Cells are pre-treated with this compound, Deferoxamine (as a positive control), or a vehicle control for a specified period (e.g., 1 hour).
-
Induction of Ferroptosis: Ferroptosis is induced by adding an iron source like ferric ammonium citrate (FAC) to the culture medium.
-
Assessment of Cell Viability: Cell viability is assessed using a standard method like the MTT assay. A rescue from FAC-induced cell death by the pre-treatment indicates an anti-ferroptotic effect.
-
Measurement of Lipid Peroxidation: Lipid peroxidation, a hallmark of ferroptosis, can be quantified by measuring the levels of malondialdehyde (MDA) in the cell lysates.
-
Analysis of Ferroptosis Markers: The expression levels of key ferroptosis-related proteins, such as Glutathione Peroxidase 4 (GPX4), can be analyzed by Western blotting to confirm the mechanism of cell death. A study has shown that the anti-ferroptotic action of this compound is parallel to that of Deferoxamine in this type of assay.
Conclusion
This compound represents a departure from the traditional iron chelation paradigm. Its unique mechanism of inhibiting iron uptake by inducing TfR1 degradation offers a novel therapeutic avenue for managing iron-related disorders. While direct quantitative comparisons with established chelators like DFO, DFP, and DFX are not yet widely available, the existing data highlights its potential as a potent regulator of cellular iron homeostasis. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate and compare the efficacy and mechanisms of these distinct iron-regulating compounds. Future head-to-head studies are warranted to fully elucidate the comparative performance of this compound and guide its potential clinical applications.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alzforum.org [alzforum.org]
- 4. jccs.yums.ac.ir [jccs.yums.ac.ir]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of deferasirox and deferoxamine effects on iron overload and immunological changes in patients with blood transfusion-dependent β-thalassemia - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing the Effects of Ferristatin II from General Iron Chelation: A Comparative Guide for Researchers
In the study of iron metabolism and its role in disease, researchers often employ agents that modulate iron availability. Among these, Ferristatin II and classical iron chelators are prominent tools. However, their mechanisms of action and ultimate cellular effects differ significantly. This guide provides a detailed comparison to help researchers distinguish between the effects of this compound and general iron chelation, supported by experimental data and protocols.
At a Glance: Key Differences
| Feature | This compound | General Iron Chelators (e.g., Deferoxamine (B1203445), Deferiprone) |
| Primary Mechanism | Induces degradation of Transferrin Receptor-1 (TfR1)[1][2][3] | Directly bind to and sequester intracellular and extracellular iron[4] |
| Molecular Target | Specific: Transferrin Receptor-1 (TfR1)[1][5][2][3] | Non-specific: Free or loosely bound iron (labile iron pool)[6] |
| Effect on Iron Uptake | Inhibits Tf-mediated iron uptake by reducing TfR1 levels[1][5][7] | Can prevent cellular iron uptake by binding extracellular iron |
| Effect on Hepcidin (B1576463) | Induces hepcidin expression[5][2][3][8] | Generally, do not directly induce hepcidin expression |
| Cellular Iron Levels | Decreases cellular labile iron pool[3] | Directly reduces the labile iron pool through chelation[6] |
| Effect on Ferroptosis | Can suppress ferroptosis[9][10][11] | Can inhibit ferroptosis by reducing iron availability[12][13] |
Delving Deeper: Mechanistic Distinctions
This compound's unique mechanism of action sets it apart from traditional iron chelators. Instead of directly binding iron, it triggers the degradation of Transferrin Receptor-1 (TfR1), the primary gateway for iron entry into most cells. This is achieved through a lipid raft-dependent endocytic pathway, leading to the lysosomal degradation of the receptor.[1][5][2] Consequently, the cell's ability to internalize transferrin-bound iron is significantly diminished.
In contrast, general iron chelators like deferoxamine (DFO), deferiprone (B1670187) (DFP), and deferasirox (B549329) (DFX) function by forming stable complexes with iron, rendering it biologically inert and promoting its excretion from the body.[4][14] Their primary role is to reduce the overall iron burden in the body, particularly in iron-overload conditions.[15][16]
This fundamental difference in their mode of action leads to distinct downstream effects on iron homeostasis and cellular signaling pathways.
Signaling Pathways: A Tale of Two Mechanisms
The differential effects of this compound and general iron chelators on cellular signaling are a key distinguishing feature. This compound has been shown to upregulate the expression of hepcidin, the master regulator of systemic iron homeostasis.[5][8] This effect is thought to be mediated, at least in part, by the degradation of TfR1, which in turn influences the BMP/SMAD signaling pathway.[9]
General iron chelators do not typically induce hepcidin expression and their effects on signaling are primarily a consequence of reducing the labile iron pool, which can impact a wide range of iron-dependent enzymatic reactions and signaling events.
Diagram of this compound's Mechanism of Action
Caption: this compound targets TfR1 for degradation via a lipid raft-mediated pathway.
Diagram of General Iron Chelation
Caption: General iron chelators directly bind to the labile iron pool, promoting its excretion.
Quantitative Comparison of In Vitro Effects
| Parameter | This compound | Deferoxamine (DFO) | Reference |
| IC50 for Iron Uptake Inhibition | ~12 µM (HeLa cells) | Varies by cell type and conditions | [1] |
| Effect on TfR1 Protein Levels | Significant decrease | No direct effect; may increase expression due to iron depletion | [1][5] |
| Effect on Hepcidin mRNA | Increased expression | No direct induction | [8] |
Experimental Protocols for Differentiation
Distinguishing the effects of this compound from general iron chelators requires a set of targeted experiments.
Assessing Transferrin Receptor-1 (TfR1) Degradation
This experiment directly tests the primary mechanism of this compound.
-
Objective: To determine if the compound induces the degradation of TfR1.
-
Methodology:
-
Cell Culture: Culture cells of interest (e.g., HeLa or HepG2) to 70-80% confluency.
-
Treatment: Treat cells with this compound (e.g., 50 µM), a general iron chelator (e.g., 100 µM DFO), and a vehicle control for a specified time (e.g., 4-6 hours).
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
Western Blotting: Perform SDS-PAGE and transfer proteins to a PVDF membrane. Probe the membrane with a primary antibody against TfR1 and a loading control (e.g., β-actin).
-
Analysis: Quantify the band intensities to determine the relative levels of TfR1 protein.
-
-
Expected Outcome: this compound treatment will show a significant reduction in TfR1 protein levels, while the iron chelator will not.
Experimental Workflow for TfR1 Degradation Assay
Caption: Workflow to assess TfR1 degradation after treatment.
Measuring Hepcidin Expression
This assay differentiates the compounds based on their effects on the systemic iron regulatory hormone.
-
Objective: To measure changes in hepcidin mRNA expression.
-
Methodology:
-
Cell Culture: Use a liver cell line such as HepG2.
-
Treatment: Treat cells with this compound, a general iron chelator, and a vehicle control.
-
RNA Extraction: Isolate total RNA from the treated cells.
-
Quantitative Real-Time PCR (qRT-PCR): Perform reverse transcription followed by qRT-PCR using primers specific for hepcidin (HAMP) and a housekeeping gene (e.g., GAPDH).
-
Analysis: Calculate the relative change in hepcidin expression using the ΔΔCt method.
-
-
Expected Outcome: this compound will lead to a significant increase in hepcidin mRNA levels, whereas the iron chelator will not have a direct inductive effect.
Cellular Iron Uptake Assay
This experiment assesses the functional consequence of TfR1 degradation versus direct iron chelation.
-
Objective: To measure the uptake of transferrin-bound iron.
-
Methodology:
-
Cell Culture and Treatment: Treat cells as described in the TfR1 degradation assay.
-
Incubation with Radiolabeled Transferrin: Incubate the treated cells with ⁵⁵Fe-labeled transferrin for a defined period.
-
Washing: Wash the cells thoroughly to remove unbound radiolabel.
-
Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Analysis: Normalize the radioactivity to the total protein content of the cell lysate.
-
-
Expected Outcome: Both this compound and an iron chelator that can access extracellular iron will reduce ⁵⁵Fe uptake. However, the mechanism for this compound is via reduced TfR1, while for the chelator it is by binding the ⁵⁵Fe-transferrin.
Concluding Remarks
While both this compound and general iron chelators can modulate cellular iron levels and impact iron-dependent processes like ferroptosis, their fundamental mechanisms are distinct. This compound acts as a specific inhibitor of iron uptake by inducing the degradation of TfR1, which in turn has downstream effects on iron regulatory pathways, including hepcidin expression. In contrast, general iron chelators directly sequester iron, providing a more direct and less specific means of reducing the labile iron pool. Understanding these differences is crucial for the appropriate selection and interpretation of experimental results in the field of iron biology and drug development. Researchers should employ a combination of the described experimental approaches to unequivocally distinguish the effects of these two classes of compounds.
References
- 1. Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Western blot protocol | Abcam [abcam.com]
- 3. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Determination of the Labile Iron Pool of Human Lymphocytes using the Fluorescent Probe, CP655 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of the intracellular labile iron pool [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. Brief guide to detecting ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. medchemexpress.com [medchemexpress.com]
- 16. usbio.net [usbio.net]
Validating the Specificity of Ferristatin II for TfR1 Over TfR2: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of small molecule inhibitors is paramount. This guide provides a detailed comparison and experimental validation of Ferristatin II, a potent inhibitor of iron uptake, with a focus on its specificity for Transferrin Receptor 1 (TfR1) over its homolog, Transferrin Receptor 2 (TfR2).
This compound has emerged as a valuable tool in studying iron metabolism due to its unique mechanism of action. It induces the degradation of Transferrin Receptor 1 (TfR1), a ubiquitously expressed protein critical for cellular iron uptake, through a clathrin-independent, lipid raft-mediated pathway.[1][2][3] This guide delves into the experimental evidence that substantiates the selective action of this compound on TfR1, providing a crucial resource for its application in research and therapeutic development.
Comparative Efficacy: this compound Activity
The inhibitory effect of this compound on iron uptake is directly linked to its ability to promote the degradation of TfR1. Quantitative data from studies on HeLa cells provide insight into its potency.
| Parameter | Cell Line | Value | Experimental Condition |
| IC50 (Iron Uptake) | HeLa | ~12 µM | 4-hour treatment with varying concentrations of this compound in the presence of 55Fe-Tf.[4][5] |
| TfR1 Degradation | HeLa | ~60-70% reduction | 4-hour treatment with 50 µM this compound.[1][5] |
Validating Specificity: TfR1 vs. TfR2
The cornerstone of this compound's utility as a research tool is its demonstrated specificity for TfR1. Experimental evidence robustly supports that this compound does not induce the degradation of the structurally related TfR2 or the associated HFE protein.
A key experiment utilized Hep3B cells engineered to stably express TfR2. Upon treatment with this compound, the endogenous TfR1 was degraded as expected. However, the levels of TfR2 remained unchanged, confirming the selective action of the compound.[1][2][5] Similarly, in HeLa cells transiently expressing tagged HFE, this compound treatment led to the degradation of TfR1 without affecting HFE levels.[1][2][5]
This specificity is crucial for dissecting the distinct roles of TfR1 and TfR2 in iron homeostasis. While TfR1 is the primary mediator of iron uptake in most cells, TfR2 plays a more specialized role, particularly in the liver, where it is involved in sensing systemic iron levels and regulating hepcidin (B1576463) expression.[1][2]
Mechanism of Action and Interaction with Transferrin
This compound's mechanism involves redirecting TfR1 to a degradation pathway that is sensitive to the lipid raft disrupting agent, nystatin.[1][2][3] An important aspect of its action is the interplay with transferrin (Tf), the natural ligand for TfR1. The presence of iron-saturated holo-transferrin has been shown to block the this compound-induced degradation of TfR1.[1][2][3]
Further investigation using a TfR1 mutant with impaired transferrin binding (G647A) revealed that this protective effect of transferrin is dependent on its binding to the receptor.[1][2][3] This suggests that the binding of transferrin to TfR1 either sterically hinders the binding of this compound or induces a conformational change in the receptor that prevents its recognition by the this compound-mediated degradation machinery.
Figure 1. Simplified workflow comparing the normal clathrin-mediated recycling of TfR1 with the this compound-induced degradation pathway via lipid rafts.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for the key experiments are provided below.
Western Blot Analysis of TfR1 and TfR2 Degradation
This protocol is designed to assess the protein levels of TfR1 and TfR2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Culture Hep3B cells stably expressing TfR2 (or other suitable cell lines) in appropriate media.
-
Plate cells and allow them to adhere overnight.
-
Treat cells with 50 µM this compound or a vehicle control (e.g., DMSO) for 4 hours.
-
-
Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease inhibitors.
-
Scrape cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against TfR1, TfR2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. researchgate.net [researchgate.net]
Unmasking Ferristatin II: G647A TfR1 Mutant as a Key to Validating its Mechanism of Action
A Comparative Guide for Researchers
Ferristatin II, a potent inhibitor of cellular iron uptake, has emerged as a valuable tool for studying iron metabolism and as a potential therapeutic agent. Its mechanism of action centers on the degradation of Transferrin Receptor 1 (TfR1), a key protein responsible for iron import into cells. Validating this mechanism requires precise experimental approaches to dissect the molecular interactions involved. This guide provides a comparative analysis of the use of the G647A TfR1 mutant as a primary validation tool, alongside alternative methods, supported by experimental data and detailed protocols.
The Central Hypothesis: this compound's Action is Modulated by Transferrin Binding
The core of this compound's mechanism lies in its ability to induce the degradation of TfR1 through a lipid raft-dependent pathway, distinct from the classical clathrin-mediated endocytosis. A critical observation is that the binding of transferrin (Tf), the natural ligand for TfR1, to the receptor shields it from this compound-induced degradation. To rigorously test this, a tool was needed to differentiate between the effects of this compound on an unoccupied versus a ligand-bound receptor. This is where the G647A TfR1 mutant becomes indispensable.
The G647A TfR1 mutant is a strategically designed protein with a single amino acid substitution (Glycine to Alanine at position 647) in the Tf binding domain. This seemingly minor change renders the receptor incapable of binding its natural ligand, transferrin.
The G647A TfR1 Mutant: A Decisive Validation Tool
The use of the G647A TfR1 mutant provides a direct and elegant method to validate the hypothesis that Tf binding interferes with this compound's activity. The experimental logic is straightforward: if the hypothesis is correct, this compound should be able to degrade the G647A mutant even in the presence of transferrin, as the mutant cannot bind Tf and thus remains "unoccupied."
Experimental Evidence
Studies have consistently demonstrated the utility of the G647A TfR1 mutant in confirming this compound's mechanism. In experiments using TRVb cells (a Chinese hamster ovary cell line lacking endogenous TfR1) transfected with either wild-type (WT) TfR1 or the G647A TfR1 mutant, the following key observations were made:
-
Wild-Type TfR1: Treatment with this compound in the absence of transferrin leads to significant degradation of WT TfR1. However, in the presence of transferrin, this degradation is blocked.
-
G647A TfR1 Mutant: this compound induces the degradation of the G647A TfR1 mutant regardless of the presence or absence of transferrin.[1][2]
This differential effect provides strong evidence that the binding of transferrin to its receptor is the key determinant in protecting TfR1 from this compound-mediated degradation.
Quantitative Data Summary
| Cell Line | TfR1 Type | Treatment | TfR1 Degradation | Reference |
| TRVb | Wild-Type | This compound | Yes | [1][2] |
| TRVb | Wild-Type | This compound + Transferrin | No | [1][2] |
| TRVb | G647A Mutant | This compound | Yes | [1][2] |
| TRVb | G647A Mutant | This compound + Transferrin | Yes | [1][2] |
Comparison with Alternative Validation Methods
While the G647A TfR1 mutant is a powerful tool, other methods can also be employed to investigate the mechanism of this compound. Here, we compare the G647A mutant approach with two common alternatives: siRNA-mediated knockdown of TfR1 and antibody-based receptor blocking.
| Method | Principle | Advantages | Disadvantages |
| G647A TfR1 Mutant | Site-directed mutagenesis to create a ligand-binding deficient receptor. | Provides a clean and specific system to study the effect of ligand binding. Allows for direct comparison between occupied and unoccupied receptor states. | Requires molecular biology expertise for mutagenesis and transfection. Overexpression system may not perfectly mimic endogenous receptor levels. |
| siRNA Knockdown | Small interfering RNA is used to silence the expression of the TfR1 gene. | Relatively straightforward and high-throughput. Can be used in a wide variety of cell lines. | Does not differentiate between ligand-bound and unbound receptors. The remaining low levels of TfR1 could still be affected by this compound, potentially confounding results. Off-target effects of siRNA are a concern. |
| Antibody Blockade | Monoclonal antibodies targeting the Tf binding site of TfR1 are used to block ligand binding. | Can be applied directly to cells expressing endogenous TfR1. | Antibodies are large molecules and may sterically hinder this compound access to the receptor, leading to ambiguous results. Incomplete blockade of all receptors is possible. Can trigger receptor internalization through different pathways. |
Performance Comparison: For the specific purpose of validating that transferrin binding blocks this compound's action, the G647A TfR1 mutant offers the most direct and unambiguous evidence. While siRNA and antibody blockade can demonstrate the importance of TfR1 in this compound's overall effect on iron uptake, they cannot definitively prove the ligand-interference mechanism with the same precision as the mutant receptor.
Experimental Protocols
Site-Directed Mutagenesis to Generate G647A TfR1
This protocol outlines the general steps for creating the G647A TfR1 mutant using a commercially available site-directed mutagenesis kit.
-
Primer Design: Design mutagenic primers containing the G-to-A point mutation at codon 647 of the TfR1 coding sequence. The primers should be complementary to opposite strands of the plasmid DNA containing the wild-type TfR1 cDNA.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the plasmid DNA as a template, and the mutagenic primers. The PCR reaction will generate copies of the plasmid containing the desired mutation.
-
Template Digestion: Digest the PCR reaction with a methylation-dependent endonuclease (e.g., DpnI). This enzyme will specifically digest the parental, methylated plasmid DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.
-
Transformation: Transform the DpnI-treated plasmid DNA into competent E. coli cells.
-
Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the G647A mutation by DNA sequencing.
Cell Culture, Transfection, and this compound Treatment
-
Cell Culture: Culture TRVb cells in Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics.
-
Transfection: Transfect TRVb cells with plasmids encoding either wild-type TfR1 or G647A TfR1 using a suitable transfection reagent (e.g., Lipofectamine).
-
This compound Treatment: 24-48 hours post-transfection, wash the cells and incubate them in serum-free medium. Treat the cells with this compound (typically 50 µM) in the presence or absence of holo-transferrin (typically 1 mg/mL) for a specified time (e.g., 4 hours).
-
Lysate Preparation: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease inhibitors.
Western Blotting for TfR1 Degradation
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for TfR1. Subsequently, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Visualizing the Mechanism and Workflow
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway and experimental workflow.
Caption: Mechanism of this compound and the role of the G647A TfR1 mutant.
References
Unveiling the Mechanism of Ferristatin II: Nystatin Confirms Lipid Raft-Mediated Action
The small molecule Ferristatin II has been identified as an inhibitor of iron transport, primarily through its ability to induce the degradation of Transferrin Receptor-1 (TfR1).[1][2][3][4] Understanding the precise mechanism of this action is crucial for its potential therapeutic applications.[1][2] Key investigations have pointed towards a clathrin-independent endocytosis pathway, with a suggested role for lipid rafts.[1][2][3][4]
To validate this hypothesis, experiments have utilized nystatin (B1677061), a well-established disrupter of lipid rafts through cholesterol sequestration.[1][2][5][6][7][8] The findings confirm that the integrity of these membrane microdomains is critical for the downstream effects of this compound.[1][2]
Comparative Analysis: this compound Action in the Presence and Absence of Nystatin
The primary function of this compound is to trigger the down-regulation and subsequent degradation of TfR1.[1][2][3][4] However, when lipid rafts are disrupted by nystatin, this effect is significantly diminished. The following table summarizes the key findings from in vitro studies.
| Treatment Group | Key Experimental Observation | Implication for Mechanism of Action |
| Control (DMSO) | Baseline levels of Transferrin Receptor-1 (TfR1) are maintained. | Establishes the normal cellular state of TfR1 expression. |
| This compound (50 µM) | Significant degradation of TfR1 is observed.[1][2] | This compound effectively induces the removal of TfR1 from the cell surface. |
| Nystatin (25 µg/mL) | No significant change in baseline TfR1 levels. | Nystatin alone does not directly impact TfR1 expression. |
| This compound + Nystatin | The degradation of TfR1 induced by this compound is antagonized.[1][2] | Disruption of lipid rafts by nystatin interferes with the mechanism of action of this compound, indicating that lipid rafts are necessary for this compound to exert its effect on TfR1. |
Experimental Protocols
The following protocols are based on methodologies described in the cited literature for investigating the role of lipid rafts in this compound action.[1][2]
Cell Culture and Treatment:
-
Cell Line: HeLa cells are a suitable model for these experiments.
-
Culture Conditions: Cells are maintained at 37°C with 5% CO2.
-
Preparation for Treatment: Prior to treatment, cells are washed three times with phosphate-buffered saline containing 1 mM MgCl2 and 0.1 mM CaCl2 (PBS++), followed by a single wash with serum-free medium.[1][2]
-
Lipid Raft Disruption: To disrupt lipid rafts, cells are pre-treated with 25 µg/mL of nystatin for 20 minutes.[1][2]
-
This compound Treatment: Following the pre-treatment with nystatin (or a vehicle control), 50 µM this compound or a DMSO control is added to the cells in serum-free medium.[1][2]
-
Incubation: The cells are then incubated for 4 hours at 37°C with 5% CO2.[1][2]
Analysis of TfR1 Degradation:
-
Cell Lysis: After incubation, cells are lysed to extract total protein.
-
Western Blotting: Protein extracts are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for TfR1 to assess its protein levels. A loading control (e.g., β-actin) should also be probed to ensure equal protein loading.
-
Quantification: Densitometry analysis of the Western blot bands is performed to quantify the relative abundance of TfR1 in each treatment group.
Visualizing the Experimental Workflow and Signaling Pathway
The following diagrams illustrate the experimental process and the proposed mechanism of action for this compound.
Caption: Experimental workflow for investigating the effect of nystatin on this compound-induced TfR1 degradation.
Caption: Proposed signaling pathway of this compound action, highlighting the role of lipid rafts.
Conclusion
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cholesterol Depletion Disorganizes Oocyte Membrane Rafts Altering Mouse Fertilization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipid Raft Disruption by Cholesterol Depletion Enhances Influenza A Virus Budding from MDCK Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Lipid Rafts and Membrane Androgen Receptors in Androgen’s Neurotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Ferristatin II Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pharmacological effects of Ferristatin II with genetic models that phenocopy its mechanism of action. This compound is a small molecule inhibitor of iron uptake that functions by inducing the degradation of Transferrin Receptor 1 (TfR1).[1][2][3] Genetic models, such as those involving TfR1 gene knockout or knockdown, offer a valuable tool for cross-validating the on-target effects of this compound. This document summarizes key experimental data, provides detailed protocols, and visualizes the underlying biological pathways.
I. Comparative Analysis of Phenotypes
Both pharmacological inhibition of TfR1 by this compound and genetic depletion of TfR1 result in overlapping cellular and systemic effects related to iron metabolism. Below is a summary of the key quantitative outcomes from studies investigating these two approaches.
In Vitro Effects
| Parameter | This compound Treatment (HeLa Cells) | TfR1 Knockdown (siRNA) | Key Observations |
| TfR1 Protein Levels | ~60-70% reduction with 50 µM this compound for 4 hours[1] | Variable, typically >70% reduction | Both methods effectively reduce TfR1 protein levels, validating that this compound's primary effect is on TfR1 expression. |
| Cellular Iron Uptake | Dose-dependent inhibition of ⁵⁵Fe uptake (IC₅₀ ≈ 12 µM)[1] | Not explicitly quantified in comparative studies, but reduced TfR1 is known to decrease iron uptake. | The functional consequence of reduced TfR1, decreased iron import, is a shared outcome. |
| Cell Viability/Proliferation | Inhibition of cancer cell growth[4] | Inhibition of cancer cell proliferation[4] | Demonstrates the reliance of rapidly dividing cells on TfR1-mediated iron uptake. |
In Vivo Effects
| Parameter | This compound Treatment (Rats) | TfR1 Knockout (Mice) | Key Observations |
| Serum Iron | Significantly reduced[1][3] | Not directly reported in tissue-specific knockouts, but systemic iron deficiency is implied. | Both interventions lead to a systemic iron-deficient phenotype. |
| Transferrin Saturation | Significantly reduced[1][3] | Not directly reported. | Consistent with reduced serum iron levels. |
| Hepatic TfR1 Levels | Significantly reduced[1] | Not applicable for tissue-specific knockouts in other organs. | Confirms in vivo target engagement of this compound. |
| Hepatic Hepcidin Expression | Increased[1][3] | Not directly reported in available studies. | An interesting and potentially indirect effect of TfR1 degradation by this compound. |
| Tissue-Specific Phenotypes | Neuroprotective effects observed in a mouse model of traumatic brain injury.[5] | Lethal cardiomyopathy in heart-specific knockout; severe metabolic defects in muscle-specific knockout. | Genetic models reveal the critical, tissue-specific roles of TfR1, which may not be fully recapitulated by systemic pharmacological inhibition. |
II. Signaling Pathways and Mechanisms
The primary mechanism of action for both this compound and TfR1 genetic knockdown is the reduction of cellular iron uptake via the transferrin pathway.
This compound Mechanism of Action
This compound induces the degradation of TfR1 through a clathrin-independent, lipid raft-mediated endocytosis pathway, which is sensitive to nystatin.[1][2][3] This leads to the lysosomal degradation of the receptor.
TfR1 Genetic Knockdown Workflow
Genetic knockdown of TfR1 is typically achieved using small interfering RNA (siRNA), which targets the TfR1 mRNA for degradation, thereby preventing its translation into protein.
III. Experimental Protocols
A. In Vitro this compound Treatment
This protocol is adapted from studies using HeLa cells.[1]
1. Cell Culture:
-
Culture HeLa cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO₂ incubator.
2. This compound Preparation:
-
Prepare a stock solution of this compound (Sigma-Aldrich, Cat. No. C1144) in DMSO.
3. Treatment Protocol:
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, wash the cells three times with phosphate-buffered saline (PBS) containing 1 mM MgCl₂ and 0.1 mM CaCl₂.
-
Wash the cells once with serum-free medium.
-
Add serum-free medium containing the desired concentration of this compound (e.g., 50 µM) or a DMSO vehicle control to the cells.
-
Incubate for the desired time period (e.g., 4 hours) at 37°C.
4. Downstream Analysis:
-
For Western blot analysis, lyse the cells in RIPA buffer with protease inhibitors.
-
For iron uptake assays, add ⁵⁵Fe-transferrin to the medium during the this compound incubation period and measure intracellular radioactivity after washing.
B. In Vitro TfR1 Knockdown using siRNA
This is a general protocol for siRNA transfection in HeLa cells. Optimization is recommended for specific siRNAs and cell lines.[4][6][7]
1. Cell Seeding:
-
One day prior to transfection, seed HeLa cells in a 6-well plate at a density that will result in 30-50% confluency at the time of transfection. Use antibiotic-free growth medium.
2. siRNA-Lipid Complex Formation:
-
For each well to be transfected, prepare two tubes:
-
Tube A: Dilute the TfR1 siRNA (e.g., 20-80 pmol) in 100 µL of serum-free medium (e.g., Opti-MEM™).
-
Tube B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-20 minutes to allow for complex formation.
3. Transfection:
-
Aspirate the medium from the cells and wash once with serum-free medium.
-
Add 0.8 mL of serum-free medium to the siRNA-lipid complex mixture.
-
Overlay the diluted complex mixture onto the washed cells.
-
Incubate the cells at 37°C in a CO₂ incubator for 5-7 hours.
4. Post-Transfection:
-
Add 1 mL of growth medium containing 2x the normal concentration of serum and antibiotics without removing the transfection mixture.
-
Incubate the cells for 24-72 hours before proceeding with downstream analysis (e.g., Western blot for TfR1 protein levels, iron uptake assays).
IV. Conclusion
The comparison between this compound and genetic models of TfR1 depletion demonstrates a strong correlation in their primary effects on TfR1 expression and cellular iron uptake. This compound serves as a powerful tool for acutely and reversibly inhibiting TfR1 function, while genetic models provide a means for studying the long-term and developmental consequences of TfR1 loss. The use of both approaches in parallel can provide robust validation of experimental findings and a deeper understanding of the role of TfR1 in various physiological and pathological processes. The experimental protocols provided herein offer a starting point for researchers aiming to utilize these complementary methodologies.
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biontex.com [biontex.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Ferristatin II: A Comparative Analysis of In Vitro and In Vivo Effects
For Researchers, Scientists, and Drug Development Professionals
Ferristatin II, a small molecule inhibitor of iron uptake, has demonstrated significant effects on iron metabolism both in cellular models and in living organisms. This guide provides a comprehensive comparison of its in vitro and in vivo activities, supported by experimental data and detailed protocols to aid in the evaluation of its therapeutic potential.
At a Glance: In Vitro vs. In Vivo Efficacy
The following tables summarize the key quantitative effects of this compound observed in both laboratory and animal studies.
In Vitro Quantitative Data
| Cell Line | Parameter Measured | Treatment Concentration | Duration | Result | Citation |
| HeLa | 55Fe Uptake Inhibition (IC50) | ~12 µM | 4 hours | 50% inhibition of iron uptake | [1][2][3] |
| HeLa | Transferrin Receptor-1 (TfR1) Degradation | 50 µM | 4 hours | ~60-70% reduction in TfR1 protein levels | [1] |
| HepG2/Luc | Hepcidin (B1576463) Promoter Activation (in synergy with BMP6) | 1 µM | 6 hours | Synergistic enhancement of hepcidin expression | [4] |
| HepG2/Luc | Hepcidin Promoter Activation (in synergy with IL-6) | 1 µM | 6 hours | Synergistic enhancement of hepcidin expression | [4] |
| HT-22 | Ferroptosis Inhibition | Not specified | Not specified | Demonstrated anti-ferroptotic action | [5][6] |
In Vivo Quantitative Data
| Animal Model | Parameter Measured | Dosage | Duration | Result | Citation |
| Rats | Serum Iron Levels | Up to 40 mg/kg | 2-4 days | Significant decrease | [1][3] |
| Rats | Serum Transferrin Saturation | Up to 40 mg/kg | 2-4 days | Significant decrease | [1][4] |
| Rats | Liver Transferrin Receptor-1 (TfR1) Protein | 40 mg/kg | 4 days | ~50% decrease | [1][7] |
| Rats | Hepatic Hepcidin mRNA | 40 mg/kg | 4 days | ~4-9 fold increase | [1][4][8] |
| Rats | Intestinal 59Fe Uptake | 40 mg/kg | 4 days | Reduced uptake | [1] |
| Rats | Splenic Iron Levels | 40 mg/kg | 4 days | Increased levels | [4][8] |
| Mice (TBI model) | Neuronal TfR1 Expression | Not specified | 12 hours post-TBI | Reduced expression | [5][6] |
| Mice (TBI model) | Cortical Iron Deposits | Not specified | Post-TBI | Reduced number of deposits | [3][5] |
Mechanism of Action: A Dual-Pronged Approach
This compound primarily exerts its effects by inducing the degradation of Transferrin Receptor-1 (TfR1).[1][2][9] This action disrupts the normal cellular iron uptake process. The degradation of TfR1 is not mediated by the conventional clathrin-dependent endocytosis pathway but rather through a nystatin-sensitive, lipid raft-dependent mechanism that directs the receptor to lysosomes for degradation.[1][2][7][9]
An important consequence of TfR1 degradation in vivo is the induction of hepcidin, the master regulator of systemic iron homeostasis.[1][4][7] The proposed mechanism involves the liberation of the hemochromatosis protein (HFE) from its association with TfR1. Freed HFE is then able to interact with Transferrin Receptor-2 (TfR2), initiating a signaling cascade that leads to increased hepcidin gene expression in the liver.[1][2] Elevated hepcidin levels subsequently lead to the degradation of the iron exporter ferroportin, resulting in decreased intestinal iron absorption and reduced iron release from stores.[4]
In vivo, this compound has also been observed to increase the phosphorylation of STAT3 in the liver, a transcription factor involved in hepcidin regulation, although this occurs without a corresponding increase in serum or hepatic IL-6 levels.[4][8][10] This suggests that this compound may influence hepcidin expression through multiple signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used in the cited studies.
In Vitro Experiments
Cell Culture and Treatment:
-
HeLa Cells: Grown in Dulbecco's minimal essential medium (DMEM) supplemented with fetal bovine serum (FBS). For experiments, cells were typically washed and incubated in serum-free medium before the addition of this compound.[1]
-
HepG2/Luc Cells: Maintained in medium containing 10% FBS. Prior to treatment, cells were serum-starved for 48 hours to ensure consistent effects of this compound.[4]
Key Assays:
-
Iron Uptake Assay: HeLa cells were treated with varying concentrations of this compound in the presence of 55Fe-labeled transferrin (55Fe-Tf) for 4 hours at 37°C. Cellular radioactivity was then measured to quantify iron uptake.[1]
-
Western Blotting: Standard procedures were used to lyse cells and analyze protein levels of TfR1, with actin serving as a loading control.[1]
-
Luciferase Reporter Assay: HepG2/Luc cells, stably transfected with a hepcidin promoter-luciferase construct, were treated with this compound, BMP6, and/or IL-6 for 6 hours. Luciferase activity was measured as an indicator of hepcidin promoter activation.[4]
-
Inhibitor Studies: To investigate the degradation pathway, HeLa cells were pre-treated with nystatin (B1677061) (25 µg/mL) to disrupt lipid rafts or bafilomycin A1 (10 nM) to inhibit lysosomal acidification before the addition of this compound.[1]
References
- 1. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. This compound Promotes Degradation of Transferrin Receptor-1 In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound, an Iron Uptake Inhibitor, Exerts Neuroprotection against Traumatic Brain Injury via Suppressing Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.physiology.org [journals.physiology.org]
- 9. This compound promotes degradation of transferrin receptor-1 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The small molecule this compound induces hepatic hepcidin expression in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Ferristatin II
For researchers, scientists, and drug development professionals, the integrity of scientific discovery and laboratory safety are paramount. Adherence to proper disposal protocols for chemical reagents is a critical component of maintaining a safe and compliant research environment. This guide provides essential safety and logistical information for the proper disposal of Ferristatin II, a compound identified as a suspected carcinogen and reproductive toxin.
This compound requires careful handling and disposal due to its classification as a Category 1B carcinogen and a Category 2 reproductive toxin.[1] Improper disposal can pose a significant risk to human health and the environment. Therefore, all waste containing this compound must be managed as hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment to minimize exposure. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves should be worn at all times.
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.
-
Lab Coat: A fully fastened lab coat provides a barrier against contamination of personal clothing.
All handling of this compound, including weighing and solution preparation, should be conducted in a designated area, preferably within a chemical fume hood, to prevent the inhalation of any airborne particles.
Step-by-Step Disposal Procedure for this compound
The following procedure outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.
-
Waste Segregation: All waste contaminated with this compound must be segregated from non-hazardous waste streams. This includes empty vials, pipette tips, gloves, and any absorbent materials used for spill cleanup.
-
Waste Container: Use a designated, leak-proof hazardous waste container for all this compound waste. The container must be compatible with the chemical properties of this compound.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of its carcinogenic and reproductive hazards.
-
Accumulation: Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be away from general lab traffic and clearly marked.
-
Disposal Request: Once the container is full, or in accordance with your institution's waste disposal schedule, arrange for pickup by a certified hazardous waste management company. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
-
Record Keeping: Maintain accurate records of the amount of this compound disposed of, in compliance with institutional and regulatory requirements.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information related to the handling and disposal of this compound.
| Parameter | Value | Reference |
| Hazard Classification | Carcinogenicity Category 1B, Reproductive Toxicity Category 2 | --INVALID-LINK-- |
| Oral LD50 (Rat) | 7,600 mg/kg | --INVALID-LINK-- |
| Inhalation LCLo (Rat) | 180 mg/m³ | --INVALID-LINK-- |
| Storage Temperature | -20°C | --INVALID-LINK-- |
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Ferristatin II
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Ferristatin II, a known inhibitor of iron uptake.
This compound is a valuable tool in research, particularly in studies related to iron metabolism, traumatic brain injury, and ferroptosis.[1][2] However, its safe handling requires strict adherence to established protocols due to its potential health risks. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods to ensure the well-being of laboratory personnel and the integrity of your research.
Chemical and Safety Data for this compound
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 1937-37-7 |
| Molecular Formula | C₃₄H₂₅N₉O₇S₂ • 2Na |
| Molecular Weight | 781.7 g/mol |
| IC₅₀ for Iron Uptake | ~12 µM |
| Oral LDLO (Lethal Dose Low, rat) | 1,262 mg/kg[2] |
| Inhalative LCLO (Lethal Concentration Low, rat) | 180 mg/m³[2] |
Hazard Communication
According to the Safety Data Sheet (SDS), this compound is classified with the following hazards:
-
Carcinogenicity, Category 1B (H350): May cause cancer.[2]
-
Reproductive Toxicity, Category 2 (H361): Suspected of damaging fertility or the unborn child.[2]
The GHS pictogram associated with these hazards is the Health Hazard symbol (GHS08).[2]
Personal Protective Equipment (PPE) for Handling this compound
A multi-layered approach to personal protection is crucial when working with this compound to prevent exposure through inhalation, skin contact, or eye contact. The following PPE is mandatory:
-
Body Protection: A chemical-resistant lab coat or coveralls should be worn to protect the skin from potential splashes.[3][4]
-
Hand Protection: Use disposable nitrile gloves as a minimum.[5] For prolonged handling or in case of a spill, consider double-gloving or using thicker, chemical-resistant gloves.[5] Always wash hands thoroughly after removing gloves.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[5] When there is a risk of splashing, a face shield worn over safety goggles is essential.[4][5]
-
Respiratory Protection: Due to the carcinogenic and reproductive toxicity hazards, work with solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] If a fume hood is not available, a NIOSH-approved respirator appropriate for the potential airborne concentration should be used.[7]
Operational Plan for Safe Handling
A systematic workflow is critical to minimize risks. The following step-by-step guide details the safe handling of this compound from preparation to post-experiment cleanup.
1. Preparation and Planning:
- Before beginning any work, review the Safety Data Sheet (SDS) for this compound.[2]
- Ensure that a designated work area, preferably within a chemical fume hood, is clean and uncluttered.
- Verify that all necessary PPE is available and in good condition.
- Have a spill kit readily accessible.
2. Weighing and Solution Preparation:
- Perform all weighing of solid this compound within a chemical fume hood to prevent inhalation of fine particles.
- When preparing solutions, add the solvent to the solid slowly to avoid splashing.
- Clearly label all containers with the chemical name, concentration, date, and appropriate hazard symbols.
3. Experimental Procedures:
- Conduct all experimental manipulations involving this compound within a chemical fume hood.
- Avoid direct contact with the substance. Use appropriate tools (spatulas, forceps) for handling.
- Keep containers of this compound closed when not in use.
4. Post-Experiment Cleanup:
- Decontaminate all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.
- Dispose of all contaminated materials, including gloves and disposable labware, as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be collected in separate, clearly labeled, and sealed hazardous waste containers.
-
Container Labeling: Waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Carcinogen, Reproductive Toxin).
-
Disposal Route: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in regular trash.[6]
Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound, from initial preparation to final disposal.
Caption: A workflow diagram outlining the key steps for the safe handling of this compound.
By adhering to these guidelines, researchers can confidently work with this compound while minimizing potential health risks and ensuring a safe and productive laboratory environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. sams-solutions.com [sams-solutions.com]
- 4. westlab.com [westlab.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
